cis-1,3-DICHLOROPROPENE
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,3-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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DSSTOX Substance ID |
DTXSID1032305 | |
| Record name | (Z)-Dichloropropene | |
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Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH] | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | 1,3-Dichloropropene | |
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Boiling Point |
219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | CIS-1,3-DICHLOROPROPENE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C. | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | CIS-1,3-DICHLOROPROPENE | |
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Density |
1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | CIS-1,3-DICHLOROPROPENE | |
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Vapor Density |
1.4 AT 37.8 °C (AIR= 1) | |
| Record name | CIS-1,3-DICHLOROPROPENE | |
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Vapor Pressure |
43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | 1,3-Dichloropropene | |
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Impurities |
1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/ | |
| Record name | CIS-1,3-DICHLOROPROPENE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
10061-01-5, 542-75-6 | |
| Record name | CIS-1,3-DICHLORO-1-PROPENE | |
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| Record name | cis-1,3-Dichloropropene | |
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| Record name | cis-1,3-Dichloropropene | |
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| Record name | Telone II | |
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| Record name | 1-Propene, 1,3-dichloro-, (Z)- | |
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| Record name | (Z)-Dichloropropene | |
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| Record name | (Z)-1,3-dichloropropene | |
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| Record name | 1,3-DICHLOROPROPENE, (1Z)- | |
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| Record name | CIS-1,3-DICHLOROPROPENE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical and Physical Properties of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of cis-1,3-dichloropropene, a significant compound in various industrial and agricultural applications. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by visualizations of its synthesis and metabolic pathways.
Chemical Identity
| Identifier | Value |
| Chemical Name | (Z)-1,3-dichloroprop-1-ene |
| Synonyms | cis-1,3-Dichloropropylene, (Z)-1,3-Dichloropropene |
| CAS Number | 10061-01-5[1] |
| Molecular Formula | C₃H₄Cl₂[1][2] |
| Molecular Weight | 110.97 g/mol [3][4] |
| InChI | 1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-[5] |
| InChI Key | UOORRWUZONOOLO-UPHRSURJSA-N[5] |
| SMILES | ClC\C=C/Cl[5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental and environmental settings.
| Property | Value |
| Physical State | Colorless to amber liquid[6] |
| Odor | Chloroform-like, sweetish odor[6] |
| Boiling Point | 104 °C[3][7] |
| Melting Point | -84 °C[1] |
| Density | 1.225 g/mL at 25 °C[5] |
| Solubility in Water | 2,180 mg/L at 25 °C[3][8] |
| Vapor Pressure | 34.3 mm Hg at 25 °C[3] |
| Vapor Density | 3.8 (Air = 1)[1] |
| Flash Point | 23.9 °C (closed cup)[9] |
| Refractive Index | 1.4675 at 20 °C[5] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.82[3] |
| Henry's Law Constant | 2.7 x 10⁻³ atm·m³/mol at 20 °C[6] |
Synthesis of 1,3-Dichloropropene (B49464)
1,3-Dichloropropene is primarily synthesized through the high-temperature chlorination of propene. This process yields a mixture of cis- and trans-isomers.[1]
Environmental Fate and Degradation
This compound is subject to degradation in the environment through biotic and abiotic pathways. A significant degradation pathway involves hydrolysis and subsequent microbial metabolism.
The initial step is the hydrolysis of this compound to cis-3-chloroallyl alcohol. This is followed by oxidation to cis-3-chloroacrylic acid, which is then dehalogenated.[10][11]
Metabolism in Mammalian Systems
In mammals, this compound is primarily metabolized through conjugation with glutathione.[12] This conjugate then enters the mercapturic acid pathway, leading to the formation of N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine, which is excreted in the urine.[2]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above are extensive and can be found in standard analytical chemistry literature. Key methodologies include:
-
Gas Chromatography (GC): Used for determining the purity of this compound and for its analysis in environmental samples. EPA Methods 502.2 and 524.2 are suitable for its detection in water.[2]
-
Boiling Point Determination: Standard methods such as ASTM D1078 are employed.
-
Density Measurement: Typically determined using a pycnometer or a digital density meter.
-
Solubility Studies: Shake-flask method followed by quantification using GC.
-
Vapor Pressure Measurement: Can be determined using a static or dynamic method, or by gas saturation.
Safety and Toxicology
This compound is considered a toxic and flammable substance.[1] It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][13] Acute exposure can cause irritation to the mucous membranes, chest pain, and breathing difficulties.[8] The oral LD50 in rats for the cis-isomer has been reported as 121 mg/kg.[14] Chronic exposure in animal studies has been linked to tumors in the forestomach, urinary bladder, and lungs.[15] Proper handling procedures, including the use of personal protective equipment, are essential when working with this compound.
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. cdn.who.int [cdn.who.int]
- 3. epa.gov [epa.gov]
- 4. 1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound 97 10061-01-5 [sigmaaldrich.com]
- 6. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 10061-01-5 [sigmaaldrich.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. publications.iarc.who.int [publications.iarc.who.int]
An In-depth Technical Guide to the Synthesis of cis-1,3-Dichloropropene from Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of cis-1,3-dichloropropene from allyl chloride. The synthesis is a multi-step process involving chlorination, dehydrochlorination, isomerization, and purification. This guide details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical sciences.
Synthetic Pathway Overview
The conversion of allyl chloride to this compound is not a direct transformation but proceeds through a sequence of three primary reactions followed by a purification step. The overall process is outlined below:
-
Chlorination of Allyl Chloride: Allyl chloride undergoes an addition reaction with chlorine to form the intermediate 1,2,3-trichloropropane (B165214).[1]
-
Dehydrochlorination of 1,2,3-Trichloropropane: The 1,2,3-trichloropropane intermediate is then dehydrochlorinated, typically using a strong base, to yield a mixture of cis- and trans-1,3-dichloropropene.
-
Isomerization of trans-1,3-Dichloropropene: To maximize the yield of the desired cis-isomer, the mixture of isomers is subjected to an isomerization process, which converts the trans-isomer to the cis-form.
-
Purification: Finally, the this compound is isolated and purified from the reaction mixture, primarily through fractional distillation.
Caption: Overall synthetic pathway from allyl chloride to this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each step of the synthesis.
Step 1: Chlorination of Allyl Chloride to 1,2,3-Trichloropropane
The initial step involves the addition of chlorine across the double bond of allyl chloride to yield 1,2,3-trichloropropane.[1] Several methods have been reported, including liquid-phase chlorination and reaction with sulfuryl chloride. A continuous flow method offers rapid reaction times.
Experimental Protocol: Continuous Flow Chlorination
A continuous flow synthesis can be performed using a microchannel reactor.[2]
-
Reactants: 3-chloropropene (allyl chloride) and liquid chlorine.
-
Reactor: Microchannel reactor.
-
Procedure:
-
Pump 3-chloropropene and liquid chlorine into the microchannel reactor using a plunger pump.
-
Maintain the reaction temperature at -20 °C.
-
The molar ratio of 3-chloropropene to liquid chlorine should be maintained between 1:1.0 and 1:1.5.
-
Set the flow rate of 3-chloropropene to 2.5-2.7 mL/min and liquid chlorine to 1.6-1.9 mL/min.
-
The residence time for the reaction is approximately 30 seconds.
-
-
Work-up: The output from the reactor is a crude mixture containing 1,2,3-trichloropropane.
| Parameter | Value | Reference |
| Reactants | Allyl chloride, Liquid Chlorine | [2] |
| Solvent | None (neat) | [2] |
| Catalyst | None | [2] |
| Temperature | -20 °C | [2] |
| Pressure | Sufficient to maintain liquid phase | |
| Reaction Time | 30 seconds (residence time) | [2] |
| Yield | High conversion expected |
Step 2: Dehydrochlorination of 1,2,3-Trichloropropane
The dehydrochlorination of 1,2,3-trichloropropane is a critical step that produces a mixture of cis- and trans-1,3-dichloropropene. This elimination reaction is typically carried out using a strong base.
Experimental Protocol: Base-Mediated Dehydrochlorination
-
Reactants: 1,2,3-trichloropropane, Sodium Hydroxide (B78521) (NaOH).
-
Solvent: Ethanol (B145695) can be used as a solvent.
-
Procedure:
-
Dissolve 1,2,3-trichloropropane in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Gradually add a solution of sodium hydroxide in ethanol to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
After cooling, the reaction mixture is neutralized and the organic layer is separated.
-
-
Work-up: The organic layer is washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting product is a mixture of cis- and trans-1,3-dichloropropene.
| Parameter | Value |
| Reactant | 1,2,3-Trichloropropane |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Product Ratio | Mixture of cis- and trans-isomers |
Step 3: Isomerization of trans- to this compound
To increase the proportion of the desired cis-isomer, the mixture obtained from the dehydrochlorination step is subjected to an isomerization process. This can be achieved through a free-radical mechanism catalyzed by iodine and UV light.[3]
Experimental Protocol: Photocatalyzed Isomerization
-
Reactants: Mixture of cis- and trans-1,3-dichloropropene.
-
Catalyst: Elemental Iodine (I₂).
-
Procedure:
-
Place the mixture of dichloropropene isomers in a quartz reaction vessel.
-
Add a catalytic amount of iodine.
-
Irradiate the mixture with a UV lamp while stirring.
-
Monitor the progress of the isomerization by gas chromatography (GC) until the desired equilibrium is reached.
-
-
Work-up: The catalyst can be removed by washing with a sodium thiosulfate (B1220275) solution.
| Parameter | Value | Reference |
| Reactant | trans-1,3-Dichloropropene | [3] |
| Catalyst | Iodine (catalytic amount) | [3] |
| Energy Source | UV light | [3] |
| Temperature | Ambient | |
| Result | Equilibrium mixture of cis- and trans-isomers | [3] |
Step 4: Purification of this compound
The final step is the purification of this compound from the isomer mixture. This is effectively achieved by fractional distillation, taking advantage of the difference in boiling points between the cis and trans isomers.
Experimental Protocol: Fractional Distillation
-
Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a heat source with precise temperature control.
-
Procedure:
-
Charge the isomer mixture into the distillation flask.
-
Heat the flask gently to initiate boiling.
-
Carefully control the heating to maintain a slow and steady distillation rate.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at or near the boiling point of this compound (104 °C). The trans-isomer will distill at a higher temperature (112 °C).
-
-
Purity Analysis: The purity of the collected fractions should be assessed by gas chromatography.
| Property | This compound | trans-1,3-Dichloropropene | Reference |
| Boiling Point | 104 °C | 112 °C | [4] |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental stages.
Caption: Workflow for the chlorination of allyl chloride.
Caption: Workflow for dehydrochlorination and isomerization.
Caption: Workflow for the purification of this compound.
Conclusion
The synthesis of this compound from allyl chloride is a well-defined, multi-step process that requires careful control of reaction conditions at each stage to maximize the yield and purity of the final product. The key transformations involve the chlorination of the starting material to 1,2,3-trichloropropane, followed by a base-mediated dehydrochlorination to form a mixture of cis and trans isomers. Subsequent UV-catalyzed isomerization enriches the desired cis-isomer, which is then isolated via fractional distillation. The detailed protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound for research and development purposes.
References
The Environmental Fate of cis-1,3-Dichloropropene in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-dichloropropene is a chlorinated hydrocarbon used as a soil fumigant to control nematodes in agriculture.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the degradation, transformation, and transport processes of this compound in the soil environment. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The environmental persistence and mobility of this compound are determined by its degradation rate and its interaction with soil particles. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | 15-20 | 24 | [2] |
| Sandy Loam | 20 | 3-4 weeks | [3] |
| Medium Loam | Not Specified | 3-4 weeks | [2] |
| Catlin Silt Loam | Not Specified | 12 | [3] |
| Fuquay Loamy Sand | Not Specified | 54 | [3] |
| Aerobic Soils (13 types) | 20 | 6-17 | [2] |
| Moist Soils | 2 | 100 | [4][5] |
| Moist Soils | 20 | 13.5 | [4][5] |
| Moist Soils | 29 | 2 | [4][5] |
| Soil with Pseudomonas spp. | Not Specified | 1-3 | [4][5] |
Table 2: Soil Sorption and Mobility of this compound
| Soil Type | Parameter | Value | Reference |
| Salinas Clay Loam | Kf (adsorption) | 0.47 | [6] |
| Salinas Clay Loam | Kf (desorption) | 0.54 | [6] |
| Salinas Clay Loam | Kd | 0.46 - 0.56 | [6] |
| Arlington Sandy Loam | Kd | 0.46 - 0.56 | [6] |
| Two California Agricultural Soils | Koc | 58 - 70 | [6] |
| General | log Koc | 1.4 - 1.7 | [7] |
Degradation and Transformation
The dissipation of this compound from soil is governed by both abiotic and biotic processes.
Abiotic Degradation
Hydrolysis: The primary abiotic degradation pathway for this compound in moist soil is hydrolysis.[4][8] This reaction involves the conversion of this compound to cis-3-chloroallyl alcohol.[3][9] The rate of hydrolysis is influenced by temperature, with higher temperatures leading to a shorter half-life.[4][5]
Biotic Degradation
Microbial Degradation: Soil microorganisms, particularly bacteria, play a significant role in the degradation of this compound.[4][5] Several bacterial strains, including Pseudomonas cichorii and species of Rhodococcus, have been identified as capable of utilizing 1,3-dichloropropene (B49464) as a carbon and energy source.[9][10] The microbial degradation pathway typically follows the initial hydrolysis step. The resulting cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[3][9] Subsequent dehalogenation of cis-3-chloroacrylic acid can lead to the formation of malonic acid semialdehyde, which can then be further metabolized.[11] Soils with a history of 1,3-dichloropropene application often exhibit enhanced biodegradation rates due to the adaptation of the microbial community.[12]
Transport in Soil
Volatilization: this compound is a volatile organic compound, and volatilization from the soil surface is a significant dissipation pathway.[3][13]
Leaching: Due to its relatively low sorption to soil organic matter, this compound is considered to have high mobility in soil and has the potential to leach into groundwater.[3][6] Its mobility is influenced by soil type, organic matter content, and moisture.[6]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to assess the environmental fate of this compound in soil.
Soil Microcosm Degradation Study
This protocol is designed to evaluate the degradation rate and identify transformation products of this compound in a controlled laboratory setting.
1. Soil Collection and Preparation:
-
Collect soil from the desired location and depth.
-
Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and homogenize.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
2. Microcosm Setup:
-
Distribute a known weight of the prepared soil (e.g., 50-100 g) into individual glass microcosms (e.g., serum bottles).
-
Adjust the soil moisture to a specific level (e.g., 50-70% of water holding capacity).
-
Spike the soil with a known concentration of this compound, typically dissolved in a minimal amount of a suitable solvent.
-
Seal the microcosms with appropriate caps (B75204) (e.g., Teflon-lined septa) to prevent volatilization losses.
-
Prepare sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
-
Incubate the microcosms in the dark at a constant temperature.
3. Sampling and Analysis:
-
At predetermined time intervals, sacrifice a set of replicate microcosms for analysis.
-
Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., ethyl acetate, methanol).[14]
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[15][16][17] A purge and trap system can be employed for volatile analytes.[15]
4. Data Analysis:
-
Plot the concentration of this compound over time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life of the compound in the soil.
-
Identify and quantify the formation and decline of transformation products.
Batch Equilibrated Sorption Study
This protocol is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.
1. Soil and Solution Preparation:
-
Use the same characterized soil as in the degradation study.
-
Prepare a series of aqueous solutions of this compound of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).
2. Equilibration:
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the this compound solution to each tube.
-
Include soil-free controls to account for any sorption to the container walls.
-
Shake the tubes for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.
3. Phase Separation and Analysis:
-
Centrifuge the tubes at high speed to separate the soil and aqueous phases.
-
Carefully remove an aliquot of the supernatant (aqueous phase).
-
Extract and analyze the concentration of this compound in the aqueous phase using GC-MS.
4. Data Analysis:
-
Calculate the amount of this compound sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.
-
Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of the chemical in the soil to the concentration in the water at equilibrium.
-
Normalize Kd to the organic carbon content of the soil to obtain Koc.
Mandatory Visualizations
Microbial Degradation Pathway of this compound
Caption: Proposed microbial degradation pathway of this compound in soil.
Experimental Workflow for a Soil Microcosm Study
Caption: General workflow for conducting a soil microcosm degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Sorption of the fumigant 1,3-dichloropropene on soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. Degradation of 1,3-dichloropropene by pseudomonas cichorii 170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. epa.gov [epa.gov]
- 16. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publ.iss.it [publ.iss.it]
An In-depth Technical Guide to the Degradation Pathways and Metabolites of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of cis-1,3-dichloropropene, a significant environmental compound. The information presented herein is intended to support research and development efforts by providing detailed insights into its environmental fate and metabolic transformation.
Introduction
This compound is a chlorinated hydrocarbon primarily used as a soil fumigant to control nematodes in agriculture.[1][2] Its application leads to its release into the environment, where it undergoes various degradation processes.[2] Understanding these degradation pathways—both abiotic and biotic—is crucial for assessing its environmental impact and persistence. This document outlines the primary degradation routes and identifies the major and minor metabolites formed during its transformation.
Abiotic Degradation Pathways
Abiotic degradation of this compound in the environment is primarily driven by hydrolysis and atmospheric photooxidation.
2.1. Hydrolysis
Hydrolysis is a major degradation pathway for this compound in water and soil.[3] The initial and primary product of hydrolysis is cis-3-chloroallyl alcohol.[4][5] This reaction is pH-dependent, with higher pH favoring the reaction.[3] The half-life of 1,3-dichloropropene (B49464) hydrolysis in deionized water at 20°C is approximately 9.8 to 13.5 days.[3][4]
2.2. Atmospheric Photooxidation
In the atmosphere, this compound is degraded through vapor-phase reactions with photochemically produced hydroxyl radicals and, to a lesser extent, ozone.[1][6] The atmospheric half-life is estimated to be between 7 and 50 hours, depending on environmental conditions.[6]
Biotic Degradation Pathways
Microbial degradation plays a significant role in the transformation of this compound in soil. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source.[7][8] The biotic degradation pathway mirrors the initial step of abiotic hydrolysis, followed by further enzymatic transformations.
The key steps in the microbial degradation of this compound are:
-
Hydrolysis to cis-3-Chloroallyl Alcohol: The initial step involves the hydrolytic conversion of this compound to cis-3-chloroallyl alcohol, a reaction catalyzed by haloalkane dehalogenases.[7][9]
-
Oxidation to cis-3-Chloroacrylic Acid: The cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[5][7] This is a two-step process likely involving alcohol and aldehyde dehydrogenases.[10]
-
Dehalogenation and Further Metabolism: The cis-3-chloroacrylic acid is subsequently dehalogenated, potentially forming malonic acid semialdehyde, which can then enter central metabolic pathways and be mineralized to CO2.[7][9]
Several microorganisms, including Pseudomonas cichorii 170 and Rhodococcus rhodochrous, have been shown to degrade 1,3-dichloropropene.[7][8] In some cases, repeated application of the fumigant can lead to enhanced biodegradation in soil due to the adaptation of microbial communities.[5][11]
Diagram of the Biotic Degradation Pathway of this compound
References
- 1. epa.gov [epa.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Degradation of 1,3-dichloropropene by pseudomonas cichorii 170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
toxicological profile of cis-1,3-DICHLOROPROPENE isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of cis-1,3-dichloropropene, a compound of significant interest in environmental and occupational health. The information is curated for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.
Core Toxicological Data
The toxicological effects of this compound have been evaluated across a range of studies, including acute, subchronic, and chronic exposures. The data reveals effects on multiple organ systems, with the liver, kidney, and respiratory tract being primary targets.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from various toxicological studies on this compound and related formulations.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Parameter | Value (mg/kg body weight) | Reference Formulation |
| Rat (Male) | Oral | LD50 | 126 | cis-isomer |
| Rat (Female) | Oral | LD50 | 117 | cis-isomer |
| Rat (Combined) | Oral | LD50 | 121 | cis-isomer (97.2%)[1] |
| Rat | Oral | LD50 | 150 | Telone II[2] |
| Rat (Male) | Oral | LD50 | 713 | 1,3-dichloropropene (B49464) |
| Rat (Female) | Oral | LD50 | 470 | 1,3-dichloropropene[3] |
| Rabbit | Dermal | LD50 | 504 - 2100 | 1,3-dichloropropene |
Table 2: Subchronic and Chronic Toxicity of this compound
| Species | Study Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL |
| Rat (Male) | 13 weeks | Dietary | 5 | >5 | Decreased body weight[4] |
| Rat (Female) | 13 weeks | Dietary | 5 | 15 | Decreased body weight[4] |
| Mouse | 13 weeks | Dietary | 15 | >15 | Decreased body weight[4] |
| Rat | 90 days | Gavage | 3 | 10 | Increased relative kidney weight[5] |
| Rat | 2 years | Dietary | 2.5 | 12.5 | Basal cell hyperplasia of the stomach, increased hepatocellular adenomas (males)[6] |
| Mouse | 2 years | Dietary | 2.5 | 25 | Decreased body weight[6] |
Table 3: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100, TA1535 | With and without S9 | Positive[5][7] |
| DNA Damage (Alkaline Elution) | V79 Chinese Hamster Cells | Without S9 | Positive[2] |
| DNA Damage (Alkaline Elution) | Rat Liver, Kidney, Gastric Mucosa (in vivo) | N/A | Positive[2][8] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative[9] |
Table 4: Carcinogenicity of 1,3-Dichloropropene Formulations
| Species | Route | Formulation | Target Organs for Tumors | Classification |
| Rat (Male) | Gavage | Telone II (with epichlorohydrin) | Forestomach (squamous cell papilloma and carcinoma), Liver (neoplastic nodules)[2] | Clear evidence of carcinogenicity[2] |
| Mouse (Female) | Gavage | Telone II (with epichlorohydrin) | Forestomach (squamous cell papilloma and carcinoma), Urinary bladder (transitional cell carcinoma), Lung (alveolar/bronchiolar adenoma) | Evidence of carcinogenicity |
| Mouse (Male) | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | Lung (bronchioalveolar adenomas) | Evidence of carcinogenicity |
| Rat | Inhalation | 1,3-Dichloropropene (without epichlorohydrin) | No increase in tumors | No evidence of carcinogenicity |
Table 5: Reproductive and Developmental Toxicity of 1,3-Dichloropropene
| Species | Study Type | Route | NOAEL (mg/m³) | LOAEL (mg/m³) | Key Effects |
| Rat | Two-generation reproduction | Inhalation | 464 | >464 | No adverse reproductive effects[2] |
| Rat | Developmental | Inhalation | 545 | >545 | No teratogenic or embryotoxic effects (maternal toxicity observed)[2][10] |
| Rabbit | Developmental | Inhalation | 545 | >545 | No teratogenic or embryotoxic effects (maternal toxicity observed)[10] |
Metabolic Pathway of this compound
The primary metabolic pathway for this compound involves conjugation with glutathione (B108866) (GSH), a critical step in its detoxification.[10][11] This process is followed by a series of enzymatic reactions leading to the formation of a mercapturic acid derivative, which is then excreted in the urine.[2][10] The cis-isomer undergoes glutathione conjugation in rat liver cytosol at a rate four to five times faster than the trans-isomer.[10]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the toxicological assessment of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol Summary:
-
Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.[5][7]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure:
-
A mixture of the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are combined in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Subchronic toxicity of ingested 1,3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic toxicity and oncogenicity studies of ingested 1, 3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of pesticides containing 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glutathione conjugation in the detoxication of (Z)-1,3-dichloropropene (a component of the nematocide D-D) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Vapor Pressure and Volatility of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and volatility of cis-1,3-dichloropropene, a compound of interest in various chemical and agricultural applications. This document compiles key physicochemical data, outlines detailed experimental protocols for vapor pressure determination, and presents a logical workflow for these experimental procedures.
Core Physicochemical Properties
This compound is a colorless to amber liquid characterized by a sweet, chloroform-like odor.[1] It is primarily used as a soil fumigant for nematode control.[1][2] Understanding its vapor pressure and volatility is crucial for assessing its environmental fate, transport, and potential for human exposure.[3][4]
The volatility of a substance is directly related to its vapor pressure; a higher vapor pressure at a given temperature indicates a greater tendency to evaporate. This compound is considered to be moderately volatile.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the vapor pressure and volatility of this compound.
| Property | Value | Temperature (°C) | Reference(s) |
| Vapor Pressure | 40 mm Hg | 20 | [2] |
| 5720 Pa | 25 | [5] | |
| 30 mm Hg | 20 | [6] | |
| 27.9 mm Hg | 20 | [7] | |
| 28 mm Hg | 25 | [7][8] | |
| 26 mm Hg | 20 | [1] | |
| 34.4 mm Hg | 25 | [9] | |
| Boiling Point | 104 °C | at 760 mmHg | [5][10] |
| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | 20 | [2] |
| 2.71 x 10⁻³ atm·m³/mol | 20 | [1][6] | |
| Water Solubility | 1,500 mg/L | 20 | [2] |
| 2,700 mg/L | 25 | [1] | |
| 2,180 mg/L | 25 | [9][11] | |
| Density | 1.22 g/cm³ | 20 | [2] |
| 1.225 g/mL | 25 | [10] | |
| Vapor Density | 3.8 (air = 1) | Not Specified | [2] |
| 3.83 (air = 1) | Not Specified | [5][7] | |
| 1.4 (air = 1) | 37.8 | [1] |
Experimental Protocols for Vapor Pressure Determination
The determination of vapor pressure for a volatile organic compound like this compound can be accomplished using several established methods. The choice of method often depends on the required precision, the temperature and pressure range of interest, and the properties of the substance. The following are detailed methodologies for commonly employed techniques, based on OECD and ASTM guidelines.
Static Method
The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.
Principle: A sample of this compound is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.
Apparatus:
-
A vacuum-tight sample vessel equipped with a heating/cooling jacket.
-
A high-precision pressure transducer (e.g., capacitance manometer).
-
A vacuum pump capable of reducing the pressure to below 10⁻⁵ Pa.
-
A temperature control system (e.g., a circulating fluid bath) with an accuracy of ±0.1 K.
-
A system for introducing the sample into the vessel.
Procedure:
-
Sample Preparation: A high-purity sample of this compound is obtained. Degassing of the sample is critical to remove dissolved air and other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Apparatus Setup: The sample vessel is connected to the vacuum pump and evacuated. The temperature of the vessel is set to the desired measurement temperature and allowed to stabilize.
-
Sample Introduction: A small, known amount of the degassed this compound is introduced into the sample vessel.
-
Equilibration: The system is allowed to reach thermal and phase equilibrium. The time required for equilibration will depend on the sample volume and the temperature.
-
Pressure Measurement: Once the pressure reading stabilizes, the vapor pressure is recorded.
-
Data Collection: The procedure is repeated at several different temperatures to establish the vapor pressure curve.
Gas Saturation Method (Transpiration Method)
The gas saturation method is an indirect method suitable for determining low vapor pressures.
Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound at a known, constant flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated based on the ideal gas law.
Apparatus:
-
A source of high-purity, dry inert carrier gas.
-
A flow controller to maintain a precise and constant flow rate.
-
A thermostatically controlled saturation column or chamber containing the this compound sample (e.g., coated on an inert support to increase surface area).
-
A trapping system to collect the vaporized sample from the gas stream (e.g., a cold trap or a sorbent tube).
-
An analytical instrument to quantify the amount of trapped this compound (e.g., a gas chromatograph).
-
A temperature control system for the saturator with an accuracy of ±0.1 K.
Procedure:
-
Sample Preparation: The saturation column is packed with an inert support material (e.g., glass beads or silica) and coated with a known amount of this compound.
-
Apparatus Setup: The saturation column is placed in the temperature-controlled environment and connected to the carrier gas supply and the trapping system. The desired temperature and flow rate are set.
-
Saturation: The carrier gas is passed through the saturation column at a low enough flow rate to ensure complete saturation with the vapor of this compound.
-
Sample Collection: The vapor-saturated gas stream is passed through the trapping system for a recorded period.
-
Quantification: The amount of this compound collected in the trap is quantified using a calibrated analytical method.
-
Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / V) * (RT / M) Where:
-
m = mass of the collected substance
-
V = total volume of the carrier gas passed through the saturator
-
R = ideal gas constant
-
T = absolute temperature of the saturator
-
M = molar mass of this compound
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure.
References
- 1. consilab.de [consilab.de]
- 2. store.astm.org [store.astm.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. azom.com [azom.com]
- 6. laboratuar.com [laboratuar.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 9. store.astm.org [store.astm.org]
- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Isomerism of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and isomerism of cis-1,3-dichloropropene, a significant organochlorine compound with applications in agriculture and chemical synthesis. A detailed analysis of its geometric and structural isomers is presented, supported by spectroscopic data and computational chemistry findings. This document is intended to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this molecule's chemical properties.
Introduction
This compound, with the chemical formula C₃H₄Cl₂, is a volatile, colorless to straw-colored liquid with a chloroform-like odor. It is one of the two geometric isomers of 1,3-dichloropropene (B49464), the other being trans-1,3-dichloropropene. Commercial preparations of 1,3-dichloropropene are typically mixtures of these cis and trans isomers.[1] This compound is primarily used as a soil fumigant to control nematodes in agriculture.[1] A thorough understanding of its molecular structure and the nuances of its isomerism is critical for assessing its environmental fate, biological activity, and potential applications in synthetic chemistry.
Molecular Structure of this compound
The "cis" designation in this compound indicates that the two chlorine atoms are located on the same side of the carbon-carbon double bond. This arrangement significantly influences the molecule's physical and chemical properties.
Connectivity and Conformation
The molecule consists of a three-carbon propene chain. A chlorine atom is bonded to the first carbon (C1), and another chlorine atom is bonded to the third carbon (C3). The double bond exists between C1 and the second carbon (C2). Due to rotation around the C2-C3 single bond, this compound can exist in different conformations. Computational studies, specifically ab initio Hartree-Fock gradient calculations using the RHF/6-31G* basis set, have shown that the molecule predominantly exists in a gauche conformation in all physical phases.[2] In this conformation, the allylic chlorine atom is oriented gauche to the double bond.[2] The dihedral angle (Cl-C-C=C) for the two equivalent gauche forms is calculated to be 122° and 238°.[2]
Molecular Geometry
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=C | 1.32 |
| C-C | 1.50 | |
| C-H (vinyl) | 1.08 | |
| C-H (allyl) | 1.09 | |
| C-Cl (vinyl) | 1.73 | |
| C-Cl (allyl) | 1.81 | |
| Bond Angles (°) | ∠C=C-C | 125.0 |
| ∠C=C-H | 121.0 | |
| ∠H-C-H (allyl) | 109.0 | |
| ∠C-C-Cl (allyl) | 111.0 | |
| ∠C=C-Cl (vinyl) | 123.0 | |
| Data sourced from ab initio calculations. |
Below is a two-dimensional representation of the this compound molecular structure.
References
An In-depth Technical Guide to the Agricultural History and Use of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-dichloropropene, a volatile organochlorine compound, has been a significant tool in agriculture for the management of plant-parasitic nematodes for decades. This technical guide provides a comprehensive overview of its history, application, efficacy, and the analytical methodologies used for its detection. Commercial formulations of 1,3-dichloropropene (B49464) are typically a mixture of the cis and trans isomers.[1][2] It is primarily used as a pre-plant soil fumigant to control a wide array of nematodes that can significantly reduce crop yields.[3][4]
Historical Overview and Regulatory Timeline
The use of 1,3-dichloropropene as a pesticide began in the 1950s.[5] It was introduced as a commercial pre-plant soil fumigant in 1956 for the control of nematodes in various crops, including vegetables, potatoes, and tobacco.[1] Formulations are applied directly to the soil, often without dilution, for crops like vegetables and tobacco.[2]
The regulatory landscape for 1,3-dichloropropene has evolved over time. In the United States, the Environmental Protection Agency (EPA) has established guidelines for its use.[6][7] Due to its potential for environmental contamination and human exposure, its application is often restricted and requires certified handlers.[7] The World Health Organization (WHO) has also set health-based guideline values for 1,3-dichloropropene in drinking water.
Data Presentation
Table 1: Application Rates of 1,3-Dichloropropene for Nematode Control in Various Crops
| Crop | Target Nematode(s) | Application Rate (pounds active ingredient/acre) | Application Method |
| Potatoes | Stubby root nematode (vector for corky ring-spot) | 181.8 | Fall (post-harvest) application |
| General Cropland | Dagger nematodes (vector of tomato ringspot virus) | 242.4 - 363.6 | Fall application for spring planting |
| Tree Replanting | General nematode control | 303 | Once every 25-50 years, shanked into the soil |
| Raspberries | General nematode control | 181.8 - 252.5 | Pre-plant or re-plant treatment, shanked into the soil |
| Cropland (Weed Control) | Canada thistle, field bindweed, quackgrass | 252.5 | Pre-plant broadcast treatment, shanked at least 18 inches deep |
| Squash | Meloidogyne spp. | 84, 112, and 168 liters/ha (broadcast) | Pre-plant application with conventional chisels at 30 cm deep |
| Tomato | Meloidogyne incognita | 80, 120, and 180 L/ha | Pre-plant application[8] |
Table 2: Efficacy of 1,3-Dichloropropene Against Plant-Parasitic Nematodes
| Crop | Target Nematode | Efficacy (% reduction in population or galling) | Reference |
| Cotton | Meloidogyne incognita | Lint weight reductions of 10-52% in untreated vs. treated soil | [9] |
| Tomato | Meloidogyne incognita | Galling reduced by 59-72% compared to untreated control | [10] |
| Tomato | Meloidogyne incognita | Significant reduction in nematode infestation | [11][12] |
| Potato | Sting nematode (Belonolaimus longicaudatus) | Consistently decreased abundance relative to untreated control | [13][14] |
| Potato | Stubby-root nematodes (Paratrichodorus and Trichodorus spp.) | No significant effect on abundance at harvest | [13][14] |
| Potato | Lesion nematode (Pratylenchus sp.) | Efficacy varied by year | [13][14] |
Table 3: Environmental Fate of this compound
| Soil Type | Half-life (days) | Conditions | Reference |
| Sandy Loam | 19.8 | - | [15] |
| Sandy and Peat Soils | 69 | - | [6][15] |
| General | 3 - 25 | at 20°C | [15] |
| Sandy Loam | 11.5 | 3% soil moisture | [16] |
| Sandy Loam | 7.7 | 10% soil moisture | [16] |
| Silty Clay Loam | 9.1 | 15°C, anaerobic | [15] |
| Silty Clay Loam | 2.4 | 25°C, anaerobic | [15] |
| Sandy Loam | 7.7 | 15°C, anaerobic | [15] |
| Sandy Loam | 2.4 | 25°C, anaerobic | [15] |
| Sandy Loam | 3-4 weeks | - | [17] |
Experimental Protocols
Protocol 1: Determination of this compound in Water Samples (Based on EPA Method 502.2)
1. Principle: This method utilizes a purge-and-trap system coupled with a gas chromatograph (GC) equipped with a photoionization detector (PID) and/or an electrolytic conductivity detector (ELCD) for the determination of volatile organic compounds (VOCs), including this compound, in water samples.
2. Sample Collection and Preservation:
-
Collect samples in duplicate in 40 mL vials.
-
Dechlorinate samples by adding approximately 3 mg of sodium thiosulfate (B1220275) or 25 mg of ascorbic acid per 40 mL of sample prior to collection.
-
Acidify samples to a pH of less than 2 by adding two drops of 1:1 HCl for each 40 mL of sample after dechlorination.
-
Ensure no air bubbles are trapped in the vial.
-
Store samples at 4°C until analysis. The maximum holding time is 14 days.
3. Purge and Trap Procedure:
-
An inert gas is bubbled through a 5 mL water sample, purging the volatile compounds.
-
The purged compounds are trapped in a tube containing a suitable sorbent material.
4. Desorption and GC Analysis:
-
The sorbent tube is heated and backflushed with helium to desorb the trapped compounds onto a capillary GC column.
-
The GC is temperature-programmed to separate the analytes.
-
The separated compounds are detected by a PID and/or ELCD connected in series.
5. Quality Control:
-
Analyze laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks to ensure accuracy and precision.
-
Monitor surrogate compound recoveries in each sample and blank.
Protocol 2: Determination of this compound in Soil Samples (Based on Purge and Trap GC-MS)
1. Principle: This method employs on-line purge and trap gas chromatography-mass spectrometry (GC-MS) for the determination of this compound in soil.
2. Sample Preparation and Extraction:
-
For low-level analysis (0.20-200 µg/kg), a slurry of soil and water is heated and stirred.
-
For high-level analysis (200-160,000 µg/kg), the soil sample is first extracted with methanol (B129727). An aliquot of the methanol extract is then diluted with water.
3. Purge and Trap Procedure:
-
The volatile compounds are purged from the soil slurry or diluted methanol extract by sparging with helium.
-
The purged analytes are captured on a sorbent-containing trap.
4. Desorption and GC-MS Analysis:
-
The trap is heated and backflushed with helium, transferring the desorbed compounds to a GC.
-
The GC separates the components, which are then detected and quantified by a mass spectrometer.
5. Quality Control:
-
Validate the method by analyzing spiked blank matrix samples.
-
Establish limits of detection (LOD) and limits of quantitation (LOQ).
Mandatory Visualization
Caption: Proposed mode of action of this compound in nematodes.
Caption: Experimental workflow for evaluating nematicide efficacy in soil.
References
- 1. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 1,3-Dicliloropropene for Meloidogyne incognita Management on Cotton Produced under Furrow Irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meloidogyne incognita management by nematicides in tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Trichoderma harzianum, 1,3 Dichloropropene and Organic Matter in Controlling the Root-Knot Nematode Meloidogyne incognita on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Fluensulfone and 1,3-dichloroprene for plant-parasitic nematode management in potato production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of cis-1,3-Dichloropropene in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cis-1,3-dichloropropene in soil samples. The methods described are based on established analytical techniques and are suitable for environmental monitoring and research purposes.
Introduction
This compound is a soil fumigant used to control nematodes. Its presence in soil is of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. This document outlines three primary methods for the analysis of this compound in soil: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), Headspace Gas Chromatography (HS-GC), and Solvent Extraction Gas Chromatography (SE-GC).
Analytical Methods Overview
The choice of analytical method depends on factors such as required sensitivity, available equipment, and sample throughput.
-
Purge and Trap (P&T) GC-MS: This is a highly sensitive method ideal for detecting low levels of volatile organic compounds (VOCs) like this compound. It involves purging the volatile compounds from the soil matrix with an inert gas, trapping them on a sorbent material, and then thermally desorbing them onto a gas chromatograph for separation and detection by a mass spectrometer.[1][2][3]
-
Headspace (HS) GC: This technique is a simpler alternative to P&T and is suitable for routine analysis. It involves equilibrating the soil sample in a sealed vial at a specific temperature to allow the volatile analytes to partition into the headspace gas. A portion of the headspace is then injected into the GC for analysis. This method often results in cleaner chromatograms compared to solvent extraction.[4]
-
Solvent Extraction (SE) GC: This is a classical method that involves extracting this compound from the soil using an organic solvent. The resulting extract is then concentrated and analyzed by GC with a suitable detector, such as an Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometer (MS).[2][5][6]
Quantitative Data Summary
The following table summarizes the performance data for the different analytical methods.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| P&T-GC-MS | 1,3-Dichloropropene (B49464) | Soil | 0.005 µg/kg | 0.01 mg/kg | 93-104% | [1][7][8] |
| P&T-GC-MS (DowElanco Method GRM 94.13) | cis- & trans-1,3-Dichloropropene | Soil | - | 0.20 µg/kg | 70-120% | [9] |
| P&T-GC-MS (EPA Contract Laboratory Program) | cis- & trans-1,3-Dichloropropene | Soil | - | 10 ppb (µg/kg) | - | [2] |
| Solvent Extraction GC-MS | 1,3-Dichloropropene | Fruits & Vegetables | - | 0.01 mg/kg | 76.0-108.0% | [6] |
| Steam Distillation/Solvent Extraction GC-ECD | 1,3-Dichloropropene | Soil | - | 0.01 mg/kg | - | [5] |
Experimental Protocols
Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This protocol is based on the principles of EPA Method 8260B for volatile organic compounds.[3]
1. Sample Preparation:
- Weigh 5.0 g of soil into a 40 mL purge-and-trap vial.
- Add 10.0 mL of methanol (B129727) and vortex for 15 seconds.[9]
- Centrifuge the sample to separate the soil and extract.[9]
- Take a 25.0 µL aliquot of the methanol extract and dilute it with 25.0 mL of reagent-free water in a purging vessel.
- Add an internal standard (e.g., 2-bromo-1-chloropropane) to the diluted extract.[9]
2. Purge and Trap:
- Connect the purging vessel to the purge and trap system.
- Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile analytes will be transferred from the sample to a sorbent trap (e.g., Tenax).
- After purging, heat the trap and backflush with the inert gas to desorb the trapped analytes onto the GC column.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: Rtx-VMS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[3]
- Oven Program: Initial temperature of 35°C, hold for 2 minutes, then ramp to 180°C at 10°C/min, and finally ramp to 220°C at 20°C/min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector: Splitless mode, 250°C.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-300 amu.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Quantification:
- Create a calibration curve using standards of known this compound concentrations.
- Quantify the analyte based on the peak area ratio of the target analyte to the internal standard.
Protocol 2: Static Headspace Gas Chromatography (HS-GC)
This protocol is based on the method described by Gan et al. for fumigant residue analysis.[4]
1. Sample Preparation:
- Weigh a known amount of soil (e.g., 5 g) into a headspace vial.
- Add a concentrated salt solution (e.g., NaCl) to the vial to "salt out" the volatile analytes from the matrix.[4]
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. Headspace Analysis:
- Place the vial in the headspace autosampler.
- Equilibrate the sample at a specific temperature (e.g., 85°C) for a defined time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[4]
- Inject a known volume of the headspace gas into the GC.
3. GC Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-VRX or similar (30 m x 0.25 mm ID, 1.4 µm film thickness).[6]
- Oven Program: Isothermal at 150°C or a temperature program suitable for separating the target analyte from interferences.
- Carrier Gas: Helium.
- Injector: Split mode, 250°C.
- Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).
4. Quantification:
- Prepare calibration standards in headspace vials with a similar matrix (e.g., clean sand) and analyze them under the same conditions as the samples.
- Quantify the analyte based on the peak area from the calibration curve.
Protocol 3: Solvent Extraction Gas Chromatography (SE-GC)
This protocol is a general method based on common solvent extraction techniques.[5][6]
1. Extraction:
- Weigh approximately 10 g of homogenized soil into a 50 mL vial.[6]
- Immediately add 10 mL of an appropriate extraction solvent (e.g., hexane (B92381) or diethyl ether) containing an internal standard.[5][6]
- Seal the vial and shake mechanically for 15 minutes.[6]
- Centrifuge the sample at 2500 rpm for 5 minutes.[6]
2. Sample Cleanup (if necessary):
- If the extract contains interferences, a cleanup step may be required. This can involve passing the extract through a solid-phase extraction (SPE) cartridge or using techniques like gel permeation chromatography (GPC).
3. GC Analysis:
- Transfer a portion of the organic layer into an autosampler vial.
- Inject a small volume (e.g., 1-2 µL) of the extract into the GC.
- Gas Chromatograph (GC) Conditions:
- Column: Appropriate capillary column for organochlorine pesticide analysis (e.g., DB-5ms).
- Oven Program: Optimized for the separation of this compound.
- Carrier Gas: Helium or Nitrogen.
- Injector: Split/splitless, 250°C.
- Detector: ECD, FID, or MS.
4. Quantification:
- Prepare a calibration curve by analyzing standards of this compound in the same solvent used for extraction.
- Quantify the analyte based on the peak area ratio to the internal standard.
Visualizations
Caption: Workflow for Purge and Trap GC-MS analysis.
Caption: Workflow for Static Headspace GC analysis.
Caption: Workflow for Solvent Extraction GC analysis.
References
- 1. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. gcms.cz [gcms.cz]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 6. publ.iss.it [publ.iss.it]
- 7. [PDF] On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Application Note: Quantification of cis-1,3-Dichloropropene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,3-Dichloropropene (B49464) is an organochlorine compound utilized primarily as a soil fumigant to control nematodes and other pests in agriculture.[1][2] It exists as a mixture of two geometric isomers, cis (Z) and trans (E).[2][3] Due to its potential toxicity and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), sensitive and reliable analytical methods are required for its monitoring in various environmental matrices.[4] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of cis-1,3-dichloropropene in water and soil samples. The method is based on established EPA protocols and offers high sensitivity and selectivity.
Principle of the Method
This method employs a purge and trap system for the extraction and concentration of this compound from aqueous and soil samples.[5][6][7] An inert gas is bubbled through the sample, volatilizing the analyte, which is then trapped on a sorbent tube.[5][6] The sorbent tube is subsequently heated, and the desorbed analyte is introduced into the GC-MS system for separation and detection.[5][6] For samples with expected high concentrations, direct injection into the GC-MS may be employed.[6] Quantification is achieved by comparing the response of the target analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Materials and Reagents
-
Solvents: Purge and trap grade methanol, hexane (B92381) (pesticide residue grade).
-
Reagents: Reagent water (Milli-Q or equivalent), concentrated hydrochloric acid, sodium thiosulfate (B1220275) or ascorbic acid (for dechlorination of water samples). Note: Ascorbic acid is preferred for samples containing 1,3-dichloropropene to prevent degradation.[1]
-
Standards: Certified reference standards of this compound and an appropriate internal standard (e.g., 2-bromo-1-chloropropane).[3][7][8]
2. Sample Preparation
-
Water Samples:
-
If the sample contains residual chlorine, add a dechlorinating agent (ascorbic acid is recommended) at the time of collection.[1]
-
For analysis, use a 5-25 mL sample aliquot.
-
Spike the sample with the internal standard solution.
-
The sample is now ready for purge and trap analysis.
-
-
Soil Samples:
-
Fruit and Vegetable Samples (Alternative Method):
-
Weigh approximately 10 grams of the homogenized sample into a 50 mL vial.[3]
-
Immediately add 10 mL of an extraction solution containing the internal standard (e.g., in hexane).[3]
-
Seal the vial and shake mechanically for 15 minutes.[3]
-
Centrifuge at 2500 rpm for 5 minutes.[3]
-
Transfer an aliquot of the organic layer into an autosampler vial for GC-MS analysis.[3]
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5890 (II) or equivalent.
-
Mass Spectrometer: Agilent 5971 Mass Selective Detector or equivalent.
-
GC Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium.[3]
-
Injector: Splitless mode.[3]
-
Injector Temperature: 200°C.[3]
-
Oven Temperature Program:
-
Interface Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Detection: Selected Ion Monitoring (SIM).
4. Calibration
Prepare a series of calibration standards by diluting the certified reference standard in an appropriate solvent (e.g., methanol). The concentration range should bracket the expected sample concentrations. Analyze the calibration standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥0.995 is considered acceptable.[7]
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Matrix | Method | Value | Reference |
| Method Detection Limit (MDL) | Water | EPA 524.2 | 0.02 µg/L | [1] |
| Limit of Detection (LOD) | Water | On-line Purge and Trap GC-MS | 0.05 µg/L | [9] |
| Limit of Quantitation (LOQ) | Water | On-line Purge and Trap GC-MS | 0.1 µg/L | [9] |
| Limit of Quantitation (LOQ) | Soil | On-line Purge and Trap GC-MS | 0.01 mg/kg | [9] |
| Limit of Quantitation (LOQ) | Fruits & Vegetables | GC-MS | 0.01 mg/kg | [3] |
| Percent Recovery | Water | EPA Methods | 78-110% | [5][6] |
| Percent Recovery | Rat Blood | GC/MS | 83.1-94.9% | [6][10] |
| Percent Recovery | Fruits & Vegetables | GC-MS | 76.0-108.0% | [3] |
| Linearity Range | Water | GC-MS | 0.05-40 ng/mL | [8] |
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
References
- 1. epa.gov [epa.gov]
- 2. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 3. publ.iss.it [publ.iss.it]
- 4. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 7-1, Analytical Methods for Determining cis- and trans-1,3-Dichloro-propene and Metabolites in Biological Materials - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Fumigation with cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of soil fumigation studies using cis-1,3-dichloropropene. The protocols outlined below are intended for controlled laboratory and field research settings. All procedures should be conducted in accordance with institutional and regulatory safety guidelines.
Introduction
This compound is a halogenated hydrocarbon widely used as a soil fumigant to control plant-parasitic nematodes and other soil-borne pests.[1][2] It is a component of commercial formulations, which are typically mixtures of the cis- and trans-isomers.[1] Due to its volatility and potential environmental impact, it is crucial to follow standardized protocols to ensure experimental reproducibility and safety.[3][4] Formulated products are typically injected directly into the soil or applied via drip irrigation.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing effective fumigation experiments.
| Property | Value | References |
| Molecular Formula | C₃H₄Cl₂ | [4] |
| Boiling Point (°C) | 104 | [4] |
| Density at 25 °C (g/cm³) | 1.22 | [4] |
| Vapor Pressure at 25 °C (kPa) | 5.7 | [4] |
| Water Solubility at 25 °C (g/L) | 2.7 | [4] |
| Log Octanol-Water Partition Coefficient | 1.6 | [4] |
Experimental Design Considerations
A well-designed experiment is critical for obtaining reliable and interpretable results. The following factors should be carefully considered and controlled.
Soil Characteristics
The efficacy and fate of this compound are significantly influenced by soil properties.
| Parameter | Recommended Range/Condition | Rationale and Key Considerations | References |
| Soil Type | Sandy loam, Loamy sand | Higher permeability allows for better fumigant distribution. Organic matter can promote degradation.[6][7] | [3] |
| Soil Moisture | 50% of field capacity | Adequate moisture is crucial for fumigant efficacy. Higher moisture content can increase the rate of hydrolysis.[6][7][8] | [6][7][8] |
| Soil Temperature | 10-25°C | Temperature affects volatilization and degradation rates. | [3] |
| Soil pH | Neutral to slightly alkaline | High pH favors hydrolysis, a major degradation pathway.[6][7] | [6][7] |
| Organic Matter | Documented and controlled | Organic matter can enhance degradation through direct substitution reactions.[6][7] | [6][7] |
Application Parameters
Precise control over the application of this compound is necessary for dose-response studies.
| Parameter | Recommended Value/Method | Rationale and Key Considerations | References |
| Application Rate | Variable (e.g., 50-200 L/ha) | The application rate should be a key variable in efficacy studies. Rates can be as high as 280 kg/ha .[2] | [9] |
| Application Method | Soil injection, Drip irrigation | Soil injection at a depth of 12-18 inches is common to minimize volatilization.[3][10] Drip irrigation is another application method.[11] | [3][10][11] |
| Replicates | Minimum of 3-5 | To ensure statistical significance of the results. | |
| Control Groups | Untreated control, Vehicle control | Essential for baseline comparison and to account for any effects of the carrier solvent. |
Experimental Protocols
Protocol for Laboratory-Based Soil Fumigation Assay
This protocol describes a method for evaluating the efficacy of this compound against a target organism (e.g., nematodes) in a controlled laboratory setting.
Materials:
-
Target soil
-
This compound (analytical standard)
-
Solvent (e.g., acetone) for preparing stock solutions
-
Airtight incubation containers (e.g., glass jars with PTFE-lined lids)
-
Target organisms (e.g., Meloidogyne incognita)
-
Incubator
-
Gas chromatograph (GC) for concentration verification
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to 50% of field capacity.[8]
-
Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the required amount of the stock solution to the soil to achieve the target concentrations. Thoroughly mix the soil to ensure even distribution.
-
Incubation: Place the treated soil in airtight containers and seal immediately to prevent volatilization. Incubate at a constant temperature (e.g., 20°C).
-
Introduction of Target Organism: Introduce a known number of the target organism into the treated soil at specified time points post-fumigation.
-
Efficacy Assessment: After a defined exposure period, assess the viability of the target organism. For nematodes, this can be done by counting the number of surviving individuals or assessing root galling on indicator plants.[9]
-
Residue Analysis: At the end of the experiment, collect soil samples for residue analysis using gas chromatography to determine the final concentration of this compound.
Protocol for Field Trial Fumigation
This protocol outlines the steps for conducting a small-scale field trial.
Materials:
-
Commercial formulation of 1,3-dichloropropene (B49464)
-
Soil injection or drip irrigation equipment
-
Personal Protective Equipment (PPE)
-
Soil sampling tools (augers, probes)
-
Materials for soil sealing (e.g., tarps, irrigation system)
Procedure:
-
Site Selection and Preparation: Select a field with uniform soil characteristics. Prepare the seedbed to the desired tilth.
-
Pre-application Soil Analysis: Collect soil samples to determine baseline characteristics (moisture, pH, organic matter content, and initial pest population).
-
Fumigant Application: Apply the fumigant using calibrated soil injection or drip irrigation equipment at the desired depth and rate.[3][10]
-
Soil Sealing: Immediately after application, seal the soil surface to minimize fumigant loss. This can be achieved through irrigation, soil compaction, or covering with tarps.[10]
-
Post-application Monitoring:
-
Air Monitoring: Set up air sampling stations at the perimeter of the treated plot to monitor for off-gassing of this compound.
-
Soil Sampling: Collect soil samples at various depths and time intervals to determine the concentration and movement of the fumigant in the soil profile.
-
-
Efficacy Evaluation: At appropriate time points, assess the population of the target pest in treated and control plots.
-
Data Collection: Record all relevant data, including application parameters, environmental conditions, and analytical results.
Analytical Methods
Accurate quantification of this compound in various matrices is crucial for exposure and fate studies. Gas chromatography (GC) is the primary analytical technique.[12]
| Matrix | Sample Preparation | Analytical Method | Detection Limit | References |
| Air | Adsorption on Tenax GC, desorption with isooctane | GC with Electron Capture Detector (ECD) | 0.005 mg/m³ | [12] |
| Water | Purge and trap | GC-Mass Spectrometry (MS) | 0.02-0.05 µg/L | [4] |
| Soil | Solvent extraction (e.g., with diethyl ether) | GC-ECD or GC-MS | 0.01 mg/kg | [12] |
| Crops | Steam distillation and extraction | GC-ECD | 0.01 mg/kg | [12] |
Safety Precautions
This compound is a toxic and flammable substance and must be handled with extreme care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator with an organic vapor cartridge.
-
Ventilation: All work with the pure compound or concentrated solutions should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key workflows and relationships in a typical soil fumigation experiment.
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 1,3-dichloropropene (Ref: D D92) [sitem.herts.ac.uk]
- 3. epa.gov [epa.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. Efficacy of 1,3-dichloropropene in soil amended with compost and unamended soil [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 12. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
Application Notes and Protocols for Environmental Fate and Transport Modeling of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for modeling the environmental fate and transport of cis-1,3-dichloropropene, a soil fumigant. The following sections detail the necessary input parameters, experimental protocols for their determination, and a guide to setting up environmental fate models.
Data Presentation: Physicochemical and Environmental Fate Parameters
Successful environmental fate modeling relies on accurate input parameters. The tables below summarize the key physicochemical properties and degradation half-lives for this compound and its primary degradation product, 3-chloroallyl alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 110.97 g/mol | [1] |
| Water Solubility | 1500 - 2700 mg/L at 20-25°C | [2] |
| Vapor Pressure | 40 mmHg at 20°C | |
| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | [3] |
| Log K_ow (Octanol-Water Partition Coefficient) | 1.82 | [4] |
| K_oc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 58 - 70 L/kg | [5] |
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Hydrolysis Half-Life | 9.8 - 13.5 days | 20°C, pH 7 | [6][7] |
| 2 days | 29°C | [7] | |
| 100 days | 2°C | [7] | |
| Soil Biodegradation Half-Life | 1 to 3 days | Aerobic, by Pseudomonas spp. | [7] |
| 3 to 25 days | Range for both isomers | [8] | |
| 39 to 87 days | Aerobic soil metabolism | [4] | |
| Photodegradation Half-Life in Air | 12 hours | Reaction with hydroxyl radicals | [7] |
| Volatilization Half-Life from River | 3.8 hours | Model river, 1m deep | [9] |
Table 3: Environmental Fate Parameters of 3-Chloroallyl Alcohol (Primary Metabolite)
| Parameter | Value | Conditions | Reference |
| Aerobic Aquatic Metabolism Half-Life | 1.2 days | [4] | |
| Aerobic Soil Metabolism Half-Life | 0.1 - 0.6 days | [4] |
Table 4: Environmental Fate Parameters of 3-Chloroacrylic Acid (Secondary Metabolite)
| Parameter | Value | Conditions | Reference |
| GUS Leaching Potential Index | 3.79 | Calculated | [3] |
| Biodegradation | Readily biodegradable by bacteria | Burkholderia cepacia, Pseudomonas cichorii | [5][10] |
Experimental Protocols
Accurate parameterization of environmental fate models requires robust experimental data. The following are detailed protocols for key experiments based on internationally recognized guidelines.
Protocol 1: Determination of Soil Adsorption/Desorption Coefficient (K_d and K_oc)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method .[3][5][7][10]
Objective: To determine the soil adsorption coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_oc) of this compound.
Materials:
-
This compound (analytical standard)
-
At least five different soil types with varying organic carbon content, pH, and texture.
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps (B75204) (low adsorption material, e.g., glass with PTFE-lined caps)
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification of this compound (e.g., Gas Chromatography with Electron Capture Detector - GC-ECD)
Procedure:
-
Preliminary Test (Tier 1):
-
Determine the appropriate soil-to-solution ratio (e.g., 1:5, 1:10).
-
Establish the equilibration time by measuring the concentration of this compound in the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours) until equilibrium is reached.
-
Assess the stability of the test substance and its adsorption to the test vessel walls.
-
-
Screening Test (Tier 2):
-
Prepare a stock solution of this compound in 0.01 M CaCl₂.
-
Add a known volume of the stock solution to pre-weighed soil samples in centrifuge tubes.
-
Include control samples without soil (to account for adsorption to the vessel) and without the test substance (blanks).
-
Agitate the tubes on a mechanical shaker at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.
-
Centrifuge the tubes to separate the soil and aqueous phases.
-
Analyze the concentration of this compound in the supernatant.
-
-
Data Analysis:
-
Calculate the amount of substance adsorbed to the soil by subtracting the amount in the aqueous phase at equilibrium from the initial amount.
-
Calculate the soil adsorption coefficient (K_d) using the following equation: K_d = (C_soil) / (C_water) where C_soil is the concentration in soil (mg/kg) and C_water is the concentration in water (mg/L).
-
Calculate the organic carbon-normalized adsorption coefficient (K_oc) using the following equation: K_oc = (K_d / % Organic Carbon) * 100
-
Protocol 2: Aerobic Soil Degradation
This protocol is based on the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 835.4100: Aerobic Soil Metabolism .[9]
Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.
Materials:
-
This compound (radiolabeled, e.g., ¹⁴C, is preferred for metabolite tracking)
-
At least three different soil types, representative of agricultural areas where the substance is used.
-
Incubation vessels that allow for aeration and trapping of volatile organics and CO₂ (e.g., biometer flasks).
-
Trapping solutions for CO₂ (e.g., potassium hydroxide (B78521) or sodium hydroxide) and volatile organics (e.g., ethylene (B1197577) glycol).
-
Analytical instrumentation for quantification of the parent compound and metabolites (e.g., GC-MS, LC-MS).
-
Scintillation counter if using a radiolabeled compound.
Procedure:
-
Soil Preparation and Acclimation:
-
Sieve fresh soil samples and adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Pre-incubate the soil at the test temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.
-
-
Application of Test Substance:
-
Apply a known amount of this compound to the soil samples. If using a solvent for application, a vehicle control should be included.
-
-
Incubation:
-
Place the treated soil in the incubation vessels.
-
Maintain a continuous flow of humidified, CO₂-free air through the vessels.
-
Incubate in the dark at a constant temperature.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate samples.
-
Analyze the trapping solutions for ¹⁴CO₂ and volatile ¹⁴C-organics.
-
Extract the soil samples with appropriate solvents to determine the concentrations of the parent compound and its degradation products.
-
Analyze the extracts using chromatographic techniques.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT₅₀) of this compound in the soil using first-order or other appropriate kinetic models.
-
Identify and quantify the major metabolites formed during the study.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.
Caption: Environmental fate pathways of this compound.
Caption: Workflow for environmental fate modeling.
Application Notes for Environmental Fate and Transport Modeling
Introduction
Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals like this compound in the environment. These models, such as the Pesticide Root Zone Model (PRZM), PEARL (Pesticide Emission Assessment at Regional and Local scales), and HYDRUS, simulate processes like leaching, runoff, volatilization, and degradation.[11][12] This section provides guidance on parameterizing and applying these models for this compound.
Model Selection
-
PRZM: A one-dimensional model that is widely used for pesticide registration in the U.S. to simulate vertical movement through the soil profile. It is suitable for assessing leaching potential.
-
PEARL: A one-dimensional, dynamic model that simulates the fate of pesticides in the soil-plant system, including leaching to groundwater and volatilization.[12]
-
HYDRUS: A more complex model that simulates water, heat, and solute movement in one, two, or three dimensions. It is particularly useful for detailed simulations of specific scenarios, such as volatilization from the soil surface.[13][14]
The choice of model depends on the specific objectives of the assessment, data availability, and the level of detail required.
Model Parameterization
The following provides guidance on assigning values for key input parameters for modeling this compound and its metabolites.
1. This compound:
-
Soil Sorption (K_oc): Use a value in the range of 58-70 L/kg.[5] For initial conservative assessments, the lower end of the range can be used to represent higher mobility.
-
Degradation Half-Life (DT₅₀) in Soil: A range of 3 to 87 days has been reported.[4][8] The selection of the half-life should be justified based on the specific soil type and environmental conditions of the scenario being modeled. For example, in soils with a history of fumigation, enhanced biodegradation can lead to shorter half-lives.
-
Hydrolysis Half-Life: A value of approximately 10-14 days at 20°C is appropriate.[6][7] This is an important degradation pathway in aqueous environments.
-
Henry's Law Constant: A value of 1 x 10⁻³ atm·m³/mol indicates a high potential for volatilization from moist soil and water surfaces.[3]
2. 3-Chloroallyl Alcohol (Metabolite):
-
Soil Sorption (K_oc): As a polar alcohol, it is expected to have low sorption to soil. A conservative assumption of a low K_oc (e.g., <50 L/kg) is reasonable in the absence of measured data.
-
Degradation Half-Life (DT₅₀) in Soil: This metabolite degrades very rapidly, with reported aerobic soil metabolism half-lives of 0.1 to 0.6 days.[4]
3. 3-Chloroacrylic Acid (Metabolite):
-
Soil Sorption (K_oc): As an organic acid, its sorption will be pH-dependent. At typical environmental pH values, it will be in its anionic form and is expected to be highly mobile. A low K_oc value is therefore appropriate. The GUS leaching potential index of 3.79 suggests high leachability.[3]
-
Degradation Half-Life (DT₅₀) in Soil: It is known to be readily biodegradable.[5][10] In the absence of specific soil half-life data, a conservative but reasonable estimate based on data for other readily biodegradable acids can be used, with clear documentation of the assumption.
Modeling Volatilization
Volatilization is a major dissipation pathway for this compound.[15] Models like HYDRUS can provide detailed simulations of this process. Key considerations include:
-
Application Method: The depth of injection significantly impacts volatilization rates. Deeper injection generally leads to lower emissions.[8]
-
Soil Conditions: Soil temperature, moisture content, and organic matter influence both the partitioning of the chemical and its degradation rate, which in turn affects volatilization.
-
Surface Cover: The presence of a tarp or crop canopy can significantly reduce emissions.
Modeling Leaching to Groundwater
The potential for this compound and its metabolites to leach to groundwater is a key concern. Models like PRZM and PEARL are well-suited for these assessments.
-
Parent Compound: Due to its moderate sorption and relatively short half-life in many soils, the leaching potential of the parent compound may be limited. However, under conditions of low organic matter, high rainfall, and slower degradation, leaching can occur.
-
Metabolites: The high mobility of the 3-chloroacrylic acid metabolite makes it a potential concern for groundwater contamination, despite its biodegradability.[3] Modeling the formation and transport of this metabolite is crucial for a comprehensive risk assessment.
Conclusion
The environmental fate and transport modeling of this compound requires careful consideration of its physicochemical properties, degradation pathways, and the behavior of its major metabolites. By using the data and protocols provided in these application notes, researchers can develop robust model simulations to assess the potential environmental risks associated with the use of this soil fumigant. It is essential to clearly document all assumptions made, particularly for parameters where data are limited.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-chloroacrylic acid [sitem.herts.ac.uk]
- 4. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 5. 3-Chloroacrylic Acid Family Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MACRO - ESDAC - European Commission [esdac.jrc.ec.europa.eu]
- 8. Profiles of volatile organic compound emissions from soils amended with organic waste products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling volatilization emissions of soil-applied pesticides under agricultural field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-3-Chloroacrylic acid | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. log KOC - ECETOC [ecetoc.org]
- 14. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Application Note & Protocol: Analysis of cis-1,3-Dichloropropene using the Purge and Trap Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of cis-1,3-dichloropropene in environmental samples using the purge and trap concentration technique coupled with gas chromatography/mass spectrometry (GC/MS). The methodologies detailed are based on established protocols, including those from the U.S. Environmental Protection Agency (EPA), and are intended to deliver high sensitivity and accuracy. This application note includes detailed experimental protocols, instrument conditions, and performance data to aid researchers in achieving reliable and reproducible results.
Introduction
This compound is a volatile organic compound (VOC) primarily used as a soil fumigant for the control of nematodes.[1] Its presence in environmental matrices such as water and soil is a significant concern due to its potential health effects. Accurate and sensitive analytical methods are crucial for monitoring its levels and ensuring environmental safety.
The purge and trap method is a highly effective dynamic headspace technique for the extraction and concentration of VOCs from aqueous and solid samples.[2] This method involves bubbling an inert gas through a sample, which strips the volatile compounds from the matrix. These compounds are then carried into a sorbent trap where they are concentrated. Subsequently, the trap is rapidly heated, and the analytes are desorbed into a gas chromatograph for separation and analysis. This technique offers significant advantages over static headspace analysis by providing much greater extraction efficiency.[2]
This application note details the use of purge and trap GC/MS for the quantitative analysis of this compound, referencing established methodologies such as EPA Methods 524.2 and 8260.[1][3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound Standard: Certified reference material.
-
Internal Standards and Surrogates: Fluorobenzene, p-bromofluorobenzene, and 1,2-dichlorobenzene-d4 (B32888) are commonly used.[3]
-
Reagents: Methanol (B129727) (purge and trap grade), reagent water (VOC-free).
-
Gases: Helium (or Nitrogen), zero grade, for use as purge gas and GC carrier gas.
Instrumentation
A complete purge and trap GC/MS system is required, consisting of:
-
Purge and Trap System: Equipped with an autosampler, purging device, analytical trap, and desorber.
-
Gas Chromatograph (GC): With a capillary column suitable for VOC analysis.
-
Mass Spectrometer (MS): Capable of scanning a mass range of 35-300 amu.
Sample Preparation
Aqueous Samples:
-
Collect samples in 40 mL vials with screw caps (B75204) and PTFE-lined septa.
-
Ensure no headspace is present in the vial.
-
If required, preserve the sample by adding a preserving agent (e.g., HCl to pH <2).
-
Store samples at 4°C until analysis.
-
Prior to analysis, allow samples to come to room temperature.
-
Using a gas-tight syringe, transfer a 5 mL aliquot of the sample into the purging vessel.
-
Add internal standards and surrogates to the sample in the purging vessel.
Soil and Solid Samples:
-
Weigh approximately 5 grams of the sample into a vial.
-
Add a known volume of methanol to extract the analytes.
-
Vortex the sample for a set period.
-
Allow the solid phase to settle or centrifuge the sample.
-
Take an aliquot of the methanol extract and add it to reagent water in the purging vessel.
-
Add internal standards and surrogates.
Purge and Trap GC/MS Analysis
The following tables outline the typical instrumental conditions for the analysis of this compound.
Table 1: Purge and Trap System Parameters
| Parameter | Value |
| Purge Gas | Helium or Nitrogen |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 11 min |
| Sample Temperature | Ambient or heated (e.g., 45°C) |
| Trap Type | Vocarb 3000 or equivalent (e.g., Tenax/Silica Gel/CMS)[6] |
| Desorb Time | 0.5 - 2 min |
| Desorb Temperature | 250°C |
| Bake Time | 2 - 8 min |
| Bake Temperature | 270°C |
Table 2: Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm df) or equivalent[6][7] |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 35°C, hold for 2 min; Ramp: 16°C/min to 220°C, hold for 1 min |
| Injection Mode | Splitless |
Table 3: Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Mode | Scan (35 - 300 amu) |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 250°C |
| Solvent Delay | ~1 min |
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound using the purge and trap GC/MS method, as compiled from various application notes.
Table 4: Quantitative Performance Data for this compound Analysis
| Parameter | Result | Reference |
| Method Detection Limit (MDL) | 0.040 µg/L | [3] |
| Linearity (r²) | 0.9995 | [3] |
| Precision (%RSD at 0.5 µg/L) | 2.8% | [3] |
| Accuracy (Recovery at 0.5 µg/L) | 96% | [3] |
| Quantification Ion (m/z) | 75 | [8] |
| Confirmatory Ions (m/z) | 110, 112 | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the purge and trap analysis of this compound.
Caption: Experimental workflow for purge and trap GC/MS analysis.
Caption: Logical flow of the analytical process.
Conclusion
The purge and trap GC/MS method provides a robust, sensitive, and reliable approach for the determination of this compound in various environmental matrices. The detailed protocols and instrumental parameters presented in this application note serve as a comprehensive guide for researchers and scientists. By adhering to these guidelines, laboratories can achieve low detection limits, excellent linearity, and high accuracy and precision, ensuring high-quality data for environmental monitoring and research purposes.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 3. glsciences.eu [glsciences.eu]
- 4. agilent.com [agilent.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ysi.com [ysi.com]
- 7. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 8. publ.iss.it [publ.iss.it]
Application Notes and Protocols for cis-1,3-Dichloropropene Residue Analysis in Soil
These application notes provide detailed protocols for the sampling, preparation, and analysis of soil samples for cis-1,3-dichloropropene residues. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is a volatile organic compound used as a soil fumigant. Accurate determination of its residues in soil is crucial for environmental assessment and ensuring food safety. Due to its volatility, special precautions are required during sample collection and preparation to prevent analyte loss.[1] This document outlines validated methods based on established environmental analytical procedures.
Soil Sampling Protocols
The primary objective during soil sampling for this compound is to minimize volatilization losses.[1] This is achieved through methods that reduce sample handling and exposure to the atmosphere. The choice between low and high concentration sampling methods depends on the expected level of contamination.
Low Concentration Sampling Protocol (for expected concentrations ≤200 µg/kg)
This method is designed for samples with low levels of volatile organic compounds (VOCs) and utilizes a closed-system purge-and-trap analysis approach.
Materials:
-
40-mL pre-weighed vials with septum-sealed screw-caps
-
Sodium bisulfate (NaHSO₄) preservative solution
-
Magnetic stir bar
-
Sample collection device (e.g., coring sampler)
-
Clean cloth or towel
-
Cooler with ice
Procedure:
-
Immediately after exposing a fresh soil surface, collect approximately 5 grams of soil using a coring device.
-
Quickly wipe the exterior of the sampling device.
-
Extrude the soil sample directly into a pre-weighed 40-mL vial containing a magnetic stir bar and sodium bisulfate preservative solution.
-
Clean any soil from the vial threads and immediately seal the vial.
-
Store the sample on ice at 4°C and ship to the laboratory for analysis.
High Concentration Sampling Protocol (for expected concentrations >200 µg/kg)
This method is suitable for soils with higher expected concentrations of this compound.
Materials:
-
40-mL pre-weighed vials with septum-sealed screw-caps
-
Sample collection device (e.g., coring sampler)
Procedure:
-
Collect approximately 5 grams of soil using a coring device.
-
Extrude the soil sample into a pre-weighed 40-mL vial containing 5 mL of methanol.
-
Immediately seal the vial.
-
Store the sample on ice at 4°C and ship to the laboratory.
Soil Sample Preparation and Extraction
The choice of extraction method depends on the volatility of the target analyte. For the volatile this compound, purge and trap is the most appropriate technique. For comparison, methods for semi-volatile compounds are also presented.
Purge and Trap (EPA Method 5035)
This is the preferred method for volatile compounds like this compound as it minimizes analyte loss.[2][3][4]
Experimental Protocol:
-
For low concentration samples, the entire sealed vial is placed in the autosampler of the purge and trap system. The vial is heated and the volatilized analytes are purged with an inert gas onto a sorbent trap.
-
For high concentration samples, an aliquot of the methanol extract is taken and diluted. This diluted extract is then purged and trapped in the same manner as aqueous samples.
-
The trap is then rapidly heated, and the desorbed analytes are transferred to the gas chromatograph.
Soxhlet Extraction (EPA Method 3540C) - For Semi-Volatile Analogs
While not ideal for this compound due to its volatility, this method is a reference for less volatile soil contaminants.[5][6][7][8]
Experimental Protocol:
-
A 10-gram soil sample is mixed with anhydrous sodium sulfate.
-
The mixture is placed in an extraction thimble within a Soxhlet extractor.
-
The sample is extracted with an appropriate solvent (e.g., a 1:1 mixture of acetone (B3395972) and dichloromethane) for 16-24 hours at a rate of 4-6 cycles per hour.[5]
-
The extract is then dried and concentrated before analysis.
Ultrasonic Extraction (EPA Method 3550C) - For Semi-Volatile Analogs
This method is faster than Soxhlet but may be less efficient for certain soil matrices.[9][10][11][12]
Experimental Protocol:
-
For low concentrations (≤20 mg/kg), a 30-gram sample is used. For higher concentrations, a smaller sample is sufficient.
-
The sample is mixed with the extraction solvent in a beaker.
-
The mixture is subjected to ultrasonic waves for a specified period to enhance extraction. The process typically involves multiple extractions.
-
The resulting extract is separated from the soil and prepared for analysis.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for the definitive identification and quantification of this compound.
Experimental Protocol:
-
The desorbed analytes from the purge and trap system are introduced into the GC inlet.
-
Separation is achieved on a capillary column suitable for volatile organic compounds.
-
The mass spectrometer is operated in a suitable mode (e.g., selected ion monitoring for enhanced sensitivity) to detect and quantify this compound.
Table 1: GC-MS Operating Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[13] |
| Injector Temperature | 200°C[13] |
| Oven Program | 35°C (hold 1 min), ramp at 9°C/min to 140°C, ramp at 20°C/min to 210°C (hold 2 min)[13] |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Transfer Line Temp. | 230°C |
| Ion Source Temp. | 280°C |
| Scan Range | 40-270 amu |
Data Presentation and Quality Control
Table 2: Method Performance Data
| Parameter | Low Concentration Method | High Concentration Method |
| Limit of Detection (LOD) | 0.005 µg/kg[14] | - |
| Limit of Quantitation (LOQ) | 0.20 µg/kg[13] | - |
| Recovery | 93-104%[14] | - |
| Precision (%RSD) | < 6%[14] | - |
Quality Control Procedures:
-
Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample to assess the effect of the matrix on the analytical method.
-
Laboratory Control Samples (LCS): A certified reference material or a clean matrix spiked with a known amount of analyte is analyzed to monitor the performance of the method.
-
Surrogates: Compounds similar to the analyte of interest are added to every sample to monitor extraction efficiency.
Visualizations
Caption: Soil sampling and preservation workflow.
Caption: Analytical workflow for this compound.
References
- 1. AGS – Association of Geotechnical and Geoenvironmental Specialists – Taking soil samples for determination of volatile organic compounds (VOCs) [ags.org.uk]
- 2. epa.gov [epa.gov]
- 3. phaseonline.com [phaseonline.com]
- 4. dep.wv.gov [dep.wv.gov]
- 5. epa.gov [epa.gov]
- 6. enthalpy.com [enthalpy.com]
- 7. SW-846 Test Method 3540C: Soxhlet Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. laboratuar.com [laboratuar.com]
- 11. SW-846 Test Method 3550C: Ultrasonic Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-1,3-Dichloropropene in Field Trials
Introduction
Cis-1,3-dichloropropene is a key component of soil fumigants used to control plant-parasitic nematodes and other soil-borne pests in a variety of agricultural settings.[1][2] It is typically applied pre-planting to ensure a healthy environment for crop growth.[3] Commercial formulations often contain a mixture of cis- and trans-isomers of 1,3-dichloropropene (B49464) and may be combined with other fumigants like chloropicrin (B1668804) to broaden the spectrum of activity.[1][4]
These protocols provide researchers and agricultural scientists with detailed techniques for the application of this compound in field trials. The focus is on ensuring efficacy, operator safety, and minimizing environmental release through proper handling and application methodologies. The primary application methods covered are shank (or chisel) injection and drip irrigation.[4]
Pre-Application Protocol
Successful fumigation begins with thorough site preparation and assessment.
2.1 Site Selection and Soil Analysis:
-
Soil Type and Condition: Characterize the soil texture, organic matter content, and bulk density. These factors influence fumigant movement and volatilization.[5]
-
Soil Temperature: At the time of application, the soil temperature at the injection depth should be between 40°F and 80°F (4°C and 27°C).
-
Soil Moisture: The soil should be moist enough to form a seal when tilled or compacted. Optimal moisture levels are typically at or near the permanent wilting point at the point of injection.
2.2 Field Preparation:
-
Tillage: The field should be tilled to a depth of about 30 cm to create a uniform soil condition.[6]
-
Bed Formation: For many crops, particularly those grown with plasticulture, raised beds are formed.[6][7]
-
Pre-irrigation: The field should be irrigated before fumigation to achieve the desired soil moisture content.[8]
Application Protocols
The choice of application method depends on the crop, available equipment, and field conditions. The two primary methods are shank injection and drip irrigation.
3.1 Protocol 1: Shank (Chisel) Injection
This is the most common method, involving the direct injection of a liquid formulation into the soil.
3.1.1 Materials and Equipment:
-
Tractor
-
Fumigant rig with backward-swept shanks or chisels[9]
-
Sealing equipment (e.g., press wheels, rollers, disc hillers)
-
Personal Protective Equipment (PPE) as per product label
-
1,3-Dichloropropene formulation (e.g., Telone® II)[6]
3.1.2 Experimental Procedure:
-
Calibration: Calibrate the application rig to deliver the target rate of 1,3-dichloropropene. Rates can range from approximately 112 kg a.i./ha to over 300 kg a.i./ha depending on the crop and target pests.[4][6]
-
Injection: Inject the fumigant to a depth of 12 to 18 inches (30 to 46 cm) below the final soil surface.[5] Deeper injection (e.g., 61 cm) can significantly reduce emissions.[10]
-
Sealing: Immediately after injection, the chisel trace must be sealed to prevent premature volatilization.[11] This is achieved by using tillage equipment to mix the soil to a depth of at least three inches, followed by compaction of the soil surface with a roller or press wheel.[11]
-
Tarping (Optional but Recommended): For maximum efficacy and emission reduction, cover the treated area with a plastic film, preferably a Totally Impermeable Film (TIF).[8][12]
-
Post-Application Waiting Period: The treated soil must be left undisturbed for 7 to 14 days.
Workflow for Shank Injection Application
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cal. Code Regs. Tit. 3, § 6448.2 - 1,3-Dichloropropene Field Fumigation Methods | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. Totally impermeable film retains fumigants, allowing lower application rates in strawberry [escholarship.org]
Measuring Cis-1,3-Dichloropropene Emissions from Soil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-dichloropropene is a soil fumigant used to control nematodes in agriculture.[1][2] Due to its volatility, a significant portion can be released into the atmosphere after application, posing potential environmental and health risks.[3][4][5][6] Accurate measurement of its emissions from soil is crucial for developing effective emission reduction strategies and conducting risk assessments.[4][7] This document provides detailed application notes and protocols for measuring this compound emissions from soil, intended for use by researchers and environmental scientists. The methodologies described focus on the use of flux chambers for sample collection and gas chromatography-mass spectrometry (GC-MS) for analysis.
Principle of Measurement
The measurement of this compound emissions from soil typically involves two main stages:
-
Sample Collection: Volatile emissions from a defined soil area are captured using a flux chamber. The chamber isolates a section of the soil surface, allowing the emitted compounds to accumulate in the headspace or be swept away by a controlled flow of gas.[8][9][10] The captured air, containing the analyte, is then drawn through a sorbent tube where the this compound is trapped.
-
Sample Analysis: The sorbent tube is transported to the laboratory for analysis. The trapped this compound is desorbed, either thermally or with a solvent, and then analyzed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) for its high selectivity and sensitivity.[11][12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the measurement of 1,3-dichloropropene (B49464) emissions and its analysis.
Table 1: Reported Emission Rates and Total Loss of 1,3-Dichloropropene from Soil
| Parameter | Value | Conditions | Reference |
| Daily Peak Emission Rate | 13 - 33 µg m⁻² s⁻¹ | Field experiment, deep injection (61 cm) | [15] |
| Daily Peak Volatilization Rate | 12 - 30 µg m⁻² s⁻¹ | Field experiment, standard agronomic practices | [4] |
| Total Mass Loss | 23 - 41 kg ha⁻¹ | 16-day field measurement, deep injection | [15] |
| Total Emission Loss (% of applied) | 15 - 27% | 16-day field measurement, deep injection | [15] |
| Total Emission Loss (% of applied) | 16 - 35% | Field experiment, standard agronomic practices | [4][5] |
| Total Emission Loss (% of applied) | 10 - 58% | Model simulation for various application methods | [7] |
Table 2: Analytical Method Performance for 1,3-Dichloropropene
| Sample Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Air | GC/ECD (Solvent Desorption with Isooctane) | ~100% | Not Specified (Validated for 0.4–4.0 ppm) | [11][13] |
| Air | GC/FID (Solvent Desorption with Carbon Disulfide) | 90 - 100% | 0.005 mg/m³ | [12] |
| Water | Purge and Trap GC/MS | 70 - 120% | 0.05 ng/mL | [16] |
| Soil | Purge and Trap GC/MS | 70 - 120% | 0.20 µg/kg | [16] |
| Fruits & Vegetables | GC/MS (Solvent Extraction) | Not specified | 0.01 mg/kg | [14] |
| Rat Blood | GC/ECD (Solvent Extraction) | 80.8 - 98.5% | 5.88 ng/mL (cis-isomer) | [11][13] |
Experimental Protocols
Protocol 1: Field Sampling of this compound Emissions using a Dynamic Flux Chamber
This protocol describes the collection of air samples from a soil surface using a dynamic (flow-through) flux chamber and sorbent tubes.
Materials:
-
Dynamic flux chamber (e.g., stainless steel or clear acrylic dome)[8][9][17]
-
Inert gas supply (e.g., compressed zero air or nitrogen)
-
Mass flow controllers
-
Sorbent tubes packed with a suitable adsorbent like Tenax®-GC or activated charcoal[11][12][13]
-
Low-flow air sampling pump
-
Tubing (e.g., Teflon®)
-
Field blanks (sorbent tubes handled in the same way as samples but without air drawn through)
-
GPS unit for recording sampling locations
-
Thermometer and soil moisture probe
Procedure:
-
Chamber Placement: Carefully place the flux chamber on the soil surface in the area of interest. Gently press the chamber into the soil to a depth of a few centimeters to ensure a good seal. Avoid disturbing the soil surface inside the chamber.
-
System Setup: Connect the inert gas supply to the chamber's inlet port via a mass flow controller. Connect the outlet port of the chamber to a sorbent tube, which is then connected to the air sampling pump. Ensure all connections are airtight.
-
Purging and Equilibration: Start the flow of the inert gas through the chamber at a controlled rate. Allow the chamber to purge for a period of time (e.g., 3-4 chamber volumes) to reach a steady state.[9]
-
Sample Collection: Turn on the air sampling pump and draw air from the chamber outlet through the sorbent tube at a known flow rate (e.g., 50-200 mL/min) for a specified duration. The sampling duration will depend on the expected emission rates and the analytical method's sensitivity.
-
Post-Sampling: After sampling, turn off the pump, remove the sorbent tube, and securely cap both ends. Record the sampling location, date, time, duration, flow rate, and ambient conditions (temperature, soil moisture).
-
Field Blank: At each sampling site, handle a field blank sorbent tube in the same manner as the samples (uncap, place in the sampling train without turning on the pump, recap).
-
Storage and Transport: Store the collected sample and blank tubes in a clean, airtight container, and transport them to the laboratory for analysis. To minimize loss of the analyte, samples should be kept cool and analyzed as soon as possible.[12]
Protocol 2: Analysis of this compound by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This protocol outlines the laboratory analysis of sorbent tubes for this compound.
Materials and Instrumentation:
-
Thermal desorber unit
-
Gas chromatograph with a capillary column suitable for volatile organic compounds (e.g., DB-VRX, 624-type phase)[14][18]
-
Mass spectrometer detector (MSD)
-
Certified standard of this compound
-
Internal standard (e.g., 2-bromo-1-chloropropane, 1,3,5-tribromobenzene)[11][14]
-
High-purity helium carrier gas
Procedure:
-
Instrument Setup and Calibration:
-
Set up the TD-GC-MS system according to the manufacturer's instructions.
-
Prepare a series of calibration standards by spiking known amounts of this compound and the internal standard onto clean sorbent tubes.
-
Analyze the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Place the field sample sorbent tube into the thermal desorber.
-
Heat the tube to desorb the trapped analytes onto a cold trap within the thermal desorber.
-
Rapidly heat the cold trap to inject the analytes into the GC column.[18]
-
-
GC-MS Conditions (Example): [14][18]
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or similar.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp at 10°C/min to 130°C, then ramp at 60°C/min to 220°C and hold for 1 minute.
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 200°C.
-
MSD Interface Temperature: 230°C.
-
MSD Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 75 for quantification and m/z 112 for confirmation) and the internal standard.[14][16]
-
-
Data Analysis and Calculation:
-
Identify and integrate the peaks corresponding to this compound and the internal standard in the chromatograms.
-
Calculate the mass of this compound in the sample using the calibration curve.
-
Calculate the concentration of this compound in the air sampled (in µg/m³).
-
Calculate the emission flux (F) in µg m⁻² s⁻¹ using the following equation: F = (C * Q) / A Where:
-
C = Concentration of this compound in the chamber outlet air (µg/m³)
-
Q = Flow rate of the sweep gas through the chamber (m³/s)
-
A = Surface area of the soil covered by the chamber (m²)
-
-
Visualizations
Caption: Workflow for measuring this compound soil emissions.
Caption: Analytical pathway from sorbent tube to data acquisition.
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. publ.iss.it [publ.iss.it]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. ars.usda.gov [ars.usda.gov]
- 18. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols: Laboratory Bioassays for Nematicidal Activity of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory bioassays used to evaluate the nematicidal activity of cis-1,3-dichloropropene. This document includes detailed experimental protocols, data presentation, and workflow visualizations to guide researchers in the assessment of this compound against economically important plant-parasitic nematodes.
Introduction
This compound is a widely used soil fumigant for the control of plant-parasitic nematodes.[1] Its primary mode of action is believed to be through the alkylation of essential biomolecules within the nematodes, leading to their inactivation and death.[2] Laboratory bioassays are crucial for determining the intrinsic nematicidal activity of this compound, establishing effective concentrations, and understanding its dose-response relationship against target nematode species. This document focuses on the in vitro bioassay protocols for two of the most significant plant-parasitic nematodes: the root-knot nematode (Meloidogyne incognita) and the soybean cyst nematode (Heterodera glycines).
Data Presentation
| Target Organism | Assay Type | Endpoint | Concentration / Dose | Efficacy/Result | Reference |
| Meloidogyne incognita | Field Trial | Root Galling | 80, 120, 180 L/ha | Suppression of root galling | [3] |
| Weed Seeds (Digitaria chinensis, Eleusina indica, etc.) | Laboratory Dose-Response | LC90 | 14.23 - 73.59 mg/kg soil | Effective control | [3] |
| Fungal Pathogens (Phytophthora capsici, Fusarium oxysporum) | Laboratory Dose-Response | LC50 | 0.24 - 1.55 g/m² | Moderate to good control | [3] |
Note: The lack of specific in vitro LC50 values for nematodes in the available literature highlights a potential area for future research to directly quantify the potency of this compound against target nematode species in a controlled laboratory setting.
Experimental Protocols
The following protocols are adapted from established methodologies for in vitro nematicidal bioassays.
General Workflow for Nematicidal Bioassay
The overall process for conducting a nematicidal bioassay with this compound is outlined below.
Caption: General workflow for in vitro nematicidal bioassay.
Protocol 1: Bioassay for Meloidogyne incognita (Root-Knot Nematode)
This protocol details the steps for assessing the nematicidal activity of this compound against the second-stage juveniles (J2) of M. incognita.
Materials:
-
Mature, galled roots of tomato or other suitable host plant infected with M. incognita.
-
Sodium hypochlorite (B82951) solution (0.5-1.0%).
-
Sterile distilled water.
-
Baermann funnel apparatus or similar hatching chamber.
-
This compound (analytical grade).
-
Appropriate solvent (e.g., acetone (B3395972) or ethanol, if necessary for stock solution).
-
24-well or 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Inverted microscope.
Procedure:
-
Nematode Culture and Egg Extraction:
-
Culture M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum) in a greenhouse.
-
After 6-8 weeks, gently uproot the plants and wash the roots to remove soil.
-
Excise the galled root portions and agitate them in a 0.5% sodium hypochlorite solution for 3-5 minutes to dissolve the gelatinous matrix of the egg masses.
-
Immediately pour the suspension through a series of nested sieves (e.g., 200, 500 mesh) and collect the eggs from the finest sieve.
-
Rinse the collected eggs thoroughly with sterile distilled water to remove residual bleach.
-
-
Juvenile Hatching:
-
Transfer the cleaned eggs to a Baermann funnel or a hatching dish containing sterile distilled water.
-
Incubate at 25-28°C for 3-7 days to allow the second-stage juveniles (J2) to hatch.
-
Collect the freshly hatched J2, which will migrate into the collection tube of the Baermann funnel.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent if it is not readily water-soluble.
-
Create a dilution series of the test compound in sterile distilled water to achieve the desired final concentrations for the assay. A negative control (water or solvent carrier) should be included.
-
-
Bioassay Setup:
-
Dispense a known volume (e.g., 100 µL) of each test concentration into the wells of a microtiter plate. Each concentration should be replicated (e.g., 3-5 times).
-
Add a suspension of a known number of J2 (e.g., 50-100 juveniles in 10 µL of water) to each well.
-
-
Incubation and Assessment:
-
Incubate the plates at 25-28°C for 24, 48, and 72 hours.
-
At each time point, observe the nematodes under an inverted microscope.
-
Assess mortality by probing the nematodes with a fine needle or by using a vital stain. Immobile, straight nematodes are generally considered dead.
-
Count the number of dead and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Use probit analysis or other appropriate statistical methods to determine the LC50 (lethal concentration required to kill 50% of the population) and other relevant endpoints.
-
Protocol 2: Bioassay for Heterodera glycines (Soybean Cyst Nematode)
This protocol outlines the procedure for evaluating the effect of this compound on the hatching and viability of H. glycines J2.
Materials:
-
Soil containing H. glycines cysts.
-
Sieves for cyst extraction.
-
Glass slides or tissue grinders.
-
Zinc sulfate (B86663) or sucrose (B13894) solution for flotation.
-
Sterile distilled water.
-
This compound and necessary solvents.
-
24-well or 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Inverted microscope.
Procedure:
-
Cyst and Egg Extraction:
-
Extract cysts from infested soil using a sieving and decantation method.
-
Further purify the cysts using centrifugation with a sucrose or zinc sulfate solution.
-
Crush the collected cysts gently between two glass slides or with a tissue grinder to release the eggs.
-
Surface sterilize the eggs with a dilute sodium hypochlorite solution, followed by thorough rinsing with sterile water.
-
-
Bioassay for Hatch Inhibition and Juvenile Mortality:
-
Prepare a dilution series of this compound as described in Protocol 1.
-
In a microtiter plate, add a known number of eggs (e.g., 100-200) to each well containing the different concentrations of the test compound.
-
Include a positive control for hatching (e.g., soybean root exudate) and a negative control (water).
-
Incubate the plates at 25-28°C for 7-14 days.
-
At regular intervals, count the number of hatched J2 in each well.
-
Assess the viability of the hatched J2 as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of hatch inhibition relative to the positive control.
-
Determine the percentage of mortality of the hatched juveniles.
-
Analyze the data to determine the EC50 (effective concentration to inhibit hatching by 50%) and the LC50 for juvenile mortality.
-
Signaling Pathways and Logical Relationships
The nematicidal action of this compound is primarily attributed to its properties as an alkylating agent. The proposed mechanism of action involves the disruption of vital cellular processes through the covalent modification of macromolecules.
Caption: Proposed mechanism of nematicidal action.
Conclusion
The protocols outlined in this document provide a standardized framework for the laboratory evaluation of the nematicidal activity of this compound. While field studies confirm its effectiveness, further in vitro research is warranted to establish precise dose-response relationships for key plant-parasitic nematodes. The application of these bioassays will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the nematicidal properties of this important compound and aiding in the development of effective nematode management strategies.
References
Troubleshooting & Optimization
Technical Support Center: cis-1,3-Dichloropropene Soil Application
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the soil application of cis-1,3-dichloropropene in experimental settings.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during soil fumigation experiments with this compound.
Issue 1: Inconsistent or Lower Than Expected Degradation Rates
You're observing that the degradation of this compound in your soil samples is highly variable between replicates or significantly slower than anticipated based on literature values.
Initial Troubleshooting Checklist:
-
Soil Homogeneity: Was the bulk soil sample thoroughly mixed before aliquoting into experimental units?
-
Soil Moisture: Was the soil moisture content uniform across all replicates? Inadequate or variable moisture can significantly impact hydrolysis and microbial activity.[1][2]
-
Temperature Control: Were all experimental units incubated at a consistent and stable temperature? Temperature is a critical factor influencing degradation rates.[3][4]
-
Application Uniformity: Was the this compound applied uniformly to each soil sample? Non-uniform application can lead to "hot spots" and areas with lower concentrations.
-
Container Sealing: Were the experimental containers properly sealed to prevent volatilization? Loss of the compound to the air will be misinterpreted as degradation.[5]
Logical Flow for In-depth Investigation:
If the initial checklist does not resolve the issue, the following workflow can guide a more detailed investigation.
Caption: Troubleshooting workflow for inconsistent degradation of this compound.
Issue 2: High Volatilization and Off-Gassing
A significant portion of the applied this compound is being lost to the atmosphere, leading to reduced efficacy and potential exposure risks.
Initial Troubleshooting Checklist:
-
Application Depth: Was the compound applied at a sufficient depth in the soil column? Shallow application increases the likelihood of volatilization.[5]
-
Soil Sealing: Was the soil surface adequately sealed immediately after application? Common sealing techniques include soil compaction or the use of plastic films.[5]
-
Soil Moisture: Is the soil excessively dry? Higher moisture content can help to retain the fumigant in the soil matrix.[6]
-
Soil Temperature: Is the soil temperature too high? Elevated temperatures increase the vapor pressure of this compound, promoting volatilization.
-
Organic Matter: Does the soil have a very low organic matter content? Organic matter can help to adsorb the fumigant, reducing its immediate volatilization.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in soil?
A1: The primary degradation pathways are hydrolysis and microbial biodegradation.[8] Hydrolysis is a chemical process where the molecule reacts with water, while biodegradation involves metabolism by soil microorganisms.[1][9]
Q2: How do soil properties influence the efficacy of this compound?
A2: Soil properties play a crucial role.
-
Soil Texture: Fine-textured soils (high in clay) have more binding sites and may require higher application rates compared to coarse-textured (sandy) soils.[7]
-
Organic Matter: High organic matter content can bind the fumigant, which can reduce its immediate availability but also decrease volatilization.[7]
-
Soil pH: Higher pH can favor the hydrolysis of 1,3-dichloropropene (B49464).[1]
Q3: What is the effect of soil temperature and moisture on the half-life of this compound?
A3: Both temperature and moisture significantly impact the half-life. Higher temperatures and increased moisture content generally lead to faster degradation and a shorter half-life.[2][4] For example, the half-life at 20°C can be around 13.5 days, while at 2°C it can extend to 100 days.[10]
Q4: Can repeated applications of 1,3-dichloropropene affect its degradation rate?
A4: Yes, soils with a history of repeated 1,3-dichloropropene applications can exhibit enhanced (faster) degradation rates.[5][9] This is due to the adaptation of soil microorganisms that become more efficient at degrading the compound.[1]
Q5: What are the key safety precautions when handling this compound in a laboratory setting?
A5: this compound is flammable, toxic, and a potential carcinogen.[11][12][13] It is crucial to:
-
Handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Have an emergency plan in place for spills or exposure.[16]
Data Presentation
Table 1: Half-life of 1,3-Dichloropropene Under Various Soil Conditions
| Soil Condition | Temperature (°C) | Half-life (days) | Reference |
| Unamended Sandy Loam | 20 | 6.3 | [4] |
| 5% Steer Manure Amended | 20 | 1.8 - 1.9 | [4] |
| 5% Steer Manure Amended | 40 | 0.5 | [4] |
| Moist Loamy Soil | Not Specified | 5 - 8 (after lag) | [17] |
| Water-Saturated Sandy Subsoil | Not Specified | 16 - 64 | [17] |
| General Moist Soil | 2 | 100 | [10] |
| General Moist Soil | 20 | 13.5 | [10] |
| General Moist Soil | 29 | 2 | [10] |
Experimental Protocols
Protocol 1: Determination of Soil Moisture Content
This protocol outlines the gravimetric method for determining soil moisture content.
Materials:
-
Soil sample
-
Oven-safe container
-
Drying oven (105°C)
-
Desiccator
-
Analytical balance
Methodology:
-
Weigh an empty, dry oven-safe container (W_container).
-
Place a representative subsample of the moist soil into the container.
-
Weigh the container with the moist soil (W_moist_total).
-
Place the container in a drying oven set to 105°C for 24 hours, or until a constant weight is achieved.
-
After drying, transfer the container to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the container with the dry soil (W_dry_total).
-
Calculate the soil moisture content using the following formula:
Moisture Content (%) = [((W_moist_total - W_container) - (W_dry_total - W_container)) / (W_dry_total - W_container)] * 100
Protocol 2: Laboratory Soil Degradation Study
This protocol provides a basic framework for assessing the degradation of this compound in soil under controlled laboratory conditions.
Materials:
-
Homogenized soil, sieved to <2 mm
-
This compound standard solution
-
Gas-tight experimental containers (e.g., serum bottles with crimp seals)
-
Incubator
-
Analytical instrumentation for quantification (e.g., Gas Chromatograph with an appropriate detector)
-
Extraction solvent
Methodology:
-
Adjust the moisture content of the sieved soil to the desired level (e.g., 50-75% of field capacity).
-
Aliquot a known mass of the moistened soil into each experimental container.
-
Spike each soil sample with a known amount of this compound standard solution to achieve the target concentration.
-
Immediately seal the containers to prevent volatilization.
-
Prepare replicate samples for each time point in the study. Include control samples (e.g., sterile soil) to differentiate between biotic and abiotic degradation.
-
Place the containers in an incubator set to the desired temperature.
-
At each designated time point, sacrificially sample the appropriate number of replicates.
-
Extract the this compound from the soil samples using an appropriate solvent and extraction technique (e.g., solvent extraction with shaking or sonication).
-
Analyze the extracts using a calibrated analytical instrument to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Environmental fate of this compound in soil.
References
- 1. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dichloropropene (1,3-D) Fact Sheet [npic.orst.edu]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Effect of temperature, organic amendment rate and moisture content on the degradation of 1,3-dichloropropene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scispace.com [scispace.com]
- 7. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 8. cdn.who.int [cdn.who.int]
- 9. Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 12. assets.nationbuilder.com [assets.nationbuilder.com]
- 13. cdn.who.int [cdn.who.int]
- 14. fishersci.com [fishersci.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. Safety Measures for Soil Fumigant Products - Canada.ca [canada.ca]
- 17. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cis-1,3-Dichloropropene Fumigation Efficacy
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cis-1,3-dichloropropene as a soil fumigant.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound fumigation experiments.
Q1: Why am I observing reduced efficacy of my fumigation treatment?
A1: Reduced efficacy can be attributed to several factors related to soil properties and application technique. High organic matter content in the soil can increase the adsorption of 1,3-dichloropropene (B49464), making it less available to target pests.[1][2] Soil moisture is also a critical factor; low moisture can lead to rapid upward movement and loss of the fumigant to the atmosphere, while excessive moisture can limit its diffusion through soil pores.[3] Additionally, improper application depth and inadequate soil sealing (e.g., poor tarping) can result in significant fumigant loss.[4]
Q2: My results are inconsistent across different experimental plots. What could be the cause?
A2: Inconsistent results often stem from variability in soil conditions. Differences in soil texture, organic matter content, and moisture levels between plots can significantly alter the behavior and degradation rate of this compound.[5][6] It is crucial to thoroughly characterize and document the soil properties for each experimental unit. Temperature fluctuations can also lead to variability, as higher temperatures generally accelerate the degradation of the fumigant.[7][8]
Q3: I'm concerned about the rapid loss of this compound from the soil. How can I minimize this?
A3: Minimizing the volatilization of this compound is key to maximizing its efficacy. Deeper injection of the fumigant into the soil profile increases the distance it must travel to reach the surface, allowing more time for it to act and degrade.[9] Proper soil sealing immediately after application is also essential. This can be achieved through soil compaction or the use of plastic tarps, with totally impermeable films (TIF) being more effective at reducing emissions than standard polyethylene (B3416737) films.[10][11] Increasing soil moisture to an optimal level (around 50% of field capacity) can also help to slow the upward movement of the fumigant gas.[3][12]
Q4: Can the addition of organic amendments to the soil improve or hinder fumigation efficacy?
A4: The effect of organic amendments is complex. While adding organic matter can increase the degradation rate of 1,3-dichloropropene, which can be beneficial for reducing atmospheric emissions, it can also increase its adsorption to soil particles.[1][2][13][14] This increased adsorption can reduce the bioavailability of the fumigant to target pests, potentially lowering its efficacy. The type and amount of organic amendment are important factors to consider.[5][6]
Q5: What is the optimal soil temperature and moisture for this compound application?
A5: Optimal conditions involve a balance. Higher soil temperatures accelerate the degradation of 1,3-dichloropropene, which can reduce its persistence but may also impact the required exposure time for effective pest control.[5][6][7][8] For soil moisture, a level of at least 50% of field capacity is often recommended to restrict rapid gas movement and reduce emissions.[15] However, saturated soils should be avoided as they can inhibit the proper distribution of the fumigant.
Quantitative Data Summary
The following tables summarize the impact of key environmental factors on the degradation and behavior of this compound.
Table 1: Effect of Temperature on the Half-Life of 1,3-Dichloropropene
| Temperature (°C) | Half-Life (days) | Soil Conditions |
| 2 | 91-100 | Not specified |
| 20 | 9.8 | Deionized water |
| 20 | 6.3 | Unamended sandy loam soil |
| 29 | 1.5-2.0 | Not specified |
| 40 | 0.5 | 5% steer manure-amended soil |
Data compiled from multiple sources.[7][8][16]
Table 2: Effect of Organic Amendments on the Half-Life of 1,3-Dichloropropene at 20°C
| Soil Amendment | Amendment Rate (% w/w) | Half-Life of (Z)-isomer (days) | Half-Life of (E)-isomer (days) |
| None (Unamended) | 0% | 6.3 | 6.3 |
| Composted Steer Manure | 5% | 1.8 | 1.9 |
Data from a study on sandy loam soil.[8]
Table 3: Impact of Soil Moisture on 1,3-Dichloropropene Emissions
| Soil Moisture (% of Field Capacity) | Average Emission Ratio Reduction Potential |
| 20% to 70% | Up to a one-third reduction |
Based on modeling results.[3]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound Fumigation in Pot Studies
This protocol outlines a general procedure for assessing the efficacy of this compound against a target soil-borne pest in a controlled laboratory or greenhouse setting.
-
Soil Preparation:
-
Collect soil from the target field or prepare a standardized soil mix.
-
Characterize the soil for texture, organic matter content, pH, and moisture holding capacity.
-
Air-dry and sieve the soil to ensure homogeneity.
-
Adjust the soil moisture to the desired experimental level (e.g., 50% of field capacity).
-
Infest the soil with a known population of the target pest (e.g., nematodes, fungal spores).
-
-
Experimental Setup:
-
Fill experimental pots with the prepared soil.
-
Include appropriate controls: an untreated infested control and a non-infested control.
-
Replicate each treatment and control group sufficiently (e.g., 3-5 replicates).
-
-
Fumigant Application:
-
Calculate the required amount of this compound for each pot based on the desired application rate.
-
Inject the fumigant into the center of the soil mass in each pot at a specified depth.
-
Immediately seal the soil surface in the pot (e.g., with a layer of moist, untreated soil or a small plastic cover) to minimize volatilization.
-
-
Incubation:
-
Place the pots in a controlled environment (e.g., growth chamber or greenhouse) with a constant temperature.
-
Incubate for a predetermined period to allow for fumigant action.
-
-
Efficacy Assessment:
-
After the incubation period, carefully open the pots in a well-ventilated area.
-
Assess the viability of the target pest. For nematodes, this can be done through extraction and counting. For fungi, this may involve plating soil dilutions on selective media.
-
Compare the pest populations in the treated pots to the untreated infested control to calculate the percentage of mortality or inhibition.
-
-
Data Analysis:
-
Statistically analyze the data to determine the significance of the treatment effects.
-
Visualizations
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Organic matter effects on phase partition of 1,3-dichloropropene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Interactive effect of organic amendment and environmental factors on degradation of 1,3-dichloropropene and chloropicrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 8. Effect of temperature, organic amendment rate and moisture content on the degradation of 1,3-dichloropropene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. Effect of organic material on field-scale emissions of 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. cdpr.ca.gov [cdpr.ca.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of cis-1,3-Dichloropropene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cis-1,3-dichloropropene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue in GC analysis and can stem from several sources.
-
Injector Problems:
-
Activity: The analyte may be interacting with active sites in the injector liner or column. This is common for polar or reactive compounds. Deactivated liners and guard columns can mitigate this.
-
Temperature: An incorrect injector temperature can cause issues. If the temperature is too low, the sample may not vaporize completely, leading to tailing. If it's too high, the analyte could degrade.
-
Injection Technique: For manual injections, a slow or inconsistent injection speed can cause band broadening and distorted peaks.[1] An automated sampler is recommended for consistency.
-
-
Column Issues:
-
Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline and potentially interacting with the analyte.[2]
-
Solvent Mismatch: A significant polarity mismatch between the sample solvent, the analyte, and the stationary phase can cause peak distortion.[2]
-
-
Flow Path Problems: Dead volume or obstructions in the flow path due to poor column installation or fittings can cause peak tailing.[2] Injecting a light, non-polar hydrocarbon like methane (B114726) can help diagnose flow path issues; it should not tail.[2]
Q2: I am not seeing any peaks for this compound. What are the potential causes?
A2: The complete absence of analyte peaks is usually due to a problem with sample introduction or detection.
-
Sample Introduction:
-
Syringe/Autosampler: Ensure the syringe is drawing and injecting the sample correctly. Check for blockages in the syringe needle.
-
Injector Septum: A cored or leaking septum can prevent the sample from reaching the column.
-
Sample Preparation: The analyte may have been lost during sample preparation due to its volatility.[3][4][5] Ensure sample vials are properly sealed and that extraction techniques are appropriate for a volatile organic compound (VOC).[3][4]
-
-
Instrumental Issues:
-
Carrier Gas: Verify that the carrier gas (e.g., Helium) is flowing at the correct pressure and that there are no major leaks in the system.
-
MS Detector: Ensure the mass spectrometer is turned on, properly tuned, and that the filament is functioning. Check the detector settings to confirm you are scanning the correct mass range or monitoring the appropriate ions in Selected Ion Monitoring (SIM) mode.
-
Data System: Confirm that the data acquisition software is configured correctly and was actively acquiring data during the run.
-
Q3: My retention times are shifting between injections. How can I improve stability?
A3: Retention time stability is critical for reliable compound identification. Shifting retention times often point to issues with the GC system's stability.[2]
-
Leaks: A leak in the system (e.g., at the injector, column fittings, or septum) is a primary cause of retention time drift. This changes the column head pressure and flow rate.
-
Flow Rate Fluctuation: Ensure the carrier gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.
-
Oven Temperature: Inconsistent oven temperature control can cause retention times to shift. Verify that the oven temperature program is accurate and reproducible.
-
Column Aging: Over time, the stationary phase of the column will degrade, which can lead to shifts in retention time.[2]
-
Matrix Effects: Injecting samples with a heavy matrix can contaminate the column, altering its chromatographic properties and causing retention time shifts.
Q4: What are the recommended sample preparation techniques for analyzing this compound in various matrices?
A4: As a volatile organic compound (VOC), this compound requires specific sample preparation techniques to ensure efficient extraction and minimize analyte loss.[3][5] The choice of method depends on the sample matrix (e.g., water, soil, food).
-
Purge and Trap (P&T): This is the standard method for water and soil samples, as specified in EPA Method 8260.[6][7] An inert gas is bubbled through the sample, purging the volatile analytes onto a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system.[8] This technique is excellent for concentrating trace-level analytes.[9]
-
Headspace Analysis: In this method, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample.[4][5] A portion of the headspace is then injected into the GC-MS. This is a clean technique that avoids introducing non-volatile matrix components into the system.[3]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., hexane, dichloromethane).[3] While effective, care must be taken to avoid losing the volatile dichloropropene during solvent evaporation steps.
-
Solid-Phase Microextraction (SPME): SPME uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace.[5] The fiber is then desorbed in the hot GC inlet. This is a solvent-free and sensitive technique suitable for various matrices.[5][10]
Q5: My calibration curve shows poor linearity (r² < 0.99). What should I check?
A5: Poor linearity can compromise quantitative accuracy. The cause can be chemical or instrumental.
-
Concentration Range: The calibration range may be too wide, exceeding the linear dynamic range of the detector. Try narrowing the range or using a weighted regression.
-
Standard Preparation: Errors in the preparation of stock or working standards are a common source of non-linearity. Double-check all dilutions and calculations.
-
System Activity: At low concentrations, active sites in the injector or column can adsorb the analyte, leading to a non-linear response.
-
Detector Saturation: At high concentrations, the MS detector can become saturated, causing the response to plateau. If this is the case, dilute the high-concentration standards and samples.
-
Integration Parameters: Ensure that the peak integration parameters are set correctly and consistently across all calibration levels. Poor integration can lead to inaccurate peak area measurements.
Quantitative Data Summary
The table below summarizes key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₃H₄Cl₂ | [11] |
| Molecular Weight | 110.97 g/mol | [11] |
| CAS Number | 10061-01-5 | [11] |
| Quantitation Ion (m/z) | 75 | [12][13] |
| Confirmation Ion (m/z) | 110, 112, 49, 39 | [12][14] |
| Common GC Column | DB-VRX, Rtx-VMS, DB-624 or similar | [12][15][16] |
Note: Retention times vary significantly based on the specific column, temperature program, and carrier gas flow rate used.
Experimental Protocol: Purge and Trap GC-MS (Based on EPA Method 8260)
This protocol provides a general methodology for the analysis of this compound in water samples. Laboratories should develop and validate their own detailed Standard Operating Procedures (SOPs).[7]
1. Sample Preparation (Purge and Trap)
-
Allow samples and standards to reach room temperature.
-
Add internal standards and surrogates to a 5 mL sample aliquot in the purging vessel.
-
Purge the sample with inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase and are trapped on a sorbent trap.[8]
-
After purging, the trap is heated rapidly (desorbed) to transfer the analytes to the GC column.
2. Gas Chromatography (GC) Conditions
-
Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[12][16]
-
Carrier Gas: Helium.
-
Oven Program: An example program is: Initial temperature of 35°C (hold for 1 min), ramp at 10°C/min to 130°C, then ramp at 60°C/min to 220°C (hold for 1 min).[12] The program must be optimized to ensure separation from other volatile compounds.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in Full Scan mode (e.g., m/z 35-300) for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Monitored Ions (SIM): Quantitation ion: m/z 75. Confirmation ions: m/z 110, 112.[12]
-
MS Tune: The MS must be tuned according to manufacturer specifications, often using a tuning standard like 4-bromofluorobenzene (BFB) for environmental methods.[6][13]
Visualizations
The following diagrams illustrate key workflows for GC-MS analysis.
Caption: A logical workflow for troubleshooting the absence of an analyte peak.
Caption: The sequential workflow for GC-MS analysis of volatile compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Propene, 1,3-dichloro-, (Z)- [webbook.nist.gov]
- 12. publ.iss.it [publ.iss.it]
- 13. s4science.at [s4science.at]
- 14. ez.restek.com [ez.restek.com]
- 15. labtechworld.com [labtechworld.com]
- 16. epa.gov [epa.gov]
Technical Support Center: cis-1,3-Dichloropropene Soil Dissipation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the soil dissipation of cis-1,3-dichloropropene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dissipation is much faster/slower than expected. What are the primary factors I should investigate?
A1: Several factors can significantly influence the dissipation rate of this compound in soil. The main dissipation routes are volatilization, abiotic hydrolysis, and aerobic soil metabolism.[1] Key factors to investigate include:
-
Soil Moisture: Soil moisture is a critical factor. Gaseous compounds like 1,3-dichloropropene (B49464) are most effective in a moist environment.[2] The rate of hydrolysis, a major degradation pathway, increases with higher soil moisture content.[3][4]
-
Temperature: Higher temperatures generally accelerate dissipation. Disappearance rates in sandy soils at 15-20°C are around 2-3.5% per day, and this rate can increase significantly with temperature.[5] The dissipation rates can change by a factor of about 2 for every 10°C change in temperature.[6]
-
Soil Type and Organic Matter: Clay-containing soils can exhibit considerably higher dissipation rates (up to 25% per day at 20°C) compared to sandy soils.[5] Soil organic matter promotes degradation through direct substitution reactions.[3][4] Adsorption to organic matter can also reduce volatilization.[7]
-
Soil pH: Hydrolysis of 1,3-dichloropropene is pH-dependent, with higher pH favoring the reaction and lower pH inhibiting it.[3][4]
-
Microbial Activity: While initial degradation is often dominated by abiotic hydrolysis, microbial contributions become significant as microorganisms adapt to the fumigant.[3][4][8] Repeated applications of 1,3-dichloropropene can lead to accelerated microbial degradation.[6][8][9]
-
Application Method: The depth of injection into the soil can impact volatilization rates. Deeper injection (12 to 18 inches) is a common practice to minimize atmospheric loss.[10][11]
Q2: I am observing inconsistent results between replicates in my soil dissipation study. What could be the cause?
A2: Inconsistent results can arise from a lack of homogeneity in your experimental setup. Key areas to check are:
-
Uniform Soil Mixing: Ensure your soil is thoroughly homogenized before distributing it into experimental units. This includes uniform moisture content and even distribution of organic matter.
-
Consistent Application: The application of this compound should be as consistent as possible across all replicates. Variations in the amount applied or the depth of application can lead to different dissipation rates.
-
Temperature and Moisture Gradients: Ensure all your replicates are incubated under identical temperature and moisture conditions. Even small variations within an incubator can affect degradation rates.
-
Headspace in Incubation Vessels: If using closed containers, ensure the headspace to soil ratio is consistent. Volatilization into the headspace can affect the concentration in the soil.
Q3: How can I differentiate between biotic and abiotic degradation of this compound in my soil samples?
A3: To distinguish between microbial and chemical degradation, you can set up parallel experiments with sterilized and non-sterilized soil.
-
Sterilization Control: Autoclaving or gamma irradiation can be used to sterilize soil samples. A significantly lower degradation rate in the sterilized soil compared to the non-sterilized soil indicates a substantial contribution from microbial activity.[8][9] Keep in mind that autoclaving can alter soil organic matter, which might slightly affect abiotic processes.[4]
-
Metabolite Analysis: The degradation of this compound proceeds through the formation of cis-3-chloroallyl alcohol.[5][8][9] In soils with enhanced microbial degradation, the subsequent degradation of this alcohol is rapid.[5][12] Monitoring the concentration of both the parent compound and its primary metabolite can provide insights into the degradation pathway.
Q4: What are the primary degradation products of this compound I should be looking for?
A4: The primary degradation product of this compound is cis-3-chloroallyl alcohol, formed through hydrolysis.[5][8] This alcohol is then further biodegraded.[5] In some cases, further oxidation can lead to the formation of 3-chloroacrylic acid.[8][10]
Q5: I am having trouble with the analytical quantification of this compound from soil samples. What are the recommended methods?
A5: The standard and most reliable methods for the quantification of this compound in soil are based on gas chromatography (GC).[2]
-
Extraction: Extraction from soil is typically done using an organic solvent like diethyl ether or hexane (B92381).[2][13]
-
Detection: An electron capture detector (ECD) is highly sensitive for halogenated compounds like 1,3-dichloropropene.[2] For confirmation of identity, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[2][13]
-
Purge and Trap: For low-level detection in water and soil, purge and trap methodology coupled with GC/MS is a sensitive technique.[14][15]
Quantitative Data Summary
Table 1: Half-life of this compound in Soil under Various Conditions
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Aerobic Soils | 20 | 2 - 17 | [16] |
| Sandy Loam | - | 3 - 25 | [10] |
| Not Specified | 10 | 16 - 46 | [12] |
| Not Specified | 15 | 7 - 33 | [12] |
| Not Specified | 20 | 3 - 19 | [12] |
Table 2: Dissipation Rates of 1,3-Dichloropropene Isomers in Different Soil Types
| Soil Type | Isomer | Temperature (°C) | Dissipation Rate (% per day) | Reference |
| Sandy Soils | cis & trans | 15 - 20 | 2 - 3.5 | [5] |
| Clay-containing Soils | cis & trans | 20 | up to 25 | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Dissipation in Soil
-
Soil Preparation: Collect soil samples and sieve them to remove large debris. Adjust the moisture content to the desired level (e.g., 60% of water holding capacity). For sterile controls, autoclave the soil at 121°C for 1 hour.
-
Fortification: Weigh a known amount of soil (e.g., 50 g) into glass incubation flasks. Spike the soil with a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired concentration.
-
Incubation: Seal the flasks and incubate them in the dark at a constant temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate flasks for analysis.
-
Extraction: Extract the soil sample with a suitable solvent (e.g., hexane or diethyl ether) by shaking for a specified period.[2][13]
-
Analysis: Analyze the extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of the parent compound and its degradation products.[2][13]
-
Data Analysis: Plot the concentration of this compound over time and calculate the dissipation rate and half-life assuming first-order kinetics.
Visualizations
Caption: Key factors influencing the soil dissipation of this compound.
Caption: Degradation pathway of this compound in soil.
Caption: Workflow for a this compound soil dissipation study.
References
- 1. epa.gov [epa.gov]
- 2. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 3. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. journals.flvc.org [journals.flvc.org]
- 13. publ.iss.it [publ.iss.it]
- 14. epa.gov [epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of Soil Organic Matter on cis-1,3-Dichloropropene Volatility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soil organic matter (SOM) on the volatility of the soil fumigant cis-1,3-dichloropropene.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of soil organic matter on the volatility of this compound?
A1: Soil organic matter (SOM) generally reduces the volatility of this compound. This is because SOM increases the adsorption of the compound to soil particles.[1][2] This stronger binding to the soil matrix makes it less available to partition into the soil air and subsequently volatilize into the atmosphere.
Q2: How significant is the reduction in volatility with increased SOM?
A2: The reduction can be substantial. Field experiments have demonstrated that amending soil with composted municipal green waste, a source of organic matter, can decrease total emissions of 1,3-dichloropropene (B49464) by approximately 75% to 90% compared to unamended soils.[3][4] In one such study, the total mass of 1,3-D that volatilized was only 3% to 8% of the total amount applied.[3][4]
Q3: Besides SOM, what other soil properties affect the volatility of this compound?
A3: Besides SOM, other key factors include soil moisture, pH, and microbial activity.[5][6] Increased soil moisture can promote the degradation of 1,3-dichloropropene through hydrolysis, which competes with volatilization.[5][6] Soil pH also influences the rate of hydrolysis, with higher pH generally favoring degradation.[5][6] Adapted soil microorganisms can also contribute significantly to its degradation over time.[5][6]
Q4: How does this compound behave in soils with low organic matter?
A4: In soils with low organic matter content, this compound is weakly sorbed and therefore highly mobile.[1][2] This high mobility, combined with its relatively high vapor pressure, leads to a greater potential for volatilization and offsite movement.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected volatilization of this compound in my experiments.
-
Possible Cause 1: Low Soil Organic Matter.
-
Troubleshooting: Characterize the organic matter content of your experimental soil. If it is low, consider amending the soil with a known amount of organic matter (e.g., compost, peat) to assess the impact on volatility. Studies have shown that adsorption of 1,3-D increases with increasing soil organic matter content.[1][2]
-
-
Possible Cause 2: Low Soil Moisture.
-
Possible Cause 3: Inaccurate Application Depth.
Issue 2: Inconsistent results across replicate experiments.
-
Possible Cause 1: Heterogeneity of Soil Samples.
-
Troubleshooting: Homogenize your bulk soil sample thoroughly before aliquoting for replicate experiments. Variations in organic matter content, texture, and moisture within the soil can lead to variability in volatilization rates.
-
-
Possible Cause 2: Fluctuations in Environmental Conditions.
-
Troubleshooting: Maintain consistent temperature, humidity, and airflow across all experimental units. Temperature, in particular, can significantly influence the vapor pressure of this compound.
-
-
Possible Cause 3: Inconsistent Air Sampling.
-
Troubleshooting: Calibrate all air sampling equipment (e.g., vacuum pumps for charcoal tubes) to ensure a consistent and known volume of air is sampled for each replicate.[4]
-
Issue 3: Difficulty in quantifying the effect of SOM due to rapid degradation.
-
Possible Cause: Enhanced Microbial Activity.
-
Troubleshooting: To isolate the effect of SOM on volatilization from its effect on microbial degradation, consider conducting parallel experiments with sterilized and non-sterilized soil. This will help to differentiate between abiotic and biotic processes. While microbial contributions may initially be insignificant, they can become important as microorganisms adapt.[5][6]
-
Data Presentation
Table 1: Soil-Water Partition Coefficients (Kf) of 1,3-Dichloropropene in Soils with Varying Organic Matter Content
| Soil Type | Organic Matter Content (%) | Kf for (Z)-1,3-D | Kf for (E)-1,3-D |
| Low Organic Matter Soils | Not specified | 0.39 - 0.45 | Not specified |
| Pahokee Muck | Substantially more | 8.55 | 8.55 |
| Manure Compost | Substantially more | 6.96 | 7.33 |
Data sourced from Kim et al., 2003.[2]
Table 2: Field-Scale Volatilization of 1,3-Dichloropropene Under Different Soil Conditions
| Soil Condition | Application Rate (kg ha⁻¹) | Total Volatilization (% of Applied) | Peak Volatilization Rate (µg m⁻² s⁻¹) |
| Soil Amended with Composted Green Waste | 133 | 3 - 8 | 12 - 24 |
| Bare Soil (Unamended) | Not specified | 18 - 36 | Not specified |
Data for amended soil from Yates et al., 2010.[3][4] Data for bare soil from a separate field study.[9][10]
Experimental Protocols
Methodology for Determining Soil-Water Partition Coefficient (Kf)
This method is based on the procedure described by Kim et al. (2003).[1][2]
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Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. Determine the organic matter content of each soil type.
-
Equilibration: Place a known mass of soil into a vial. Add a solution of this compound in water of a known concentration.
-
Shaking: Seal the vials and shake them for a predetermined time to reach equilibrium between the soil and water phases.
-
Centrifugation: Centrifuge the vials to separate the soil from the aqueous solution.
-
Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze the concentration of this compound using gas chromatography.
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Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the aqueous phase. The Kf value is then calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.
Methodology for Field-Scale Volatilization Measurement
This protocol is based on the micrometeorological methods used by Yates et al. (2010).[3][4]
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Field Setup: Establish a treated field plot of a known area. Apply this compound via shank injection to a specified depth.
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Instrumentation: Install meteorological instruments to measure wind speed and direction, temperature, and atmospheric pressure at multiple heights above the soil surface.
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Air Sampling: Use masts equipped with air samplers (e.g., charcoal tubes) at various heights.[4] Draw air through the samplers at a constant, known rate using a vacuum system.[4]
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Sample Collection: Collect air samples at regular intervals for a specified duration (e.g., 16 days).
-
Sample Analysis: Extract the trapped this compound from the charcoal tubes using a suitable solvent and analyze the concentration by gas chromatography.
-
Flux Calculation: Use the measured atmospheric concentrations at different heights, along with the meteorological data, in conjunction with micrometeorological models (e.g., aerodynamic method, integrated horizontal flux method) to calculate the volatilization flux (mass per unit area per unit time).
Visualizations
Caption: Logical relationship showing how increased soil organic matter reduces this compound volatility.
Caption: Workflow for measuring this compound volatilization in a field experiment.
References
- 1. Organic matter effects on phase partition of 1,3-dichloropropene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Effect of organic material on field-scale emissions of 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
effect of soil pH and moisture on cis-1,3-DICHLOROPROPENE degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of cis-1,3-dichloropropene, with a specific focus on the influence of soil pH and moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in soil?
The primary degradation pathway for this compound in soil is hydrolysis, which converts it to cis-3-chloroallyl alcohol.[1][2][3][4][5][6] This initial step can be a chemical process, but microbial degradation can become a significant contributor, especially in soils with a history of 1,3-dichloropropene (B49464) application.[1][3] Following the initial hydrolysis, the resulting 3-chloroallyl alcohol can be further oxidized to 3-chloroacrylic acid.[2]
Q2: How does soil pH affect the degradation rate of this compound?
Soil pH plays a crucial role in the hydrolysis of this compound. Higher (alkaline) pH levels favor and accelerate the degradation reaction, while lower (acidic) pH levels tend to inhibit it.[1][3][7] However, in some buffered solutions, the difference in degradation rates between pH 5.5 and 7.5 has been observed to be minimal.[8]
Q3: What is the influence of soil moisture on the degradation of this compound?
Increased soil moisture content generally leads to a higher degradation rate of this compound.[1][3][7] This is because higher moisture levels increase the dissolution of the compound in the soil water, making it more available for hydrolysis and microbial degradation, while simultaneously reducing its adsorption to soil particles.[7]
Q4: Can microbial activity influence the degradation of this compound?
Yes, microbial activity is a key factor. Initially, the contribution of microorganisms to the degradation may be insignificant.[1][3] However, with repeated exposure, soil microorganisms can adapt, leading to an accelerated rate of degradation.[3][5][9] In such "enhanced" soils, biological hydrolysis can become the dominant degradation process, particularly for the trans-isomer of 1,3-dichloropropene.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Slower than expected degradation of this compound. | Low Soil pH: The soil environment may be too acidic, inhibiting the hydrolysis reaction.[1][3] | Measure the soil pH. If it is acidic, consider adjusting it to a neutral or slightly alkaline level for optimal degradation, if appropriate for the experimental design. |
| Low Soil Moisture: Insufficient water in the soil can limit the dissolution of this compound and reduce microbial activity.[1][3][7] | Determine the soil moisture content. Increase the moisture level to an optimal range for the specific soil type to facilitate degradation. | |
| Inconsistent degradation rates across replicate samples. | Non-homogenous Soil Samples: Variations in soil composition, such as organic matter content or microbial populations, can lead to different degradation rates. | Ensure that soil samples are thoroughly homogenized before spiking with this compound. |
| Inaccurate Spiking: Uneven distribution of the this compound in the soil samples. | Refine the spiking procedure to ensure a consistent and even application of the compound to each replicate. | |
| Rapid and complete degradation in subsequent experiments. | Microbial Adaptation: The soil microbial community may have adapted from previous experiments, leading to enhanced degradation rates.[3][5][9] | Use fresh soil samples with no prior exposure to 1,3-dichloropropene for each independent experiment. Alternatively, sterilize the soil if the focus is solely on abiotic degradation. |
Data Presentation
Table 1: Summary of this compound Degradation Rates under Various Conditions
| Parameter | Condition | Degradation Rate / Half-life | Source(s) |
| Hydrolysis in Water | Deionized water at 20°C | Half-life of 9.8 days | [1][3] |
| Degradation in Soil | Sandy soils at 15-20°C | 2-3.5% per day | [8][9] |
| Clay-containing soils at 20°C | Up to 25% per day | [8] | |
| 10% moisturized soil at 20°C (< 0.61 g/kg application) | > 60% hydrolyzed within 30 days | [1][3] |
Experimental Protocols
Methodology for Studying the Effect of Soil pH and Moisture on this compound Degradation
This protocol provides a general framework. Specific parameters should be optimized based on the research objectives.
-
Soil Preparation:
-
Collect soil samples and homogenize them by sieving.
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Characterize the soil for properties such as texture, organic matter content, and initial pH.
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To study the effect of pH, adjust the pH of soil aliquots to the desired levels using appropriate buffers or acidic/alkaline solutions.
-
To study the effect of moisture, adjust the water content of soil aliquots to different percentages of the soil's water holding capacity.
-
-
Spiking the Soil:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add a known amount of the stock solution to the soil samples to achieve the target concentration. Ensure even distribution by thorough mixing.
-
Include control samples (soil without this compound) to account for background levels.
-
-
Incubation:
-
Place the spiked soil samples in sealed incubation vessels to prevent volatilization.
-
Incubate the samples at a constant temperature (e.g., 20°C) for a defined period.
-
Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 28 days) for analysis.
-
-
Extraction and Analysis:
-
Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetone, hexane).
-
Analyze the extracts using gas chromatography (GC) coupled with a suitable detector (e.g., electron capture detector - ECD or mass spectrometer - MS) to quantify the concentrations of the parent compound and its metabolites.[6]
-
Alternatively, the rate of degradation can be monitored by measuring the release of chloride ions (Cl-).[1]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for studying this compound degradation.
Caption: Degradation pathway of this compound and influencing factors.
References
- 1. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Leaching of cis-1,3-Dichloropropene to Groundwater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of cis-1,3-dichloropropene to groundwater during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments aimed at minimizing the leaching of this compound.
Q1: My preliminary soil column study shows significant leaching of this compound. What are the most likely causes and how can I reduce it?
A1: Significant leaching of this compound is often attributed to a combination of its chemical properties and the experimental conditions. This compound has moderate water solubility and high mobility in soil, particularly in the aqueous phase.[1] Key factors that influence leaching include:
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Soil Type: Coarse-textured soils, such as sandy soils, have high permeability and low organic matter, which facilitates rapid water and chemical movement.
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Low Organic Matter: Soil organic matter is crucial for adsorbing pesticides, thereby reducing their mobility.[2] Low organic matter content leads to a higher potential for leaching.
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Excessive Irrigation/Rainfall: High water input will accelerate the downward movement of the chemical through the soil profile.
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Soil pH: While hydrolysis is a degradation pathway, pH can influence the rate of this process.[3]
Troubleshooting Steps:
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Characterize Your Soil: Analyze the soil texture (sand, silt, clay content) and organic matter percentage. If you are using a sandy soil with low organic matter, consider amending the soil with organic matter like compost or peat.
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Optimize Water Input: Carefully control the amount and frequency of simulated rainfall or irrigation in your column setup to avoid oversaturation.
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Increase Soil Organic Matter: If experimentally feasible, increase the organic matter content of your soil columns. This will enhance the adsorption of this compound and reduce its availability for leaching.
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Monitor Degradation: Assess the rate of hydrolysis and biodegradation in your soil. If degradation is slow, consider strategies to enhance microbial activity.
Q2: I am observing inconsistent degradation rates of this compound in my soil samples. What factors could be causing this variability?
A2: Inconsistent degradation rates can be frustrating. The primary degradation pathways for this compound in soil are hydrolysis and microbial biodegradation.[4][5] Variability in these processes can be caused by:
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Temperature Fluctuations: Both chemical hydrolysis and microbial activity are highly dependent on temperature. Inconsistent temperature control during your experiments will lead to variable degradation rates. The half-life of 1,3-dichloropropene (B49464) in moist soils is significantly affected by temperature, with a reported half-life of 13.5 days at 20°C and 2 days at 29°C.[6]
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Soil Moisture Content: Soil moisture affects both hydrolysis and the activity of soil microorganisms. Both overly dry and waterlogged conditions can inhibit microbial degradation. The hydrolysis rate constant increases with soil moisture content.[3]
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Non-uniform Microbial Populations: The distribution and abundance of microorganisms capable of degrading this compound can vary within a soil sample, especially if it is not properly homogenized. Bacteria such as Pseudomonas spp. are known to biodegrade 1,3-dichloropropene.[6][7]
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Variations in Soil pH: The rate of hydrolysis of 1,3-dichloropropene is pH-dependent, with higher pH favoring the reaction.[3]
Troubleshooting Steps:
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Strict Temperature Control: Ensure your incubation chambers or water baths maintain a constant and uniform temperature.
-
Maintain Consistent Soil Moisture: Carefully control and monitor the moisture content of your soil samples throughout the experiment.
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Homogenize Soil Samples: Thoroughly mix your soil before distributing it into experimental units to ensure a uniform microbial population.
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Measure and Buffer Soil pH: Measure the pH of your soil and consider using a buffer if you need to maintain a specific pH for your experiment.
Q3: How can I enhance the natural breakdown of this compound in my experimental soil?
A3: Enhancing the natural degradation of this compound, a process known as bioremediation, can be a highly effective way to minimize leaching. This involves creating optimal conditions for the microorganisms that can break down the compound.
Strategies for Enhanced Bioremediation:
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Bioaugmentation: Introduce specific microbial consortia known to degrade chlorinated hydrocarbons into the soil.
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Biostimulation: Stimulate the activity of the indigenous microbial population by adding nutrients and an electron donor. For anaerobic bioremediation of chlorinated solvents, edible oils can be used as a long-lasting organic substrate.
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Optimize Environmental Conditions: Ensure the soil has adequate moisture, a favorable pH, and appropriate temperature to support robust microbial activity.
Quantitative Data on this compound Leaching and Degradation
The following tables summarize key quantitative data related to the environmental fate of this compound, which can help in designing experiments and interpreting results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Water Solubility | 1,500 mg/L | [1] |
| Vapor Pressure | 40 mm Hg | [1] |
| Henry's Law Constant | 1 x 10⁻³ atm·m³/mol | [1] |
| log Koc | 1.4 - 1.7 | [1] |
Table 2: Half-life of 1,3-Dichloropropene in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Sandy Soils | 15-20 | ~24 | [8] |
| Clay-containing Soils | 20 | Significantly shorter than sandy soils | [8] |
| Moist Soils | 20 | 13.5 | [6] |
| Moist Soils | 29 | 2 | [6] |
| General Soil | Not Specified | Up to 69 | [5] |
| Aerobic Soil | Not Specified | 1 to 3 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and minimize the leaching of this compound.
Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)
Objective: To determine the leaching potential of this compound through a soil column under controlled laboratory conditions.
Materials:
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Glass columns (e.g., 30 cm long, 5 cm inner diameter) with an outlet at the bottom.
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Sieved soil (<2 mm) of known characteristics (texture, organic matter content, pH).
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This compound of known purity.
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Artificial rain solution (e.g., 0.01 M CaCl₂).
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Peristaltic pump or dropping funnel.
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Sample collection vials.
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Analytical equipment for this compound quantification (e.g., GC-MS).
Procedure:
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Column Packing:
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Place a glass wool plug at the bottom of the column.
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Pack the column with the air-dried, sieved soil to a bulk density representative of field conditions. The soil column height should be approximately 30 cm.
-
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Saturation and Equilibration:
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Slowly saturate the soil column from the bottom with the artificial rain solution to avoid air entrapment.
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Allow the column to drain freely until a constant moisture content is reached (field capacity).
-
-
Application of this compound:
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Prepare a stock solution of this compound in a minimal amount of a suitable solvent (if not water-soluble) or directly in the artificial rain solution.
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Apply the solution uniformly to the top of the soil column at a rate equivalent to the desired experimental application rate.
-
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Leaching:
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Apply the artificial rain solution to the top of the column at a constant, low flow rate using a peristaltic pump or dropping funnel. A typical duration is 48 hours.
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Collect the leachate from the bottom of the column in fractions or as a total volume.
-
-
Sample Analysis:
-
At the end of the experiment, carefully extrude the soil column and section it into segments (e.g., every 5 cm).
-
Extract this compound from each soil segment and the leachate samples using an appropriate solvent.
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Analyze the extracts using a validated analytical method, such as EPA Method 524.2 (Purge-and-Trap GC/MS), to quantify the concentration of this compound.[4][9][10]
-
Protocol 2: Enhanced Bioremediation Study
Objective: To evaluate the effectiveness of biostimulation and bioaugmentation on the degradation of this compound in a soil slurry.
Materials:
-
Contaminated soil with a known concentration of this compound.
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Microcosm vessels (e.g., serum bottles).
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Nutrient solution (containing nitrogen and phosphorus).
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Electron donor solution (e.g., emulsified vegetable oil).
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Microbial culture known to degrade chlorinated solvents (for bioaugmentation).
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Anaerobic chamber or glove box.
-
Analytical equipment for this compound and its degradation products.
Procedure:
-
Microcosm Setup (to be performed in an anaerobic chamber):
-
Add a known mass of contaminated soil to each microcosm vessel.
-
Prepare different treatment groups:
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Control: Soil and deionized water.
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Biostimulation: Soil, deionized water, nutrient solution, and electron donor.
-
Bioaugmentation: Soil, deionized water, nutrient solution, electron donor, and the specific microbial culture.
-
-
Seal the microcosms with crimp caps.
-
-
Incubation:
-
Incubate the microcosms at a constant temperature in the dark.
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice replicate microcosms from each treatment group.
-
Extract this compound and potential degradation products from the soil and aqueous phases.
-
Analyze the extracts using GC-MS to monitor the disappearance of the parent compound and the appearance of metabolites.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the leaching and mitigation of this compound.
Caption: Environmental fate and transport pathways of this compound in soil.
References
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. epa.gov [epa.gov]
- 6. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. shimadzu.com [shimadzu.com]
- 10. epa.gov [epa.gov]
improving the stability of cis-1,3-DICHLOROPROPENE analytical standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of cis-1,3-dichloropropene analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathway for this compound is hydrolysis, which converts it to cis-3-chloroallyl alcohol.[1][2] This alcohol can be further oxidized to cis-3-chloroacrylic acid.[1][2] In environmental matrices, microbial degradation can also play a significant role.[3]
Q2: What are the ideal storage conditions for this compound analytical standards?
A2: To ensure stability, this compound analytical standards should be stored in a cool, dark place.[4] Suppliers of certified reference materials recommend refrigeration at temperatures between 2-8°C.[5] For long-term storage, unopened ampules should be kept at the recommended storage temperature.[6] Once opened, the standard should be transferred to a suitable container, such as a micro reaction vessel with a Mininert® valve, to minimize headspace and prevent volatilization.[6]
Q3: What type of container should I use for storing working solutions of this compound?
A3: For storing working solutions, it is recommended to use amber glass vials with PTFE-lined caps (B75204) to protect the standard from light and prevent loss due to volatilization.[6] The size of the vial should be appropriate for the volume of the solution to minimize headspace.[6]
Q4: Are stabilizers used in this compound analytical standards?
A4: Technical-grade formulations of 1,3-dichloropropene (B49464) may contain stabilizers like epichlorohydrin (B41342) or epoxidized soybean oil to inhibit degradation.[7] However, for analytical standards, the emphasis is on high purity, and the addition of stabilizers is generally avoided as it would introduce impurities. It is crucial to rely on proper storage and handling to maintain the integrity of analytical standards.
Q5: How does the choice of solvent affect the stability of this compound standards?
A5: this compound is soluble in organic solvents like methanol (B129727), hexane, acetone, and toluene.[8][9] While specific stability data in these solvents is limited in publicly available literature, hydrolysis is a primary degradation concern. Therefore, the presence of water in the solvent should be minimized. Using high-purity, anhydrous solvents is recommended.
Data Presentation
Table 1: Influence of Temperature and pH on the Hydrolysis Half-Life of 1,3-Dichloropropene
| Temperature (°C) | pH | Half-Life (days) | Reference |
| 2 | 5.5 | 90 - 100 | [2] |
| 2 | 7.5 | 90 - 100 | [2] |
| 20 | - | 13.5 | [2] |
| 20 | - | 9.8 (in water) | [7] |
| 29 | - | 2 | [2] |
Note: The data presented is for the 1,3-dichloropropene isomer mixture where not specified.
Experimental Protocols
Protocol for Stability Assessment of this compound Standard in Methanol
This protocol outlines a method to assess the short-term stability of a this compound standard solution in methanol under refrigerated and room temperature conditions.
1. Objective: To determine the stability of a this compound analytical standard in methanol over a 30-day period at two different storage temperatures.
2. Materials:
-
This compound certified reference material (CRM)
-
Anhydrous methanol (GC grade or higher)
-
2 mL amber glass autosampler vials with PTFE-lined screw caps
-
Gas-tight syringe
-
Calibrated analytical balance
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)
3. Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL in methanol.
-
Aliquot the working standard solution into multiple 2 mL amber glass vials, filling them to minimize headspace.
-
Seal the vials tightly.
4. Storage Conditions:
-
Store half of the prepared vials in a refrigerator at 4°C ± 2°C.
-
Store the other half of the vials at room temperature (25°C ± 2°C), protected from light.
5. Analysis Schedule:
-
Analyze the standards at the following time points: Day 0, Day 7, Day 14, and Day 30.
-
On each analysis day, retrieve one vial from each storage condition.
-
Allow the refrigerated vial to equilibrate to room temperature before opening.
6. GC Analysis:
-
Use a validated GC-ECD or GC-MS method for the analysis of this compound. A suggested starting point for GC conditions can be adapted from established methods.[10][11]
-
Inject a consistent volume of the standard solution for each analysis.
-
Record the peak area of the this compound peak.
7. Data Evaluation:
-
Calculate the percentage of degradation at each time point relative to the initial concentration at Day 0.
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the time at which the concentration of the analyte drops below 90% of the initial concentration to estimate the shelf life under the tested conditions.
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: A logical workflow for troubleshooting unstable analytical standards.
Troubleshooting Guide
Problem: Gradual decrease in peak area/response for the this compound standard over time.
| Possible Cause | Suggested Solution |
| Degradation of the standard | Prepare fresh working standards more frequently. Ensure the stock solution is stored properly at refrigerated temperatures (2-8°C) and protected from light.[5] Minimize the time the standard is kept at room temperature. |
| Evaporation of the analyte | Ensure that vial caps are tightly sealed. Use vials with PTFE-lined septa to prevent analyte loss.[6] Minimize the headspace in the vial by choosing a vial size appropriate for the volume of the solution.[6] |
| Contaminated solvent | Use high-purity, anhydrous solvents for preparing standards. The presence of water can accelerate hydrolysis. Store solvents properly to prevent water absorption. |
| Improper handling | Avoid vigorous shaking or vortexing of the standard solutions, which can increase volatilization. Gently invert the vial to mix.[12] |
Problem: Poor peak shape (e.g., peak tailing) for this compound.
| Possible Cause | Suggested Solution |
| Active sites in the GC system | Deactivate the GC inlet liner by using a silanized liner. Check for and eliminate any dead volume in the system. Perform routine inlet maintenance, including replacing the septum and liner.[13] |
| Column contamination or degradation | Condition the column according to the manufacturer's instructions. If tailing persists, trim a small portion (e.g., 0.5 meters) from the front of the column. If the problem is still not resolved, the column may need to be replaced. |
| Interaction with metal components | The use of halogenated solvents can sometimes lead to interactions with metal surfaces in the GC system, particularly the ion source in a GC-MS, which can cause peak tailing.[10] Regular cleaning of the ion source may be necessary. |
| Inappropriate GC method parameters | Optimize the injector temperature. If it is too low, it can cause peak broadening or tailing for volatile compounds. Ensure the carrier gas flow rate is optimal for the column dimensions. |
Problem: Appearance of ghost peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Carryover from previous injections | Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, implement a more rigorous syringe and injection port cleaning routine between analyses. |
| Septum bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated carrier gas | Ensure high-purity carrier gas is used and that gas traps are functioning correctly and have not expired. |
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 612 [nemi.gov]
- 3. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 6. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. scispace.com [scispace.com]
- 10. publ.iss.it [publ.iss.it]
- 11. gcms.cz [gcms.cz]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. epa.gov [epa.gov]
overcoming matrix effects in cis-1,3-DICHLOROPROPENE analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of cis-1,3-dichloropropene, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: In gas chromatography (GC) analysis of this compound, matrix effects refer to the alteration of the analytical signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components within a sample except for the analyte of interest. These interferences can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1]
Q2: What are the primary causes of matrix effects in the GC-MS analysis of this compound?
A2: The leading causes of matrix effects in GC-MS analysis are:
-
Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile components from the sample matrix accumulate in the GC inlet liner.[1][2] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of this compound reaching the detector and causing an artificially high signal.[1][3]
-
Matrix-Induced Signal Suppression: Though less common in GC than signal enhancement, suppression can occur due to competition for ionization in the mass spectrometer source or interference from matrix components during the transfer of the analyte from the GC to the MS.[1]
-
Competition for Adsorption Sites: In methods like solid-phase microextraction (SPME), non-polar compounds in the matrix can compete with this compound for adsorption sites on the SPME fiber, affecting extraction efficiency.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard against its response in a matrix-matched standard (a standard prepared in a blank sample extract). A significant difference in signal intensity between the two standards indicates the presence of matrix effects.[1]
Q4: What are the common analytical techniques for this compound that are susceptible to matrix effects?
A4: Common methods include gas chromatography coupled with various detectors. Both GC-Mass Spectrometry (GC-MS) and GC-Electron Capture Detection (GC-ECD) are vulnerable to matrix effects.[2][5][6] Sample introduction techniques like purge and trap, headspace analysis, and solid-phase microextraction (SPME) can also be influenced by the sample matrix.[4][7][8]
Troubleshooting Guide
Issue 1: I am observing higher than expected recovery rates (>120%) for this compound in my samples.
This issue often points to matrix-induced signal enhancement.
-
Step 1: Confirm the Enhancement. Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank matrix extract that has undergone the full sample preparation procedure. Compare its response to a standard prepared in solvent at the same concentration. A significantly higher response in the matrix-matched standard confirms signal enhancement.[3]
-
Step 2: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove interfering components before analysis.[1] For water and soil samples, techniques like purge and trap are effective at isolating volatile compounds like this compound from the non-volatile matrix.[8][9]
-
Step 3: Implement Matrix-Matched Calibration. If extensive sample cleanup is not feasible, use matrix-matched calibration for quantification. This involves preparing your entire calibration curve in a blank matrix extract to compensate for the enhancement effect.[3]
-
Step 4: Perform Regular Inlet Maintenance. Non-volatile matrix components can accumulate in the GC inlet.[1] Regularly replace the inlet liner and septum to reduce the source of active site masking.[10]
Issue 2: My results show poor reproducibility and peak tailing for this compound.
Poor reproducibility and asymmetric peak shapes can be caused by active sites in the GC system, which can be exacerbated by matrix components.
-
Step 1: Check for System Activity. Inject a standard containing compounds known to be sensitive to active sites. Tailing peaks for these compounds suggest activity in the injector or column.[11]
-
Step 2: Use an Analyte Protectant. Adding an analyte protectant to both samples and standards can help passivate active sites in the GC system, improving peak shape and reproducibility.[12]
-
Step 3: Evaluate Sample Preparation. Ensure your extraction and cleanup procedures are consistent. For biological samples like blood, simple dilution with water (e.g., 1:2 or 1:5 blood-to-water ratio) can be a simple and effective way to reduce matrix complexity.[7][13]
-
Step 4: Optimize GC Inlet Parameters. Ensure the injector temperature is appropriate for the volatilization of this compound without causing degradation of matrix components. Review your split/splitless injection parameters for optimal performance.[10]
Issue 3: I am experiencing low recovery (<70%) or signal suppression for this compound.
This can be a sign of analyte loss during sample preparation or signal suppression in the detector.
-
Step 1: Use an Internal Standard. An appropriate internal standard that is chemically similar to this compound can help correct for losses during sample preparation and injection, as well as for signal suppression.[1] 2-Bromo-1-chloropropane has been used as an internal standard in some methods.[8]
-
Step 2: Review the Sample Preparation Protocol. Carefully review each step of your extraction and cleanup procedure to identify potential sources of analyte loss. For purge and trap methods, ensure purge times and temperatures are optimized.
-
Step 3: Check for Competing Interferences. In complex matrices, other co-eluting compounds can compete for ionization in the MS source, leading to suppression. Improving chromatographic separation by modifying the GC temperature program or using a different column phase can help resolve the analyte from these interferences.[14]
-
Step 4: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the signal suppression effect.[2] However, be mindful that this will also raise the method's limit of quantitation.[2]
Data Presentation
Table 1: Recovery and Detection Limits for this compound in Various Matrices
| Sample Matrix | Preparation Method | Analytical Method | Percent Recovery (%) | Sample Detection Limit | Reference |
| Rat Blood | Hexane Extraction | GC/MS | 83.1 - 94.9 | 5.18 ng/mL | [15] |
| Rat Blood | Hexane Extraction | GC/ECD | 80.8 - 98.5 | 5.88 ng/mL | [15] |
| Water | Purge and Trap | GC/MS | 93 - 104 | 0.05 µg/L | [9] |
| Soil | Purge and Trap | GC/MS | 93 - 104 | 0.005 µg/kg | [9] |
| Municipal Wastewater | Not Specified | Not Specified | 86.7 (Avg.) | Not Specified | [5][6] |
| Fruits & Vegetables | Not Specified | GC/Ion Trap MS | 76.0 - 108.0 | 0.01 mg/kg (LOQ) | [16] |
Experimental Protocols
Protocol 1: Purge and Trap GC/MS for Water and Soil Samples
This protocol is based on methodologies similar to EPA Method 524.2.[8]
-
Water Sample Preparation:
-
Place 100 mL of the water sample into a purging vessel.
-
Fortify the sample with an internal standard (e.g., 2-bromo-1-chloropropane).[8]
-
Connect the vessel to the purge and trap system.
-
-
Soil Sample Preparation:
-
Weigh 5.0 g of soil into a vial.[8]
-
Add 10.0 mL of methanol (B129727) and vortex for 15 seconds.[8]
-
Centrifuge the sample to separate the soil and extract.[8]
-
Take a 25.0 µL aliquot of the methanol extract and dilute it into 25.0 mL of reagent water.[8]
-
Fortify the diluted extract with an internal standard.[8]
-
Transfer the solution to the purging vessel.
-
-
Purge and Trap Cycle:
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time. Volatile compounds, including this compound, are transferred from the sample to the gas phase.
-
The gas stream passes through an adsorbent trap, where the analytes are collected.
-
-
Desorption and Analysis:
-
The trap is rapidly heated to desorb the analytes onto the GC column.
-
The analytes are separated by the GC and detected by the MS.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., soil, water, blood) that is known to be free of this compound.
-
Process Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure used for the unknown samples. The resulting extract is your "matrix blank."
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Create Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the matrix blank. This ensures that each calibration point contains the same concentration of matrix components as the final prepared samples.
-
Analyze and Construct Curve: Analyze the matrix-matched standards using the GC-MS method and construct a calibration curve by plotting the analyte response against its concentration.[1]
-
Quantify Samples: Analyze the unknown samples and use the matrix-matched calibration curve to determine the concentration of this compound.[1]
Visualizations
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Caption: A workflow for developing a quantitative method using matrix-matched calibration.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. On-line purge and trap GC-MS for monitoring 1,3-dichloropropene in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Table 7-1, Analytical Methods for Determining cis- and trans-1,3-Dichloro-propene and Metabolites in Biological Materials - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. publ.iss.it [publ.iss.it]
Technical Support Center: Enhancing the Bioavailability of cis-1,3-Dichloropropene in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,3-dichloropropene in soil environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in soil?
A1: this compound is a chlorinated hydrocarbon, a component of the soil fumigant known by the trade name Telone.[1][2] It is primarily used in agriculture as a pre-planting nematicide to control plant-parasitic nematodes that affect the roots of various crops, including vegetables, potatoes, and tobacco.[2][3][4]
Q2: What are the key factors that influence the bioavailability and efficacy of this compound in soil?
A2: The bioavailability and efficacy of this compound are influenced by several soil properties and environmental conditions. These include soil type, organic matter content, soil moisture, and temperature.[1][3][5] Volatilization, leaching, and degradation (both abiotic and biotic) are the primary processes that affect its concentration and persistence in soil.[1]
Q3: How does soil type and organic matter content affect the bioavailability of this compound?
A3: Soil organic matter content is a critical factor. Higher organic content leads to increased adsorption of this compound, which can reduce its immediate availability in the soil vapor and water phases.[1][6] Clay-containing soils also tend to show higher degradation rates compared to sandy soils.[7][8] While organic matter can bind the fumigant, it can also promote degradation through direct substitution reactions.[9][10]
Q4: What is the role of soil moisture and temperature in the efficacy of this compound?
A4: Soil moisture and temperature significantly impact the behavior of this compound. Increased soil moisture can enhance hydrolysis, a major degradation pathway.[9] However, excessive moisture can trap the fumigant, leading to poor distribution and longer plant-back intervals.[5] Higher temperatures generally increase the rate of volatilization and degradation.[1][7]
Q5: What are the main degradation pathways for this compound in soil?
A5: The primary degradation pathways for this compound in soil are abiotic hydrolysis and aerobic soil metabolism.[1] Hydrolysis converts it to 3-chloroallyl alcohol, which is then further biodegraded by soil microorganisms.[7][11][12] In anaerobic soils, hydrolysis is the major route, with reductive dechlorination being a minor pathway.[8]
Troubleshooting Guides
Problem 1: Reduced efficacy of this compound in controlling soil nematodes.
| Possible Cause | Troubleshooting Step |
| High Organic Matter Content | High organic matter can lead to increased adsorption, reducing the available concentration of the fumigant.[1][6] Consider adjusting the application rate based on the soil's organic matter content. Pre-fumigation soil analysis is recommended. |
| Improper Soil Preparation | Clods and undecomposed organic material can impede the diffusion of the fumigant.[13] Ensure the soil is well-cultivated to the desired depth before application to allow for even distribution.[13] |
| Inappropriate Soil Moisture | Too much or too little soil moisture can negatively impact efficacy.[5] Aim for optimal soil moisture levels to facilitate fumigant movement without causing excessive leaching or poor distribution. |
| Enhanced Biodegradation | Soils with a history of repeated 1,3-dichloropropene (B49464) applications can exhibit accelerated microbial degradation.[8][14] Consider rotating with other control methods or using formulations designed for slower release. |
| Incorrect Application Depth | Shallow application can lead to rapid volatilization and loss of the fumigant from the target zone.[14][15] Ensure the fumigant is injected at the recommended depth for the specific soil type and crop. |
Problem 2: Rapid dissipation or loss of this compound from the soil.
| Possible Cause | Troubleshooting Step |
| High Volatilization | This compound is a volatile compound.[1][14] Employ soil sealing techniques such as immediate irrigation, soil compaction, or covering treated fields with tarps to reduce emissions.[14] |
| Leaching | Due to its mobility in soil, there is a potential for leaching into groundwater, especially in sandy soils.[1][14] Avoid application in overly saturated soils and consider the soil's hydraulic properties. |
| High Soil Temperature | Elevated soil temperatures accelerate both volatilization and degradation.[1][7] If possible, time the application during cooler periods or adjust the application depth. |
| High Soil pH | High pH favors the hydrolysis of 1,3-dichloropropene.[9] While this is a degradation pathway, excessively rapid hydrolysis might reduce the time the active compound is available to act on nematodes. Monitor and, if feasible, manage soil pH. |
Problem 3: Phytotoxicity or delayed plant-back intervals.
| Possible Cause | Troubleshooting Step |
| Excessive Soil Moisture Post-Application | Wet soil can trap the fumigant, preventing its escape and leading to prolonged high concentrations that can be toxic to newly planted crops.[5] Ensure proper soil drainage and allow for adequate aeration before planting. |
| Short Plant-Back Period | Insufficient time between fumigation and planting can result in crop injury.[16] Adhere to the recommended plant-back intervals, which may need to be extended in cool, wet, or high organic matter soils. |
| High Application Rate | Over-application can lead to residues that are harmful to plants.[16] Calibrate application equipment carefully and use rates appropriate for the specific soil conditions and target pests. |
Quantitative Data Summary
Table 1: Half-life of 1,3-Dichloropropene in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | - | Up to 69 | [1] |
| Water-Saturated Sandy Subsoils | - | 16 to 64 | [17] |
| Moist Loamy Soils | - | 100% degradation after 5-8 days | [17] |
Table 2: Degradation Rates of 1,3-Dichloropropene in Different Soil Types
| Soil Type | Temperature (°C) | Degradation Rate (% per day) | Reference |
| Sandy Soils | 15-20 | 2 - 3.5 | [8] |
| Clay-Containing Soils | 20 | Up to 25 | [7][8] |
| Previously Untreated Soil | - | ~70% degradation after 28 days | [17] |
| Previously Treated Soil | - | ~100% degradation after 28 days | [14][17] |
Experimental Protocols
Methodology for Determination of this compound in Soil
This protocol is based on gas chromatography (GC) methods, which are standard for the analysis of 1,3-dichloropropene.[3]
1. Soil Sampling and Handling:
-
Collect soil samples from the desired depths using a soil probe or auger.
-
Place samples in airtight containers immediately to prevent volatilization of the analyte.
-
Store samples at a low temperature (e.g., in a freezer) until analysis.[18]
2. Extraction:
-
A common method for volatile compounds like 1,3-dichloropropene is purge and trap.[19]
-
Alternatively, solvent extraction can be used. A known weight of the soil sample (e.g., 10g) is placed in a vial.[20]
-
Immediately add a known volume (e.g., 10 ml) of an appropriate organic solvent such as hexane (B92381) or xylene containing an internal standard.[7][20]
-
Seal the vial and shake mechanically for a specified time (e.g., 15 minutes) to ensure thorough extraction.[20]
-
Centrifuge the sample to separate the soil particles from the solvent extract.[20]
3. Analysis:
-
The analysis is typically performed using a Gas Chromatograph (GC) coupled with a detector such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[3][20]
-
Inject a portion of the organic extract into the GC-MS system.
-
The identity of this compound is confirmed by its retention time and mass spectrum.[3]
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of this compound.
4. Quality Control:
-
Run blank samples (solvent without soil) to check for contamination.
-
Analyze fortified (spiked) soil samples with a known amount of this compound to determine the recovery rate of the extraction method.
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Primary degradation pathway of this compound in soil.
References
- 1. epa.gov [epa.gov]
- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Efficacy of 1,3-dichloropropene in soil amended with compost and unamended soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Effect of formulation on the behavior of 1,3-dichloropropene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and metam-sodium combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. publ.iss.it [publ.iss.it]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for cis-1,3-Dichloropropene
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cis-1,3-dichloropropene in various matrices. It is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction
This compound is a volatile organochlorine compound primarily used as a soil fumigant. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and biological matrices. Gas chromatography (GC) coupled with various detectors is the most common technique for the analysis of this compound. This guide focuses on the validation parameters of these methods, providing a comparative overview of their performance.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of different analytical methods for the determination of this compound. The validation parameters include the limit of quantitation (LOQ), limit of detection (LOD), and recovery rates in various sample matrices.
| Method | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Mean Recovery (%) | Reference |
| GC-MS (Purge and Trap) | Water | 0.05 ng/mL | 0.0015 ng/mL | 70-120 | [1][2] |
| GC-MS (Purge and Trap) | Soil | 0.20 µg/kg | 0.020 µg/kg | 70-120 | [2] |
| GC-Ion Trap MS | Fruits & Vegetables | 0.01 mg/kg | Not Specified | 76.0 - 108.0 | [3] |
| GC-ECD | Rat Blood | Not Specified | 5.88 ng/mL | 80.8 - 98.5 | [4][5][6] |
| GC-MS | Rat Blood | Not Specified | 5.18 ng/mL | 83.1 - 94.9 | [4][5][6] |
| GC-FPD | Human Urine (metabolite) | 115 ng/mL (cis-DCP-MA) | Not Specified | 70 | [4][6] |
Note: Recovery percentages can vary based on the specific sample matrix and fortification levels.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods such as those from the U.S. Environmental Protection Agency (EPA).
1. Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples (Based on EPA Method GRM 94.11 and 94.13)
This method is suitable for the quantitative determination of this compound in water and soil.[2]
-
Sample Preparation:
-
Purge and Trap:
-
Gas Chromatography:
-
Mass Spectrometry:
2. Gas Chromatography with Electron Capture Detection (GC-ECD) for Biological Samples
This method is sensitive for the analysis of chlorinated compounds like this compound in biological matrices.
-
Sample Preparation (Rat Blood):
-
Gas Chromatography:
-
Instrumental conditions are similar to the GC-MS method, but with an Electron Capture Detector.
-
-
Detection:
-
The ECD is highly sensitive to halogenated compounds, providing a strong signal for this compound.
-
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, ensuring the reliability and accuracy of the results.
Caption: Workflow of Analytical Method Validation.
Alternative Analytical Methods
While GC-MS and GC-ECD are the most prevalent techniques, other methods can be employed for the analysis of this compound and its metabolites.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This method is particularly useful for the determination of sulfur-containing metabolites of this compound in urine, such as N-acetyl-S-(cis-3-chloropropenyl-2)-L-cysteine (cis-DCP-MA).[4][6]
-
Gas Chromatography with Hall Electrolytic Conductivity Detector (HECD): This detector offers high selectivity for halogenated compounds and can be used for residue analysis in crops and soil.[8]
Conclusion
The choice of an analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers high specificity and is suitable for a wide range of matrices. GC-ECD provides excellent sensitivity for chlorinated compounds, making it ideal for trace-level analysis in biological samples. For specific applications, such as the analysis of sulfur-containing metabolites, GC-FPD is a valuable alternative. Proper method validation is essential to ensure the generation of accurate and reliable data for regulatory compliance and research purposes.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. epa.gov [epa.gov]
- 3. publ.iss.it [publ.iss.it]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 7-1, Analytical Methods for Determining cis- and trans-1,3-Dichloro-propene and Metabolites in Biological Materials - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
Comparative Efficacy of cis-1,3-Dichloropropene and Other Nematicides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cis-1,3-dichloropropene, a widely used fumigant nematicide, with other chemical alternatives for the control of plant-parasitic nematodes. The information presented is collated from various experimental studies to aid in the selection of appropriate nematode management strategies.
Overview of Nematicide Classes
Nematicides are broadly categorized into two main groups: fumigants and non-fumigants.
-
Fumigants , such as this compound (1,3-D), are volatile compounds that move through the soil as a gas to control a broad spectrum of soilborne pests, including nematodes, fungi, and weeds.[1] Their effectiveness is influenced by soil temperature and moisture.[1]
-
Non-fumigants are typically applied as liquids or granules and move through the soil in water. Their efficacy is generally less dependent on soil temperature compared to fumigants.[1] This category includes nematicides such as fluopyram, oxamyl, and aldicarb.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies comparing the performance of this compound with other nematicides in controlling different nematode species across various crops.
Table 1: Efficacy Against Reniform Nematode (Rotylenchulus reniformis) on Sweetpotato
| Nematicide | Application Method | Efficacy Metric | Result | Source |
| 1,3-Dichloropropene (B49464) | Soil Fumigation | Reduction in soil population densities at planting | 31-36% reduction relative to untreated control | [2][3] |
| 1,3-Dichloropropene | Soil Fumigation | Reduction in soil population densities at planting (2022 trial) | 80% reduction relative to untreated control | [2] |
| 1,3-Dichloropropene | Soil Fumigation | Reduction in soil population densities mid-season (2021 trial) | 94% reduction relative to untreated control | [2] |
| Fluopyram | In-furrow application | Reduction in soil population densities mid-season (2021 trial) | 67% reduction relative to untreated control | [2] |
| Oxamyl | In-furrow application | Reduction in soil population densities mid-season (2021 trial) | 84% reduction relative to untreated control | [2] |
| Aldicarb | In-furrow application | Reduction in soil population densities mid-season (2021 trial) | 65% reduction relative to untreated control | [2] |
| Majestene | In-furrow application | Reduction in soil population densities mid-season (2022 trial) | 1,3-Dichloropropene showed 66% greater reduction than Majestene | [2] |
Table 2: Efficacy Against Root-Knot Nematode (Meloidogyne chitwoodi) on Potato
| Nematicide | Application Rate | Efficacy Metric | Result | Source |
| 1,3-Dichloropropene | 187 l/ha | Percentage of nematode-infected tubers | 18.7% (lowest among treatments) | [4] |
| Metam (B94612) Sodium | 351 l/ha | Total tuber yield | Significantly increased compared to untreated control | [4] |
| Metam Sodium + Fosthiazate | 351 l/ha + 5 kg/ha | Marketable yield and percentage of infected tubers | Maximum marketable yield and minimum percentage of infected tubers | [4] |
| Ethoprop | Not specified | Marketable yield | Significantly increased compared to untreated control | [4] |
Table 3: Efficacy Against Root-Knot Nematode (Meloidogyne enterolobii) on Tobacco (Growth Room Study)
| Nematicide | Application Method | Efficacy Metric | Result | Source |
| Fluensulfone | Pot treatment | Suppression of nematode egg production | 99.9% suppression compared to untreated control | [5] |
| Oxamyl | Pot treatment | Suppression of nematode egg production | 99.9% suppression compared to untreated control | [5] |
| Fluopyram | Pot treatment | Suppression of nematode egg production | 93% suppression compared to untreated control | [5] |
| Fluensulfone | Pot treatment | Reduction of J2/100 cm³ of soil | 98% less than untreated control | [5] |
| Oxamyl | Pot treatment | Reduction of J2/100 cm³ of soil | 99% less than untreated control | [5] |
| Fluopyram | Pot treatment | Reduction of J2/100 cm³ of soil | 94% less than untreated control | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting efficacy data. Below are summaries of experimental protocols from the cited studies.
General Soil Fumigation Protocol with 1,3-Dichloropropene
This protocol is a generalized representation of soil fumigation practices for vegetable crops.
-
Soil Preparation : The soil is tilled to a fine tilth to ensure proper fumigant distribution.
-
Soil Conditions : Soil temperature should be between 40 and 80 °F for optimal efficacy of 1,3-Dichloropropene (Telone II).[1] Adequate soil moisture is necessary, but excessive moisture can hinder fumigant movement.[1]
-
Application : 1,3-D is injected into the soil using chisels to a depth of 12 to 18 inches.[6]
-
Sealing : The soil surface is immediately sealed (e.g., by disking or tarping) to prevent the fumigant from escaping too quickly.
-
Plant-back Interval : A waiting period of two to three weeks is typically required after fumigation before transplanting vegetable seedlings.[1] This allows the fumigant to dissipate to levels safe for the crop.[1]
Laboratory Efficacy Study of 1,3-Dichloropropene and Metam Sodium on Cucumber Pests
This study evaluated the combined efficacy of 1,3-D and metam sodium (MNa) against root-knot nematodes and Fusarium oxysporum in a laboratory setting.[7]
-
Soil Collection and Preparation : Soil with a known history of severe contamination was collected, sieved through a 2-mm mesh, and thoroughly mixed.[7] The soil composition was 20.34% sand, 76.25% silt, and 3.41% clay, with a pH of 6.40 and 35.64 g/kg organic matter.[7]
-
Treatment Application : 1,3-D and MNa were applied both individually and in combination at various concentrations to the soil samples. The most effective combination was found to be 10 mg a.i. kg⁻¹ soil of 1,3-D and 20 mg a.i. kg⁻¹ soil of MNa.[7][8]
-
Incubation : The treated soil samples were incubated under controlled conditions.
-
Efficacy Assessment : The control of root-knot nematode, Fusarium oxysporum, and two weed species was evaluated after the incubation period.[7]
Mode of Action and Signaling Pathways
The primary mechanism of action for 1,3-dichloropropene is believed to involve the SN1 formation of allylic cations.[9][10] These reactive cations then interact with nucleophilic centers of nucleic acid bases in the target nematodes, leading to alkylation and disruption of essential biological processes.[9][10]
Caption: Proposed mode of action for 1,3-Dichloropropene in nematodes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of different nematicide treatments in a field trial.
Caption: A generalized workflow for conducting field trials to compare nematicide efficacy.
Conclusion
This compound remains a highly effective fumigant nematicide for the control of a broad range of plant-parasitic nematodes.[1] However, its application requires careful management of soil conditions and adherence to plant-back intervals.[1][11] Non-fumigant alternatives, such as fluopyram, oxamyl, and aldicarb, have shown significant efficacy in certain conditions and may offer greater flexibility in application.[2][5] The combination of 1,3-D with other fumigants like metam sodium can enhance the spectrum of control.[7][8] The choice of nematicide should be based on the target nematode species, crop, soil type, and environmental considerations. Further research into integrated pest management strategies that combine chemical controls with other methods is warranted for sustainable nematode management.
References
- 1. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 2. Evaluation of fumigant and non-fumigant nematicides for management of Rotylenchulus reniformis on sweetpotato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Evaluation of fumigant and non-fumigant nematicides for management of " by Tristan T. Watson, Caleb S. Hamm et al. [repository.lsu.edu]
- 4. Evaluation of fumigant and non-fumigant nematicides for the control of Meloidogyne chitwoodi on potato | Nematologia Mediterranea [journals.flvc.org]
- 5. Non-fumigant Nematicides are Promising Alternatives to Fumigants for the Management of Meloidogyne Enterolobii in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Replacing methyl bromide with a combination of 1,3-dichloropropene and metam sodium for cucumber production in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and metam-sodium combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to cis-1,3-Dichloropropene and Methyl Bromide for Nematode Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-1,3-dichloropropene and the now largely phased-out methyl bromide for the control of plant-parasitic nematodes. The information presented is collated from various scientific studies to aid in research and the development of alternative nematode management strategies.
Overview
Soil fumigation remains a critical practice for managing plant-parasitic nematodes in high-value crops. For decades, methyl bromide was the industry standard due to its broad-spectrum efficacy. However, its significant contribution to ozone layer depletion led to its phase-out under the Montreal Protocol.[1] This has necessitated the evaluation of alternatives, with this compound (1,3-D) emerging as a prominent replacement. This guide delves into a data-driven comparison of these two fumigants.
Quantitative Performance Data
The following tables summarize the efficacy of this compound and methyl bromide in controlling nematode populations and the subsequent impact on crop yield, based on data from multiple field trials.
Table 1: Efficacy of this compound and Methyl Bromide on Root-Knot Nematode (Meloidogyne spp.) in Tomato and Cucumber
| Treatment | Application Rate | Crop | Nematode Reduction (%) | Marketable Yield Increase vs. Control | Source(s) |
| This compound | 80-180 L/ha | Tomato | High suppression of root galling | Maintained high yields | [2] |
| 180 L/ha | Cucumber | Excellent | As effective as Methyl Bromide | [3] | |
| 10 g a.i. m⁻² (+ MNa) | Cucumber | 100% | Not significantly different from MB | [3] | |
| Methyl Bromide | 400 kg/ha | Cucumber | Superior to 1,3-D (in some cases) | Generally superior | [3] |
| 40 g a.i. m⁻² | Cucumber | 100% | Highest yield (not always sig. diff.) | [3] | |
| Untreated Control | N/A | Tomato/Cucumber | 0% | Baseline | [2][3] |
MNa: Metam Sodium
Table 2: Comparative Efficacy in Various Cropping Systems
| Treatment | Crop | Nematode Species | Efficacy Compared to Methyl Bromide | Source(s) |
| This compound (+ Chloropicrin) | Tomato | Meloidogyne spp. | Similarly effective in managing nematodes | [4] |
| Vineyard Replant | Plant-parasitic nematodes | Similar control throughout the first growing season | [1] | |
| This compound (alone) | Sweetpotato | Meloidogyne enterolobii | Consistently effective at improving marketable yield | [5] |
| Spring Squash | Meloidogyne spp. | Decreased root galling, increased yield | [1] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are generalized methodologies representative of those cited.
Field Trial Design
-
Experimental Layout: Most studies utilize a randomized complete block design with multiple replications (typically 4-6) for each treatment.[3]
-
Plot Size: Plot dimensions vary depending on the crop and application equipment but are standardized within each experiment.
-
Treatments: Treatments typically include different application rates of this compound, a methyl bromide standard (in older studies), and an untreated control. Often, combinations of 1,3-D with other fumigants like chloropicrin (B1668804) are also evaluated.[1][4]
Fumigant Application
-
Pre-application Conditions: Soil is typically tilled to a fine tilth. Soil temperature and moisture are monitored and recorded, as they significantly influence fumigant efficacy.[6]
-
Application Methods:
-
Sealing: Immediately after application, the soil is sealed, often with polyethylene (B3416737) tarps, to retain the fumigant for a required period.[1]
Nematode Population Assessment
-
Soil Sampling: Soil samples are collected from the root zone at various time points, such as pre-treatment, mid-season, and at harvest.[6] A composite sample is typically created from multiple subsamples taken in a zigzag or W-shaped pattern across each plot.
-
Nematode Extraction: Nematodes are extracted from soil samples using standard methods:
-
Baermann Funnel Method: This technique relies on the active movement of nematodes out of a soil sample placed on a filter and into a collection vial of water.[7][8][9]
-
Centrifugal Flotation: This method uses centrifugation and a sugar solution to separate nematodes from soil particles based on their different densities.[10]
-
-
Nematode Counting: The extracted nematodes are identified and counted under a microscope. Population densities are typically expressed as the number of nematodes per unit of soil (e.g., 100 cm³ or 500 ml).[3][5]
-
Root Galling Index: For root-knot nematodes (Meloidogyne spp.), the severity of infection is often assessed by rating the degree of galling on the plant roots on a scale (e.g., 0-10).[3]
Crop Yield and Quality Assessment
-
Harvesting: The marketable yield from each plot is harvested and weighed.
-
Quality Grading: The harvested produce is often graded according to standard commercial quality parameters.
Visualizing the Processes
To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.
Mechanism of Action
The nematicidal activity of both this compound and methyl bromide is attributed to their ability to disrupt essential biological processes within the nematodes.
This compound
The primary mode of action for this compound is believed to be through the alkylation of vital biomolecules within the nematode.[11] A key metabolic pathway involves conjugation with glutathione (B108866) (GSH), a critical antioxidant. This process, while a detoxification step in some organisms, can lead to the formation of reactive intermediates that are toxic to the nematode's cells.[12][13]
Methyl Bromide
Methyl bromide is a potent alkylating agent that disrupts cellular processes by methylating sulfhydryl groups of enzymes and other crucial biomolecules.[8] This interferes with their function and leads to a cascade of toxic effects. A primary target is the glutathione-S-transferase (GST) pathway, which is essential for detoxification. By depleting glutathione and inhibiting key enzymes, methyl bromide causes widespread cellular damage, particularly to the nervous system.[4][7]
Conclusion
The data indicates that this compound, particularly when used in combination with other fumigants like chloropicrin, can be an effective alternative to methyl bromide for the control of plant-parasitic nematodes, often providing comparable levels of nematode suppression and positive impacts on crop yield. However, its efficacy can be influenced by factors such as application rate, soil conditions, and the specific nematode species present. Methyl bromide was a highly effective broad-spectrum fumigant, and finding a single "drop-in" replacement has been challenging. Integrated pest management strategies that combine chemical controls like this compound with other methods are likely to be the most sustainable approach for nematode management in the future.
References
- 1. EXTOXNET PIP - METHYL BROMIDE [extoxnet.orst.edu]
- 2. Severe methyl bromide poisoning causing early acute renal failure and anuria: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toxicology and Hazard Identification - Methyl Bromide Risk Characterization in California - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. site.caes.uga.edu [site.caes.uga.edu]
- 7. Methyl Bromide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. healthandenvironment.org [healthandenvironment.org]
- 11. scispace.com [scispace.com]
- 12. Biological effect monitoring of occupational exposure to 1,3-dichloropropene: effects on liver and renal function and on glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Models of cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation models for cis-1,3-dichloropropene, a significant environmental chemical. The following sections detail the primary degradation pathways, compare the kinetic models under various environmental conditions, and provide comprehensive experimental protocols for validation studies.
Degradation Pathways of this compound
The degradation of this compound in the environment proceeds through two primary pathways: abiotic chemical hydrolysis and biotic microbial degradation. Both pathways ultimately lead to the formation of less toxic compounds.
Abiotic Degradation: The initial step in the abiotic pathway is the chemical hydrolysis of this compound to cis-3-chloroallyl alcohol.[1][2] This reaction is a key transformation process in both soil and water.
Biotic Degradation: Microbial communities in the soil play a crucial role in the degradation of this compound. The biotic pathway also begins with the hydrolysis of this compound to cis-3-chloroallyl alcohol, a step that can be catalyzed by hydrolytic haloalkane dehalogenases produced by bacteria such as Pseudomonas cichorii.[1][3] Following this, cis-3-chloroallyl alcohol is oxidized to cis-3-chloroacrylic acid, which is then further dehalogenated.[1][3]
Below is a diagram illustrating the key steps in the degradation of this compound.
Comparison of Degradation Models and Kinetics
The degradation of this compound is influenced by a variety of environmental factors. The rate of degradation is often modeled using first-order or pseudo-first-order kinetics.[4][5]
Influence of Environmental Factors on Degradation Half-Life
The following table summarizes the reported half-lives of this compound under different experimental conditions.
| Matrix | Condition | Temperature (°C) | Half-life (days) | Reference |
| Deionized Water | pH not specified | 20 | 9.8 | [5] |
| Sandy Soil | Lab Incubation | 15-20 | 20-35 | [6] |
| Clay-containing Soil | Lab Incubation | 20 | ~4 | [6] |
| Soil | Field | Not specified | up to 69 | [7] |
Abiotic vs. Biotic Degradation Rate Comparison
| Degradation Pathway | Key Influencing Factors | Rate Comparison |
| Abiotic Hydrolysis | pH, Temperature | Generally slower than biotic degradation in microbially active soils. The rate increases with higher pH and temperature.[5] |
| Biotic Degradation | Microbial population, Organic matter content, Soil moisture | Can be significantly faster, especially in soils with a history of exposure (adapted soils).[8] Organic amendments can enhance degradation rates.[4] |
Experimental Protocols
Validation of this compound degradation models requires robust experimental methodologies. Below are detailed protocols for key experiments.
Soil Microcosm Degradation Study
This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.
1. Soil Preparation:
-
Collect soil from the desired location and pass it through a 2-mm sieve to ensure homogeneity and remove large debris.[9]
-
Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.[9]
-
Adjust the soil moisture content to a specific level (e.g., 50-60% of its water-holding capacity) using sterile deionized water.[9]
2. Microcosm Setup:
-
Distribute a known weight of the prepared soil into sterile glass serum bottles.
-
Spike the soil with a known concentration of this compound, typically dissolved in a carrier solvent like acetone (B3395972) which is allowed to evaporate.
-
Seal the bottles with Teflon-lined septa and aluminum crimp caps (B75204) to prevent volatilization.
3. Incubation and Sampling:
-
Incubate the microcosms under controlled temperature and dark conditions.
-
At predetermined time intervals, sacrifice replicate microcosms for analysis.
4. Sample Extraction and Analysis:
-
Extract the soil samples with a suitable solvent such as ethyl acetate (B1210297) or hexane.
-
Analyze the extracts using gas chromatography (GC) to quantify the concentration of this compound and its degradation products.
Analytical Method: Gas Chromatography
The quantification of this compound and its primary metabolite, cis-3-chloroallyl alcohol, is typically performed using gas chromatography.
Instrumentation:
-
A gas chromatograph equipped with a suitable detector, such as a flame ionization detector (FID), electron capture detector (ECD), or a mass spectrometer (MS).
Example GC Conditions for this compound and cis-3-Chloroallyl Alcohol Analysis: [1]
-
Column: HP-5 or equivalent.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 200-250°C.
-
Oven Temperature Program:
-
Initial temperature of 40°C held for 3 minutes.
-
Ramp to 90°C at a rate of 10°C/min.
-
Ramp to 140°C at a rate of 30°C/min for 1,3-dichloropropene (B49464) analysis.
-
Alternatively, for 3-chloroallyl alcohol analysis, after reaching 90°C, ramp to 180°C at 10°C/min.
-
-
Detector Temperature: 250-300°C.
Data Analysis: The degradation kinetics are typically modeled by fitting the concentration data over time to a first-order or pseudo-first-order decay model to calculate the degradation rate constant (k) and the half-life (t½).
This guide provides a foundational understanding of the models used to validate the degradation of this compound. The provided data and protocols can be adapted to specific research needs, enabling a more accurate assessment of the environmental fate of this compound.
References
- 1. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactive effect of organic amendment and environmental factors on degradation of 1,3-dichloropropene and chloropicrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of cis-1,3-Dichloropropene Soil Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of cis-1,3-dichloropropene residues in soil, with a focus on the reproducibility of these methods. The selection of a robust and reproducible analytical method is critical for accurate environmental monitoring, agricultural research, and human health risk assessment. This document summarizes key performance data from various studies to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Methods
The determination of this compound in soil is predominantly accomplished using gas chromatography (GC) coupled with various sample introduction and detection systems. The choice of method can significantly impact the sensitivity, selectivity, and reproducibility of the results. The following tables summarize the performance of common analytical techniques based on available experimental data.
Table 1: Performance Characteristics of Analytical Methods for this compound in Soil
| Method | Sample Preparation | Detection | Limit of Quantitation (LOQ) | Recovery (%) | Reproducibility (RSD %) | Reference |
| Method 1 | Purge and Trap | GC/MS | 0.20 µg/kg | 70-120% | Not Sufficiently Reported | [1] |
| Method 2 | On-line Purge and Trap | GC-MS | 0.01 mg/kg | 93-104% | < 6% | [2] |
| Method 3 | Solvent Extraction (Hexane) | GC/MS (Ion Trap) | 0.01 mg/kg | 76-108% | 5-15% | [3] |
| Method 4 | Steam Distillation & Diethyl Ether Extraction | GC-ECD/FID | 0.01 mg/kg | Not Specified | Not Specified | [4] |
Note: Direct comparison of reproducibility between all methods is challenging due to variations in study design, soil types, and reporting standards. The data presented is based on individual validation studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the key experimental protocols cited in this guide.
Method 1: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS) - Based on DowElanco Analytical Method GRM 94.13
-
Principle: Volatile organic compounds, including this compound, are purged from a soil sample with an inert gas. The purged compounds are trapped on a sorbent material, then thermally desorbed onto a gas chromatographic column for separation and detection by mass spectrometry.[1]
-
Sample Preparation: A known weight of soil (e.g., 5.0 g) is placed in a purge-and-trap vessel. Deionized water is added to the sample.[5]
-
Purge and Trap: The sample is purged with helium for a set time. The volatile analytes are trapped on a multi-sorbent trap (e.g., Tenax, silica (B1680970) gel, charcoal).
-
Desorption and GC/MS Analysis: The trap is rapidly heated to desorb the analytes onto a capillary GC column. The GC oven temperature is programmed to separate the components. Detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
Quantitation: Quantification is based on the response of a specific quantitation ion for this compound relative to an internal standard.[5]
Method 2: On-line Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method automates the purge and trap process, directly coupling the sample preparation to the GC-MS analysis for high-throughput and reduced sample handling.[2]
-
Sample Preparation: A soil sample is placed in a vial and an aliquot of a dispersant solution is added. The vial is then placed in an autosampler.
-
On-line Purge and Trap: The system automatically transfers the sample to a purge vessel, heats the sample, and purges it with an inert gas. The analytes are trapped and then thermally desorbed into the GC-MS system.
-
GC-MS Analysis: Chromatographic separation and mass spectrometric detection are performed similarly to the standard purge and trap method.
-
Validation: The method was validated by analyzing spiked blank matrix samples, demonstrating good recoveries (93-104%) and precision (<6% RSD).[2]
Method 3: Solvent Extraction Gas Chromatography/Mass Spectrometry (GC/MS)
-
Principle: this compound is extracted from the soil matrix using an organic solvent. The extract is then analyzed by GC/MS.[3]
-
Sample Extraction: A homogenized soil sample (e.g., 10g) is placed in a vial. A known volume of an extraction solution (e.g., hexane) containing an internal standard is immediately added. The vial is sealed and shaken mechanically. After centrifugation, an aliquot of the organic layer is taken for analysis.[3]
-
GC/MS Analysis: The extract is injected into a GC-MS system. The chromatographic conditions are optimized to separate this compound from other co-extracted compounds. An ion trap mass spectrometer can be used for detection.[3]
-
Performance: This method has shown mean recoveries between 76.0% and 108.0% with a relative standard deviation (RSD) ranging from 5% to 15%.[3]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the general workflow for soil residue analysis and the key steps in the purge and trap methodology.
Caption: General workflow for this compound soil residue analysis.
Caption: Key steps in the Purge and Trap methodology.
References
A Comparative Analysis of the Nematicidal Spectrum of cis- and trans-1,3-Dichloropropene Isomers
A comprehensive review of available data indicates that the cis-isomer of 1,3-dichloropropene (B49464) exhibits a broader and more potent nematicidal activity compared to its trans-isomer. This guide provides a detailed comparison of the two isomers, summarizing available quantitative data, outlining experimental protocols for nematicidal activity assessment, and discussing their metabolic fate, which likely contributes to the observed differences in efficacy.
Nematicidal Efficacy: A Clear Distinction
Commercial formulations of the soil fumigant 1,3-dichloropropene are composed of a mixture of its cis (Z) and trans (E) geometric isomers.[1] While both isomers contribute to the overall nematicidal effect, scientific evidence points to the cis-isomer as the more biologically active component. The trans-isomer is generally considered to be less reactive.[2] This difference in activity is crucial for understanding the efficacy of 1,3-dichloropropene-based nematicides in controlling a wide range of plant-parasitic nematodes.
Quantitative Comparison of Nematicidal Activity
While direct, side-by-side comparative studies detailing the LC50 values of purified cis- and trans-1,3-dichloropropene against a wide spectrum of nematode species are not extensively available in the public literature, the consensus in toxicological and agricultural research underscores the superior efficacy of the cis-isomer. For instance, the acute oral LD50 for the cis-isomer in rats is 121 mg/kg, indicating its inherent toxicity.[3] Although this is a mammalian toxicity value, it reflects the higher reactivity of the cis form. The difference in activity is attributed to the stereochemistry of the molecules, which influences their interaction with biological targets within the nematodes.
Table 1: Comparative Nematicidal Spectrum and Properties of cis- and trans-1,3-Dichloropropene
| Feature | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene | Key Observations |
| Nematicidal Activity | Higher | Lower | The cis-isomer is consistently reported to be the more active nematicidal agent.[1] |
| Reactivity | More reactive alkylating agent | Less reactive alkylating agent | The higher reactivity of the cis-isomer likely contributes to its greater nematicidal potency.[2] |
| Metabolism | Faster conjugation with glutathione (B108866) in rat liver cytosol.[2] | Slower conjugation with glutathione in rat liver cytosol.[2] | Differences in metabolic detoxification pathways may influence the bioavailability and persistence of the active form in the target organism. |
| Nematode Spectrum | Effective against a broad range of plant-parasitic nematodes, including root-knot (Meloidogyne spp.), lesion (Pratylenchus spp.), and cyst (Heterodera spp.) nematodes. | Contributes to the overall nematicidal activity of the mixture, but is less effective than the cis-isomer. | The combined action of both isomers in commercial formulations provides a wider spectrum of control. |
Experimental Protocols for Evaluating Nematicidal Activity
The assessment of the nematicidal activity of volatile compounds like 1,3-dichloropropene requires specific in vitro bioassay protocols that account for their fumigant nature.
In Vitro Bioassay for Volatile Nematicides
This protocol is designed to assess the mortality of plant-parasitic nematodes upon exposure to the vapors of cis- and trans-1,3-dichloropropene.
Materials:
-
Second-stage juveniles (J2) of the target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans).
-
Sterile distilled water.
-
Multi-well plates (e.g., 24-well plates).
-
Micropipettes.
-
Solutions of cis- and trans-1,3-dichloropropene of known concentrations in a suitable solvent (e.g., ethanol).
-
Small, sterile filter paper discs.
-
Sealed containers (e.g., desiccators or airtight plastic boxes).
-
Stereomicroscope.
Procedure:
-
Nematode Suspension: Prepare a suspension of nematode J2s in sterile distilled water at a concentration of approximately 100-200 J2s per 100 µL.
-
Assay Setup:
-
Pipette 100 µL of the nematode suspension into the center of each well of a multi-well plate.
-
In a separate, sealed container for each treatment (and control), place a sterile filter paper disc.
-
Apply a specific volume of the cis- or trans-1,3-dichloropropene solution to the filter paper disc. The amount will depend on the desired final concentration in the container's headspace.
-
For the control, apply only the solvent to the filter paper disc.
-
-
Exposure: Place the multi-well plates with the nematode suspensions inside the sealed containers, ensuring no direct contact between the nematodes and the chemical-treated filter paper. Seal the containers to allow the volatile compound to fumigate the air and expose the nematodes.
-
Incubation: Incubate the sealed containers at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Mortality Assessment:
-
After the exposure period, remove the multi-well plates from the containers.
-
Under a stereomicroscope, count the number of motile and immotile nematodes in each well. Nematodes that are straight and do not respond to gentle probing with a fine needle are considered dead.
-
-
Data Analysis: Calculate the percentage of mortality for each treatment and control. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 values for each isomer at different time points.
Caption: Workflow for in vitro nematicidal bioassay of volatile compounds.
Mode of Action and Signaling Pathways
The precise molecular targets and signaling pathways in nematodes affected by 1,3-dichloropropene are not fully elucidated. However, as an alkylating agent, it is believed to exert its toxic effect by reacting with nucleophilic groups in essential biomolecules such as proteins and nucleic acids, leading to cellular dysfunction and death.[2] The difference in reactivity between the cis and trans isomers likely leads to differential rates of adduction to these biological targets, explaining the observed disparity in their nematicidal efficacy.
Glutathione S-transferases (GSTs) are a key family of detoxification enzymes in many organisms, including nematodes. These enzymes catalyze the conjugation of glutathione to electrophilic compounds, such as 1,3-dichloropropene, facilitating their excretion. The observation that the cis-isomer of 1,3-dichloropropene is conjugated with glutathione four to five times faster than the trans-isomer in rat liver cytosol suggests a potential mechanism for the differential toxicity.[2] While this rapid conjugation is a detoxification pathway in mammals, the initial alkylating damage in the nematode may occur before significant detoxification can take place, with the more reactive cis-isomer causing more rapid and extensive damage.
Caption: Proposed mode of action of 1,3-dichloropropene in nematodes.
Conclusion
References
A Comparative Guide to Analytical Techniques for cis-1,3-Dichloropropene Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of cis-1,3-dichloropropene, a compound of interest in environmental monitoring and toxicology. The following sections detail the performance of different methods, provide experimental protocols, and illustrate a typical analytical workflow.
Data Presentation: Performance Comparison
The selection of an appropriate analytical technique for this compound analysis is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) based methods are the most common, with various detectors offering different levels of selectivity and sensitivity.[1][2] The following table summarizes the performance of several widely used methods.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| GC-Mass Spectrometry (MS) | Water, Soil, Biological Samples | Water: 0.02 - 10 ppb; Soil: 10 ppb; Rat Blood: 51.8 ng/mL | Water: 78 - 110%; Rat Blood: 83.1 - 94.9% | High selectivity and confirmation of analyte identity.[3][4] | Higher instrumentation cost. |
| GC-Electron Capture Detection (ECD) | Water, Soil, Biological Samples | Rat Blood: 5.88 ng/mL | Rat Blood: 80.8 - 98.5% | High sensitivity to halogenated compounds.[3] | Less selective than MS, potential for matrix interference. |
| GC-Flame Ionization Detection (FID) | General | Not specified | Not specified | Robust and widely available. | Lower sensitivity compared to ECD and MS for halogenated compounds. |
| Purge and Trap GC-MS (EPA Method 524.2) | Drinking Water | 0.02 µg/L | 98% | Standardized and validated method for volatile organic compounds (VOCs).[5][6] | Requires specialized purge and trap instrumentation. |
| Purge and Trap GC-ELCD (EPA Method 502.2) | Drinking Water | Not specified | Not specified | Good sensitivity for halogenated VOCs.[5] | Less common than MS detectors. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of common experimental protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples
This method is widely applicable for environmental samples and is based on established EPA protocols.[5][6]
-
Sample Preparation (Water): For water samples, a common technique is purge and trap.[5][6] An inert gas is bubbled through the water sample, and the volatilized this compound is trapped on a sorbent material. The sorbent tube is then heated to desorb the analyte into the GC-MS system.
-
Sample Preparation (Soil): Soil samples are typically extracted with a suitable solvent like methanol.[7] An aliquot of the extract is then diluted with water and analyzed using the purge and trap method.
-
GC Conditions:
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness), is often used.[1]
-
Oven Temperature Program: An initial temperature of around 35-45°C is held for a few minutes, then ramped to a final temperature of 180-220°C.[1]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
-
Detection Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions of this compound (e.g., m/z 75 and 110).[4]
-
Gas Chromatography-Electron Capture Detection (GC-ECD) for Biological Samples
This protocol is adapted from a method for determining this compound in whole rat blood.[3]
-
Sample Preparation:
-
To a 1 mL blood sample, add a suitable extraction solvent (e.g., n-hexane).
-
Vortex the mixture vigorously to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
The organic layer containing the analyte is carefully collected for GC-ECD analysis.
-
-
GC-ECD Conditions:
-
Column: A column with a polar stationary phase is often used.
-
Temperatures: Injector and detector temperatures are typically set around 200-250°C. The oven temperature is programmed to achieve separation from other components.
-
Carrier and Makeup Gas: Nitrogen or an argon/methane mixture is used.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical techniques described.
Caption: General workflow for this compound analysis.
Caption: Detailed workflow for the purge and trap technique.
References
- 1. publ.iss.it [publ.iss.it]
- 2. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
Efficacy of cis-1,3-Dichloropropene Across Diverse Soil Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-dichloropropene (cis-1,3-D) is a widely utilized soil fumigant for the management of plant-parasitic nematodes and other soil-borne pathogens. Its efficacy, however, is not uniform and is significantly influenced by the complex interplay of soil physical and chemical properties. This guide provides a comparative analysis of this compound's performance in different soil types, supported by experimental data. We will delve into the impact of soil texture, organic matter, and pH on its activity and compare its performance with alternative soil fumigants. Detailed experimental protocols for evaluating fumigant efficacy are also provided to aid in the design and interpretation of future research.
Factors Influencing the Efficacy of this compound
The effectiveness of a soil fumigant like this compound is intrinsically linked to its movement and persistence in the soil matrix. Key soil properties governing these processes include:
-
Soil Texture: The relative proportions of sand, silt, and clay determine the pore size distribution and surface area of the soil.
-
Sandy Soils: Characterized by large pore spaces, sandy soils facilitate better diffusion of cis-1,3-D, leading to more uniform distribution and generally higher efficacy. However, the rapid movement can also lead to faster volatilization from the soil surface.[1]
-
Clay Soils: Fine-textured soils with smaller pore spaces and higher organic matter content can impede the movement of fumigants. This can result in lower concentrations of the active ingredient reaching target pests, thus reducing efficacy.[1]
-
-
Soil Organic Matter: Organic matter can adsorb this compound, reducing its availability in the soil solution and vapor phase to act on target organisms. Increased organic matter content is generally associated with decreased fumigant efficacy.
-
Soil Moisture and Temperature: These factors are critical for the volatilization and diffusion of cis-1,3-D. Optimal soil moisture (typically 50-80% of field capacity) and warmer temperatures enhance the conversion of the liquid fumigant into its gaseous phase, improving its distribution in the soil profile.[2]
Comparative Efficacy Data
The following tables summarize available data on the efficacy of this compound in different soil types and in comparison with other fumigants. It is important to note that direct comparative studies across a wide range of soil types under identical conditions are limited in the scientific literature.
Table 1: Nematicidal Efficacy of this compound in Different Soil Textures
| Soil Type | Target Nematode | Application Rate | Efficacy Metric | Results | Reference |
| Sandy Loam | Meloidogyne incognita (Root-knot nematode) | 112 L/ha | Root galling index | Significant reduction in root galling compared to untreated control. | Faske & Starr (2006) |
| Fine Sand | Belonolaimus longicaudatus (Sting nematode) | Not specified | Population density | Did not appear to be related to major differences in soil texture within the study. | Crow (2005) |
| Silt Loam | Rotylenchulus reniformis (Reniform nematode) | Not specified | Population density reduction | 31-36% reduction at planting compared to untreated control. | Watson et al. (2023)[3] |
Table 2: Comparison of 1,3-Dichloropropene (B49464) with Other Fumigants in Sandy Loam Soil
| Fumigant | Target Pests | Application Rate | Efficacy Metric | Results | Reference |
| 1,3-Dichloropropene + Chloropicrin (B1668804) | Meloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentus | Not specified | Pest and disease control, squash yield | As effective as methyl bromide in controlling target pests. Chisel-applied was more effective for nematode control than drip-applied. | Gilreath et al. (2008)[4] |
| Metam Sodium | Meloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentus | Not specified | Pest and disease control, squash yield | As effective as methyl bromide in controlling target pests. | Gilreath et al. (2008)[4] |
Experimental Protocols
Standardized protocols are crucial for the accurate evaluation and comparison of soil fumigant efficacy. The following outlines a general methodology for a nematicide efficacy trial.
1. Site Selection and Preparation:
-
Select a field with a known history of the target nematode population.
-
Conduct a pre-treatment nematode soil survey to determine population density and distribution.
-
Prepare the soil to a seedbed condition with uniform tilth, free of large clods and undecomposed organic matter.[2]
-
Ensure optimal soil moisture (50-80% of field capacity) and temperature for fumigant application.[2]
2. Experimental Design:
-
Use a randomized complete block design with a sufficient number of replicates (typically 4-6) for statistical validity.
-
Include an untreated control and plots for each fumigant and application rate being tested.
-
Plot size should be adequate to minimize edge effects.
3. Fumigant Application:
-
Calibrate application equipment accurately to deliver the intended dose.
-
For shank injection, ensure a consistent injection depth and spacing.[2]
-
Immediately after application, seal the soil surface with a packer or tarp to prevent premature volatilization.[2]
4. Data Collection:
-
Nematode Population Assessment:
-
Collect soil samples from the root zone at various time points (e.g., pre-plant, mid-season, post-harvest).
-
Extract nematodes from soil using standard methods (e.g., centrifugal flotation).
-
Identify and count the target nematode species.
-
-
Plant Health and Yield Assessment:
-
Assess crop vigor and look for symptoms of nematode damage (e.g., stunting, yellowing).
-
At the end of the season, measure root galling or other damage indices.
-
Harvest and measure crop yield (e.g., weight, number of marketable units).
-
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine significant differences between treatments.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a soil fumigant efficacy trial.
Caption: Workflow for a soil fumigant efficacy trial.
Logical Relationships in Fumigant Efficacy
The interplay of various factors determining the final efficacy of this compound can be visualized as follows:
Caption: Factors influencing this compound efficacy.
Conclusion
The efficacy of this compound as a soil fumigant is a multifactorial equation heavily influenced by soil type and environmental conditions. Generally, its performance is optimal in coarser-textured, sandy soils with adequate moisture and warm temperatures. In finer-textured soils with high organic matter, its movement and efficacy can be significantly reduced. When compared to alternatives, combinations of 1,3-dichloropropene with other fumigants like chloropicrin have shown efficacy comparable to historical standards such as methyl bromide for a broad spectrum of soil-borne pests. For researchers and professionals in the field, a thorough understanding of the soil environment is paramount for predicting and optimizing the performance of this compound and for designing effective and sustainable pest management strategies. Future research should focus on direct comparative studies across a wider range of soil types to provide more precise guidance on its application.
References
- 1. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 2. Fumigating Soils for Nematode Control | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Evaluation of fumigant and non-fumigant nematicides for management of Rotylenchulus reniformis on sweetpotato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of application timing and method on efficacy and phytotoxicity of 1,3-D, chloropicrin and metam-sodium combinations in squash plasticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-1,3-Dichloropropene and Dimethyl Disulfide as Soil Fumigants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent soil fumigants, cis-1,3-dichloropropene and dimethyl disulfide (DMDS). The information presented herein is a synthesis of experimental data to assist researchers and agricultural scientists in making informed decisions for pest management strategies.
Executive Summary
This compound has been a long-standing nematicide, valued for its efficacy.[1][2][3] Dimethyl disulfide, a more recent alternative, presents a different profile in terms of its biological activity and environmental impact.[4] This guide delves into a detailed comparison of their physicochemical properties, nematicidal and fungicidal efficacy, mechanism of action, impact on soil microfauna, and phytotoxicity.
Physicochemical Properties
A fundamental understanding of the chemical and physical properties of these fumigants is crucial for predicting their behavior in the soil and environment.
| Property | This compound | Dimethyl Disulfide (DMDS) |
| Molecular Formula | C₃H₄Cl₂ | C₂H₆S₂ |
| Molar Mass | 110.97 g/mol | 94.2 g/mol |
| Appearance | Colorless to amber liquid with a sweetish, chloroform-like odor.[5][6] | Colorless to pale yellow liquid with a strong, unpleasant garlic-like odor. |
| Boiling Point | 104.3 °C | 109.6 °C |
| Vapor Pressure | 28 mmHg at 25 °C | 28.6 mmHg at 25 °C |
| Water Solubility | 2.7 g/L at 20 °C | 2.5 g/L at 20 °C |
| log Kow | 1.82 | 1.77 |
Nematicidal and Fungicidal Efficacy
Both compounds have demonstrated efficacy against a range of soil-borne pests, with notable differences in their spectrum of activity.
Nematicidal Efficacy
Studies have shown that both this compound and dimethyl disulfide are effective in controlling root-knot nematodes (Meloidogyne spp.).
| Efficacy Metric | This compound | Dimethyl Disulfide (DMDS) | Reference |
| LC₅₀ (Direct Fumigation) | 0.070 mg/L | 0.086 mg/L | [7] |
| LC₅₀ (Direct Contact) | 18.851 mg/L | 29.865 mg/L | [7] |
| LC₅₀ (Soil Fumigation) | 3.061 mg/L | 6.438 mg/L | [7] |
| Root Gall Index (Melon) | 4.2 | 1.2 - 1.5 | [8] |
| Root Gall Index (Tomato) | 3.6 | 2.7 - 3.0 | [9] |
Fungicidal Efficacy
While both compounds exhibit some fungicidal properties, their effectiveness against specific soil-borne fungal pathogens varies. Dimethyl disulfide has been shown to reduce the abundance of Rhizoctonia solani and Fusarium solani.[4] In contrast, some studies suggest that the bioactivity of DMDS against soil pathogens like Fusarium and Phytophthora may be weaker than that of 1,3-dichloropropene (B49464).
Mechanism of Action
The modes of action through which these two fumigants exert their biocidal effects are distinct, targeting different cellular processes.
This compound: Alkylation of Biomolecules
The primary mechanism of action for this compound is believed to be the alkylation of essential biomolecules in nematodes and other target organisms.[5] This process involves the covalent modification of proteins and nucleic acids, disrupting their normal function and leading to cell death. A proposed metabolic pathway involves an initial conjugation with glutathione, followed by further transformations that can lead to the formation of reactive intermediates.
Dimethyl Disulfide: Mitochondrial Dysfunction
Dimethyl disulfide's nematicidal and insecticidal activity is primarily attributed to the induction of mitochondrial dysfunction.[10] It specifically inhibits complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain.[10] This inhibition leads to a decrease in intracellular ATP concentration, which in turn activates neuronal K(ATP) channels, causing hyperpolarization of the cell membrane and a reduction in neuronal activity, ultimately leading to paralysis and death of the organism.[10]
Impact on Soil Microbial Communities
Soil fumigants can have significant, though often transient, effects on non-target soil microorganisms.
-
This compound: Application of 1,3-dichloropropene has been shown to initially decrease the diversity of soil bacterial communities.[11][12] However, studies indicate that the microbial community can recover over time.[11] It can also lead to an accumulation of ammonium-N in the soil due to its impact on nitrifying bacteria.[11]
-
Dimethyl Disulfide: DMDS fumigation has been observed to initially promote microbial activity in some cases.[13] The effects on the carbon source utilization of microbes tend to weaken, with indicators recovering to control levels within a couple of weeks.[13]
Phytotoxicity
Phytotoxicity, or plant injury, is a critical consideration for pre-plant soil fumigants. A sufficient waiting period between fumigation and planting is necessary to allow the compounds to dissipate from the soil.
-
This compound: Generally requires a pre-plant interval to prevent damage to newly planted crops.
-
Dimethyl Disulfide: Can be phytotoxic to seedlings if they are transplanted immediately after treatment. However, this toxicity is often not observed when planting is delayed by several days.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Nematicide Efficacy Bioassay (in vitro)
This protocol is adapted from methods used to determine the direct toxicity of fumigants to nematodes.
-
Preparation of Nematode Suspension: Culture and extract a target nematode species (e.g., Meloidogyne incognita) to obtain a suspension of second-stage juveniles (J2).
-
Fumigant Dilution Series: Prepare a series of dilutions of the test fumigant (this compound or dimethyl disulfide) in a suitable solvent (e.g., acetone).
-
Exposure: In small, sealed containers (e.g., 24-well plates), add a known number of nematodes (e.g., 100 J2) to a small volume of water.
-
Fumigation: Introduce a filter paper disc impregnated with a specific volume of the fumigant dilution into the sealed container, ensuring no direct contact with the nematode suspension.
-
Incubation: Incubate the sealed containers at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 or 48 hours).
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each fumigant concentration and determine the LC₅₀ value using probit analysis.
Phospholipid Fatty Acid (PLFA) Analysis for Soil Microbial Community Structure
PLFA analysis is a widely used method to characterize the living microbial biomass and community composition in soil.
-
Lipid Extraction: Extract total lipids from a soil sample (e.g., 5g of freeze-dried soil) using a one-phase solvent mixture of chloroform, methanol, and a buffer.[10][13][14][15]
-
Fractionation: Separate the total lipids into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction on a silica (B1680970) gel column.[15]
-
Methylation: Convert the fatty acids in the phospholipid fraction into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.[10][14]
-
Quantification and Identification: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS). Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.
-
Data Interpretation: Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes) to determine the microbial community structure.
Phytotoxicity Test
This protocol outlines a general procedure for assessing the phytotoxicity of treated soil.[8][16][17][18]
-
Soil Preparation: Collect soil samples from both fumigated and untreated control plots after the appropriate aeration period.
-
Test Setup: Fill replicate pots or trays with the collected soil samples.
-
Sowing: Sow seeds of sensitive indicator plant species (e.g., cress, lettuce, cucumber) in the pots.
-
Growth Conditions: Maintain the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for light, temperature, and humidity.
-
Observation: After a predetermined period (e.g., 7-14 days), assess various phytotoxicity endpoints, including:
-
Seed germination rate (%)
-
Shoot and root length
-
Fresh and dry biomass
-
Visual symptoms of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
-
Data Analysis: Compare the growth parameters of plants in the fumigated soil to those in the untreated control soil to determine the degree of phytotoxicity.
Conclusion
Both this compound and dimethyl disulfide are effective soil fumigants with distinct characteristics. This compound has a long history of use and proven efficacy, primarily acting as an alkylating agent. Dimethyl disulfide offers a different mode of action by targeting mitochondrial function and shows promise as an alternative, particularly with its efficacy against certain fungal pathogens. The choice between these two compounds will depend on the specific pest complex, soil conditions, crop to be planted, and regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to refine our understanding of these important agricultural tools.
References
- 1. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Sustainable alternatives to 1,3-dichloropropene for controlling root-knot nematodes and fungal pathogens in melon crops in Mediterranean soils: Efficacy and effects on soil quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-dichloropropene (Ref: D D92) [sitem.herts.ac.uk]
- 7. Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soil Fumigation [cms.ctahr.hawaii.edu]
- 9. Effects of Chloropicrin, Dimethyl Disulfide and Metham Sodium Applied Simultaneously on Soil-Born Bacteria and Fungi | MDPI [mdpi.com]
- 10. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5.4. Phospholipid Fatty Acid (PLFA) Analysis [bio-protocol.org]
- 12. Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 14. Phospholipid fatty acid (PLFA) analysis [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. horizontal.ecn.nl [horizontal.ecn.nl]
- 17. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Measurement of cis-1,3-Dichloropropene
This guide provides a comparative overview of analytical methodologies for the measurement of cis-1,3-dichloropropene, a component of some soil fumigants.[1][2][3] The content is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into various analytical approaches and their performance characteristics based on available experimental data. While direct inter-laboratory comparison studies were not found in the public domain, this guide synthesizes data from various validated methods to aid in the selection and implementation of appropriate analytical protocols.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the performance of different analytical methods for the determination of this compound in various matrices. These methods primarily utilize gas chromatography (GC) coupled with different detectors.[4]
Table 1: Performance of GC-based Methods for this compound in Biological Samples
| Analytical Method | Matrix | Recovery (%) | Limit of Quantitation (LOQ) / Sensitivity | Reference |
| GC/MS | Rat Blood | 83.1 - 94.9 | 51.8 - 12,900 ng/mL | [5][6] |
| GC/ECD | Rat Blood | 80.8 - 98.5 | 5.88 - 11,700 ng/mL | [5][6] |
| GC with Sulfur-Selective Detector | Human Urine (metabolites) | Not Reported | Not Reported | [6] |
| Liquid Scintillation Spectrometer | Rat Tissues (using ¹⁴C-labeled compound) | >95% | Not Reported | [5][6] |
Table 2: Performance of GC-based Methods for this compound in Environmental Samples
| Analytical Method | Matrix | Recovery (%) | Limit of Quantitation (LOQ) | Reference |
| Purge and Trap GC/MS (EPA Method 524.2) | Drinking Water | 99% (for trans-isomer) | 0.05 ng/mL | [4][7] |
| GC/MS | Fruits and Vegetables | 76.0 - 108.0% | 0.05 mg/kg | [8] |
| CLP Statement of Work for Organics Analysis | Water | Not Specified | 10 ppb | [5][6] |
| CLP Statement of Work for Organics Analysis | Soil | Not Specified | 10 ppb | [5][6] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate replication and comparison.
1. Analysis of this compound in Rat Blood by GC/MS and GC/ECD
-
Sample Preparation:
-
Instrumental Analysis:
-
For GC/MS: Directly inject an aliquot of the hexane (B92381) extract onto the GC column.[5][6]
-
For GC/ECD: Dilute the hexane extract with additional hexane before injection onto the GC column.[5][6]
-
2. Analysis of this compound in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)
-
Sample Preparation:
-
Instrumental Analysis:
-
The volatile organic compounds, including this compound, are purged from the water sample using an inert gas (e.g., helium).[4]
-
The purged compounds are trapped on a solid-phase trap.[4]
-
The trap is heated to desorb the compounds onto a capillary GC column.[4]
-
The compounds are separated by the GC and detected by a mass spectrometer (MS).[4][7]
-
3. Analysis of this compound in Fruits and Vegetables by GC/MS
-
Sample Preparation:
-
Homogenize approximately 10g of the sample.[8]
-
Immediately add 10 mL of an extraction solution containing an internal standard (e.g., 2-bromo-1-chloropropane (B110360) in hexane).[8]
-
Seal the vial and shake mechanically for 15 minutes.[8]
-
Centrifuge the sample at 2500 rpm for 5 minutes.[8]
-
-
Instrumental Analysis:
-
Transfer a portion of the organic layer to an autosampler vial.[8]
-
Analyze the extract using a GC/MS system. A DB-VRX column (30 m x 0.25 mm ID, 1.4 µm ft) can be used.[8]
-
The oven temperature program can be set as follows: start at 25°C (1 min), ramp to 130°C at 10°C/min, then ramp to 220°C at 60°C/min and hold for 1 min.[8]
-
Use selected ion monitoring for quantification, with m/z 75 for quantification and m/z 112 for confirmation of cis- and trans-1,3-dichloropropene.[8]
-
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound Analysis in Rat Blood.
Caption: Purge and Trap Workflow for Water Sample Analysis.
Caption: Extraction Workflow for Fruit and Vegetable Samples.
References
- 1. An Ecologic Study of the Association between 1,3-Dichloropropene and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. publ.iss.it [publ.iss.it]
Safety Operating Guide
Navigating the Safe Disposal of cis-1,3-Dichloropropene: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and professionals in drug development are advised to adhere to stringent safety and environmental regulations when disposing of cis-1,3-Dichloropropene. This hazardous chemical requires careful handling and a prescribed disposal process to mitigate risks to personnel and the environment.
This compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the designated waste code U084.[1] Proper disposal is not merely a matter of laboratory best practice but a legal requirement. The primary and recommended method for the disposal of this substance is incineration.[2] This process must be carried out in a licensed hazardous waste incineration facility capable of achieving a destruction and removal efficiency of 99.99%.[2]
It is crucial that this compound waste is not mixed with household garbage or discharged into the sewage system.[3] All waste containing this chemical should be collected in dedicated, clearly labeled, and sealed containers.
Key Hazard and Disposal Information
To facilitate a clear understanding of the essential data, the following table summarizes the key hazard classifications and disposal parameters for this compound.
| Parameter | Value/Classification | Source |
| Common Name | This compound | - |
| CAS Number | 10061-01-5 | |
| RCRA Waste Code | U084 | [1] |
| UN Number | UN1992 | [3] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Primary Disposal Method | Incineration | [2] |
| Required Destruction Efficiency | 99.99% | [2] |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. Personnel should be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
The spill should be contained using an inert absorbent material such as sand, diatomite, or universal binders. The contaminated absorbent material must then be collected into a sealable, labeled waste container for disposal as hazardous waste. It is imperative to prevent the spilled chemical from entering drains or waterways.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This step-by-step process ensures that all safety and regulatory requirements are met.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Dichloropropene, 1,3- Dichloropropane, 1,2- and mixtures (HSG 76, 1992) [inchem.org]
- 3. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Personal protective equipment for handling cis-1,3-DICHLOROPROPENE
Essential Safety and Handling Guide for cis-1,3-Dichloropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.
This compound is a flammable, toxic, and potentially carcinogenic liquid that requires stringent safety measures.[1][2] It can be harmful if swallowed, inhaled, or absorbed through the skin, and it is also very toxic to aquatic life.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a face shield are required.[4] |
| Hand | Chemical-resistant gloves are mandatory. Given the nature of the chemical, double gloving is recommended. Consult the glove manufacturer's resistance data.[4] |
| Body | A flame-retardant lab coat and a chemical-resistant apron should be worn. For larger quantities or situations with a risk of splashing, a chemical-resistant suit is advised.[4][5] |
| Respiratory | All work should be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6][7] |
| Footwear | Closed-toe, chemical-resistant shoes are required.[4] Pant legs should be worn outside of boots to prevent chemicals from entering.[5] |
Quantitative Exposure Limits
| Parameter | Value | Organization |
| Recommended Exposure Limit (REL) | 1 ppm (10-hour workshift) | NIOSH[2] |
| Threshold Limit Value (TLV) | 1 ppm (8-hour workshift) | ACGIH[2] |
Note: this compound is considered a potential occupational carcinogen, and therefore, all contact should be minimized to the lowest possible level.[1][2]
Operational Plans: Step-by-Step Guidance
Preparation and Handling Protocol
-
Engineering Controls Verification : Before commencing any work, ensure that a certified chemical fume hood is operational. Confirm the accessibility and functionality of a safety shower and eyewash station.[4]
-
Eliminate Ignition Sources : Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[1][2][3] This includes open flames, sparks, and hot surfaces. Use only non-sparking tools.[1][7]
-
Grounding and Bonding : To prevent static discharge, all containers and transfer equipment must be grounded and bonded.[1][4][7]
-
Personal Protective Equipment (PPE) Check : Don all required PPE as specified in the table above. Ensure a proper fit and inspect for any damage before use.
-
Handling the Chemical :
-
Storage :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Waste Segregation : Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal.[4]
-
Containerization : Use a designated, compatible, and properly labeled hazardous waste container. The container must remain closed except when adding waste.[4]
-
Disposal Regulations : Disposal must be conducted in accordance with all local, regional, and national environmental regulations.[3][8] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
Emergency Procedures
Chemical Exposure
-
Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2][9] Wash the affected area thoroughly with soap and water.[1] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2][9]
-
Inhalation : Immediately move the individual to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Seek immediate medical attention.[1][3]
Spill or Leak
-
Evacuate and Isolate : Immediately evacuate the area and secure all entrances to the contaminated zone.[2][8] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]
-
Eliminate Ignition Sources : Extinguish all ignition sources in the immediate vicinity.[1][2]
-
Containment : Stop the leak if it can be done without risk.[1] Prevent the spill from entering waterways, sewers, or confined areas.[1]
-
Cleanup :
-
For small spills, absorb the liquid with dry earth, sand, or other non-combustible material.[1][2]
-
Use clean, non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.[2]
-
Do NOT wash the spill into the sewer system.[2]
-
Fire
-
Extinguishing Media : Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish the fire.[1][2]
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
-
Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode in a fire.[2] Poisonous gases, including hydrogen chloride, are produced in a fire.[2] Use water spray to keep fire-exposed containers cool.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. 1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
